molecular formula C12H17N5O B1683949 NU2058 CAS No. 161058-83-9

NU2058

Cat. No.: B1683949
CAS No.: 161058-83-9
M. Wt: 247.30 g/mol
InChI Key: MWGXGTJJAOZBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(cyclohexylmethoxy)-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H3,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGXGTJJAOZBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161058-83-9
Record name NU 2058
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161058839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Cyclohexylmethoxy)-3H-purin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NU-2058
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/884MN6AR44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of NU2058

This guide provides a comprehensive overview of the core mechanism of action of this compound (O6-(Cyclohexylmethyl)guanine), a competitive inhibitor of cyclin-dependent kinases (CDKs). It is intended for an audience with a technical background in molecular biology, pharmacology, and drug development.

Core Mechanism of Action: Competitive Inhibition of CDKs

This compound is a potent, guanine-based inhibitor that primarily targets Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2)[1][2][3]. Its mechanism of action is competitive inhibition with respect to ATP[1]. This compound binds to the ATP-binding pocket of these kinases, preventing the binding of ATP and subsequent phosphorylation of target substrates, which are crucial for cell cycle progression[1][4].

The binding orientation of this compound within the ATP pocket differs from other purine-based inhibitors like olomoucine (B1683950) and roscovotine[1]. This unique binding mode is a result of a structure-based drug design program aimed at developing more potent and selective CDK inhibitors[1][4]. The interaction involves the formation of hydrogen bonds between this compound and the backbone atoms of amino acid residues in the hinge region of the CDK2 active site, specifically with Leu 83 and Glu 81[4][5].

Signaling Pathway of this compound-mediated CDK Inhibition

The following diagram illustrates the signaling pathway affected by this compound. Under normal conditions, the Cyclin E/CDK2 and Cyclin A/CDK2 complexes phosphorylate the Retinoblastoma protein (pRb). This phosphorylation event leads to the release of the E2F transcription factor, which then activates the transcription of genes required for the S phase of the cell cycle. By inhibiting CDK2, this compound prevents the phosphorylation of pRb, keeping it in its active, hypophosphorylated state. This retains E2F in an inactive complex with pRb, thereby arresting the cell cycle in the G1 phase.

NU2058_Mechanism_of_Action cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition cluster_S_Phase S Phase CyclinE_CDK2 Cyclin E / CDK2 pRb_E2F pRb-E2F Complex (Active - Growth Suppressing) CyclinE_CDK2->pRb_E2F Phosphorylates CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->pRb_E2F Phosphorylates pRb_p p-pRb (Inactive) pRb_E2F->pRb_p E2F E2F (Active) pRb_p->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression This compound This compound This compound->CyclinE_CDK2 Inhibits This compound->CyclinA_CDK2 Inhibits ATP ATP ATP->CyclinE_CDK2 ATP->CyclinA_CDK2

Caption: this compound inhibits CDK2, preventing pRb phosphorylation and G1/S transition.

Quantitative Data

The inhibitory activity of this compound against various kinases and its effect on cell growth have been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: Kinase Inhibition Data
TargetParameterValue (μM)Reference
CDK1IC5026[1][2][3]
CDK1Ki5
CDK2IC5017[1][2][3][6]
CDK2Ki12[1]
DNA topoisomerase IIIC50300
Table 2: Cellular Growth Inhibition (GI50)
Cell LineCancer TypeGI50 (μM)Reference
LNCaPAndrogen-sensitive Prostate Cancer15[7]
LNCaP-cdxRCasodex-resistant Prostate Cancer~10-17[6][7]
PC3Androgen-independent Prostate Cancer38[7]
CWR22Rv1Androgen-independent Prostate Cancer46[7]
Human Tumor Cells (mean)Various13

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the typical experimental protocols used to characterize the mechanism of action of this compound.

Kinase Inhibition Assay (Isolated Enzyme Assay)

This protocol is a generalized representation based on typical kinase assay methodologies.

Objective: To determine the IC50 and Ki values of this compound against CDK1 and CDK2.

Materials:

  • Recombinant active CDK1/Cyclin B and CDK2/Cyclin A or E

  • Histone H1 as a substrate

  • [γ-32P]ATP

  • This compound at various concentrations

  • Kinase reaction buffer

  • Phosphocellulose paper

  • Scintillation counter

Workflow Diagram:

Kinase_Assay_Workflow start Start prepare_reagents Prepare kinase, substrate, ATP, and this compound dilutions start->prepare_reagents initiate_reaction Initiate reaction by adding [γ-32P]ATP prepare_reagents->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop reaction by spotting onto phosphocellulose paper incubate->stop_reaction wash Wash paper to remove unincorporated ATP stop_reaction->wash quantify Quantify incorporated 32P using scintillation counter wash->quantify analyze Analyze data to calculate IC50 and Ki values quantify->analyze end End analyze->end

Caption: Workflow for a typical radiometric kinase inhibition assay.

Procedure:

  • A reaction mixture is prepared containing the kinase, substrate (e.g., Histone H1), and varying concentrations of this compound in a kinase reaction buffer.

  • The reaction is initiated by the addition of [γ-32P]ATP.

  • The mixture is incubated for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is terminated by spotting the mixture onto phosphocellulose paper.

  • The paper is washed multiple times to remove unincorporated [γ-32P]ATP.

  • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • IC50 values are determined by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Ki values are determined from the IC50 values using the Cheng-Prusoff equation, requiring experiments to be performed at different ATP concentrations to confirm the competitive inhibition mechanism.

Cell-Based Assays

Objective: To evaluate the effects of this compound on cell proliferation, cell cycle distribution, and protein expression/phosphorylation in cancer cell lines.

Protocols:

  • Cell Growth Inhibition Assay (e.g., Sulforhodamine B Assay):

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with a range of this compound concentrations for a specified duration (e.g., 48-72 hours).

    • After treatment, the cells are fixed, and the total protein content is stained with Sulforhodamine B.

    • The absorbance is measured, and the GI50 (the concentration required to inhibit cell growth by 50%) is calculated.

  • Cell Cycle Analysis by Flow Cytometry:

    • Cells are treated with this compound for a defined period (e.g., 24 hours).

    • Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).

    • The DNA content of individual cells is analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is indicative of CDK2 inhibition.

  • Western Blotting for Protein Analysis:

    • Cells are treated with this compound.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for proteins of interest (e.g., phospho-pRb, total pRb, p27Kip1, CDK2) and then with secondary antibodies.

    • Protein bands are visualized and quantified to assess changes in protein levels and phosphorylation status. In LNCaP cells, treatment with this compound leads to an increase in p27 levels and a decrease in pRb phosphorylation[6][7].

CDK-Independent Mechanisms of Action

While the primary mechanism of action of this compound is through CDK inhibition, some of its effects, particularly in combination with other anticancer agents, appear to be independent of this activity[3][6].

  • Potentiation of Cytotoxicity: this compound has been shown to potentiate the cytotoxicity of the DNA-damaging agent melphalan[6].

  • Alteration of Drug Transport: Studies have indicated that this compound can alter the transport of cisplatin, leading to an increase in platinum-DNA adducts and sensitizing cells to cisplatin-induced DNA damage[6]. The precise mechanism for this effect is not fully elucidated but is independent of CDK2 inhibition[3][6].

Logical Relationship Diagram for CDK-Independent Effects

CDK_Independent_Mechanism This compound This compound Cell_Membrane Cell Membrane Transport This compound->Cell_Membrane Alters Cisplatin Cisplatin Cisplatin->Cell_Membrane Transported across Increased_Pt_DNA_Adducts Increased Pt-DNA Adducts Cell_Membrane->Increased_Pt_DNA_Adducts Leads to Increased_Cytotoxicity Increased Cytotoxicity Increased_Pt_DNA_Adducts->Increased_Cytotoxicity

Caption: Proposed CDK-independent mechanism of this compound with cisplatin.

Structure and Clinical Development

This compound, with the chemical name O6-(Cyclohexylmethyl)guanine, served as a lead compound in the development of more potent and selective CDK inhibitors, such as NU6102[1][8]. While this compound itself has been a valuable research tool, the focus in clinical development has shifted towards its more potent derivatives and other CDK inhibitors[8][9]. As of late 2025, there are no active clinical trials specifically for this compound listed on major clinical trial registries. The broader class of CDK inhibitors, however, remains an active area of investigation in oncology[9].

References

Unraveling the Cellular Mechanisms of NU2058: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 15, 2025 – In a comprehensive technical guide released today, new insights into the cellular targets and mechanisms of the investigational compound NU2058 are detailed for the scientific community. This document provides researchers, scientists, and drug development professionals with a consolidated resource on the dual-targeting capabilities of this compound, initially identified as a cyclin-dependent kinase (CDK) inhibitor and more recently as a modulator of the Wnt/β-catenin signaling pathway through its interaction with Ran-binding protein 3 (RanBP3).

This in-depth guide summarizes key quantitative data, provides detailed experimental methodologies for pivotal assays, and presents visual representations of the compound's signaling pathways and associated experimental workflows.

Core Cellular Targets: From CDKs to Wnt Signaling

This compound, chemically known as O6-(Cyclohexylmethyl)guanine, was first characterized as a competitive inhibitor of cyclin-dependent kinases, primarily targeting CDK1 and CDK2, crucial regulators of the cell cycle. Subsequent research, however, has unveiled a novel and potentially more significant cellular target: Ran-binding protein 3 (RanBP3). This discovery has broadened the understanding of this compound's anti-cancer activity, implicating it in the modulation of the Wnt/β-catenin signaling cascade, a pathway frequently dysregulated in various cancers.

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro studies. The following tables summarize the key inhibitory concentrations (IC50), binding affinities (Ki), and growth inhibition (GI50) values, as well as its efficacy in potentiating the effects of other cytotoxic agents.

Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases

TargetParameterValue (µM)Reference
CDK1IC5026
CDK2IC5017
CDK1Ki5
CDK2Ki12

Table 2: Growth Inhibitory Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)Reference
LNCaPAndrogen-Sensitive Prostate Cancer15
PC3Androgen-Independent Prostate Cancer38
CWR22Rv1Androgen-Independent Prostate Cancer46
Various Human Tumor Cells-Mean GI50 = 13

Table 3: Potentiation of Cytotoxicity by this compound

Co-administered DrugParameterValueCell LineReference
CisplatinDose Modification Factor (DMF)3.1SQ20b (Head and Neck)
MelphalanDose Modification Factor (DMF)2.3-
MonohydroxymelphalanDose Modification Factor (DMF)1.7-
CisplatinIncrease in Intracellular Platinum1.5-foldSQ20b (Head and Neck)
CisplatinIncrease in Platinum-DNA Adducts2-foldSQ20b (Head and Neck)

Signaling Pathways and Mechanisms of Action

This compound exerts its cellular effects through at least two distinct signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

CDK Inhibition Pathway

As a competitive inhibitor of CDK1 and CDK2, this compound blocks the phosphorylation of key substrates, leading to cell cycle arrest. A primary downstream target is the Retinoblastoma protein (pRb). Inhibition of CDK2 by this compound prevents the hyperphosphorylation of pRb, keeping it in its active, hypophosphorylated state. Active pRb remains bound to the E2F transcription factor, thereby repressing the transcription of genes required for S-phase entry and leading to a G1 phase cell cycle arrest. Furthermore, treatment with this compound has been shown to increase the levels of the CDK inhibitor p27.

CDK_Inhibition_Pathway This compound This compound CDK1_CyclinB CDK1/Cyclin B This compound->CDK1_CyclinB inhibits CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE inhibits p27 p27 This compound->p27 leads to increased levels pRb_E2F pRb-E2F Complex CDK2_CyclinE->pRb_E2F phosphorylates G1_Arrest G1 Phase Arrest pRb_p p-pRb (Inactive) pRb_E2F->pRb_p dissociates to E2F E2F pRb_E2F->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates S_Phase_Genes->G1_Arrest progression blocked by inhibition

This compound inhibits CDK1/2, leading to G1 arrest.
RanBP3 and Wnt/β-catenin Signaling Pathway

A more recently discovered mechanism involves the direct binding of this compound to RanBP3. This interaction enhances the association between RanBP3 and β-catenin, a key effector of the Wnt signaling pathway. The increased interaction facilitates the nuclear export of β-catenin, thereby reducing its nuclear accumulation. Consequently, the transcription of Wnt target genes, such as c-Myc and cyclin D1, is inhibited, leading to the induction of cell senescence.

Wnt_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm b_catenin_nuc β-catenin b_catenin_TCF β-catenin/TCF/LEF Complex b_catenin_nuc->b_catenin_TCF Export_Complex β-catenin-RanBP3 Export Complex TCF_LEF TCF/LEF TCF_LEF->b_catenin_TCF Wnt_Target_Genes Wnt Target Genes (c-Myc, Cyclin D1) Cell_Senescence Cell Senescence Wnt_Target_Genes->Cell_Senescence inhibition leads to b_catenin_TCF->Wnt_Target_Genes activates RanBP3_nuc RanBP3 RanBP3_this compound RanBP3-NU2058 Complex NU2058_nuc This compound NU2058_nuc->RanBP3_nuc binds RanBP3_this compound->b_catenin_nuc enhances interaction b_catenin_cyto β-catenin Export_Complex->b_catenin_cyto nuclear export

This compound promotes β-catenin export, inducing senescence.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

In Vitro Kinase Assay (CDK1/CDK2 Inhibition)

This assay quantifies the inhibitory effect of this compound on the kinase activity of CDK1 and CDK2.

Workflow:

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified CDK1/Cyclin B or CDK2/Cyclin E - Kinase Buffer - ATP (radiolabeled or for detection system) - Substrate (e.g., Histone H1) - this compound dilutions start->prepare_reagents reaction_setup Set up kinase reaction: - Combine enzyme, substrate, and this compound - Incubate prepare_reagents->reaction_setup initiate_reaction Initiate reaction by adding ATP reaction_setup->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop reaction (e.g., adding EDTA or spotting on phosphocellulose paper) incubate->stop_reaction quantify Quantify substrate phosphorylation (e.g., scintillation counting or luminescence) stop_reaction->quantify analyze Analyze data to determine IC50 values quantify->analyze end End analyze->end

NU2058: A Technical Guide to its Cyclin-Dependent Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NU2058, chemically identified as O6-(Cyclohexylmethyl)guanine, is a synthetic purine (B94841) analog that has garnered significant interest in cancer research due to its inhibitory activity against key cell cycle regulators, Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[1][2] This technical guide provides a comprehensive overview of the inhibitory profile of this compound, detailing its mechanism of action, quantitative inhibitory data, and the experimental methodologies used for its characterization. The document is intended to serve as a resource for researchers and professionals involved in oncology drug discovery and development, offering insights into the therapeutic potential and biochemical properties of this CDK inhibitor.

Introduction

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Dysregulation of CDK activity is a hallmark of many human cancers, making these enzymes attractive targets for therapeutic intervention. This compound emerged from a structure-based drug discovery program aimed at developing potent and selective CDK inhibitors.[1] It is a guanine-based compound that acts as a competitive inhibitor of ATP at the kinase active site.[1] This document will delve into the specifics of its inhibitory action on CDK1 and CDK2, two critical kinases that govern the G1/S and G2/M transitions of the cell cycle, respectively.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against CDK1 and CDK2 has been quantified through various in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters that define its efficacy.

Target Kinase IC50 (μM) Ki (μM) Assay Conditions
CDK1265Isolated enzyme assay
CDK21712Isolated enzyme assay

Table 1: Summary of this compound Inhibitory Activity against CDK1 and CDK2. Data compiled from multiple sources.[1][2][3][4]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by competitively binding to the ATP-binding pocket of CDK1 and CDK2.[1] This prevents the phosphorylation of key substrates, leading to cell cycle arrest. In cancer cells, this inhibition can trigger apoptosis. The primary signaling pathway affected by this compound is the CDK-mediated regulation of the cell cycle.

CDK_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CDK2 CDK2 pRb pRb CDK2->pRb phosphorylates CyclinE Cyclin E CyclinE->CDK2 activates E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CDK1 CDK1 Mitosis Mitosis CDK1->Mitosis promotes CyclinB Cyclin B CyclinB->CDK1 activates This compound This compound This compound->CDK2 inhibits This compound->CDK1 inhibits

Figure 1: Simplified signaling pathway of CDK1 and CDK2 in cell cycle progression and the inhibitory action of this compound.

As depicted in Figure 1, CDK2, in complex with Cyclin E, phosphorylates the retinoblastoma protein (pRb). This phosphorylation event leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry. By inhibiting CDK2, this compound prevents pRb phosphorylation, leading to a G1 cell cycle arrest.[2][3] Similarly, the inhibition of CDK1, which partners with Cyclin B to drive the G2/M transition, results in a G2/M block.

Experimental Protocols

The determination of the inhibitory activity of this compound relies on robust in vitro kinase assays. While specific, detailed protocols are often proprietary, a general methodology can be outlined.

In Vitro Kinase Assay for IC50 Determination

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by a specific CDK/cyclin complex.

Materials:

  • Recombinant human CDK1/Cyclin B and CDK2/Cyclin E complexes

  • Histone H1 (as a generic substrate)

  • This compound (dissolved in DMSO)

  • [γ-³²P]ATP or unlabeled ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Filter paper or membrane for capturing the phosphorylated substrate

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

  • Add varying concentrations of this compound to the reaction mixture. A DMSO control (0 µM this compound) is included.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric detection).

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

  • Terminate the reaction by adding the stop solution.

  • Spot the reaction mixture onto filter paper.

  • Wash the filter paper to remove unincorporated ATP.

  • Quantify the amount of incorporated radiolabel using a scintillation counter or phosphorimager.

  • Plot the percentage of kinase activity against the logarithm of the this compound concentration.

  • Determine the IC50 value, the concentration of this compound that inhibits 50% of the kinase activity, by fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Reaction Mix (Kinase, Substrate, Buffer) inhibitor Add this compound (Varying Concentrations) reagents->inhibitor initiate Initiate with ATP inhibitor->initiate incubate Incubate (30°C, 30 min) initiate->incubate terminate Terminate Reaction incubate->terminate spot Spot on Filter Paper terminate->spot wash Wash Unincorporated ATP spot->wash quantify Quantify Radioactivity wash->quantify analyze Plot & Calculate IC50 quantify->analyze

Figure 2: General experimental workflow for an in vitro kinase assay to determine the IC50 of this compound.

Cellular Effects and Therapeutic Potential

In cellular contexts, this compound has been shown to induce a G1 phase cell cycle arrest in various cancer cell lines, including those derived from prostate cancer.[2][3] This effect is consistent with its inhibition of CDK2. The growth inhibitory effects of this compound in cell-based assays have been reported with a mean GI50 (the concentration required to inhibit cell growth by 50%) of 13 μM in a panel of human tumor cells.

While this compound itself has served as a valuable research tool and a lead compound, its relatively modest potency has driven the development of more potent analogs.[1] Nevertheless, the study of this compound has provided crucial insights into the structural requirements for CDK inhibition and has laid the groundwork for the design of next-generation CDK inhibitors with improved pharmacological properties.

Conclusion

This compound is a well-characterized, competitive inhibitor of CDK1 and CDK2. Its ability to arrest the cell cycle underscores the therapeutic potential of targeting these kinases in oncology. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug developers working in the field of CDK inhibition. Further exploration of the structure-activity relationships of this compound and its analogs will continue to be a valuable endeavor in the quest for more effective cancer therapies.

References

O⁶-(Cyclohexylmethyl)guanine and the Landscape of AGT Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O⁶-alkylguanine-DNA alkyltransferase (AGT) is a critical DNA repair protein that confers resistance to a major class of chemotherapeutic alkylating agents. The development of AGT inhibitors is a key strategy to overcome this resistance and enhance the efficacy of cancer therapies. While O⁶-benzylguanine (O⁶-BG) has been the focal point of research and clinical investigation in this area, the broader class of O⁶-alkylguanine derivatives continues to be of significant interest. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of these inhibitors, with a primary focus on the extensively characterized O⁶-benzylguanine. It also situates O⁶-(Cyclohexylmethyl)guanine (NU2058), a notable cyclin-dependent kinase (CDK) inhibitor, within this context, examining its known biological activities and the more limited data regarding its role as an AGT inhibitor. This document serves as a comprehensive resource, detailing quantitative data, experimental protocols, and the intricate signaling pathways involved.

Discovery and Development of O⁶-Alkylguanine Derivatives as AGT Inhibitors

The discovery of O⁶-alkylguanine derivatives as inhibitors of O⁶-alkylguanine-DNA alkyltransferase (AGT) stemmed from the need to overcome tumor cell resistance to alkylating chemotherapy drugs. The primary mechanism of resistance to agents like temozolomide (B1682018) and carmustine (B1668450) is the removal of cytotoxic O⁶-alkylguanine adducts from DNA by the AGT protein.[1]

O⁶-Benzylguanine (O⁶-BG): The Prototypical AGT Inactivator

O⁶-Benzylguanine was identified as a potent, irreversible inactivator of AGT.[2] It acts as a pseudosubstrate, transferring its benzyl (B1604629) group to the active site cysteine residue of AGT, thereby rendering the enzyme inactive.[2] This "suicide" inhibition mechanism depletes the cell's capacity to repair O⁶-alkylguanine lesions, sensitizing it to the cytotoxic effects of alkylating agents.[3] The development of O⁶-BG has paved the way for numerous preclinical and clinical studies investigating its potential to enhance the efficacy of chemotherapy for various cancers, particularly glioblastoma.[1]

Structure-Activity Relationship (SAR) Studies

Following the discovery of O⁶-BG, extensive structure-activity relationship (SAR) studies were conducted to identify derivatives with improved potency, selectivity, and pharmacokinetic properties. These studies explored modifications at various positions of the guanine (B1146940) ring and the benzyl group. For instance, substitutions on the benzyl ring and alterations of the alkyl chain have been investigated to modulate the inhibitor's interaction with the AGT active site.[4] Prodrug strategies have also been developed to achieve tumor-specific activation of AGT inhibitors, for example, by exploiting the hypoxic environment of tumors.[5][6][7]

O⁶-(Cyclohexylmethyl)guanine (this compound): A Potent CDK Inhibitor with Secondary AGT Activity

O⁶-(Cyclohexylmethyl)guanine, also known as this compound, was primarily developed as a competitive inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2. While its discovery was driven by a structure-based drug design program aimed at identifying potent CDK inhibitors, its structural similarity to O⁶-benzylguanine suggests a potential for AGT inhibition. Limited data indicates that O⁶-(Cyclohexylmethyl)guanine can reduce AGT activity in cell extracts, though it is significantly less potent in this regard compared to its primary CDK inhibitory function.

Quantitative Data: In Vitro Efficacy of O⁶-Alkylguanine Derivatives

The following tables summarize key quantitative data for O⁶-benzylguanine and its derivatives as AGT inhibitors, as well as the CDK inhibitory activity of O⁶-(Cyclohexylmethyl)guanine (this compound).

Table 1: AGT Inhibition by O⁶-Benzylguanine and Derivatives

CompoundAssay SystemIC₅₀Reference
O⁶-BenzylguanineHT-29 cell-free extracts50 µg (at 48 hours)[8]
O⁶-BenzylguanineIntact HL-60 cells (2h exposure)0.039 µM[9]
O⁶-[(3-aminomethyl)benzyl]guanineIntact HL-60 cells (2h exposure)0.009 µM[9]
N-(3-(((2-amino-9H-purin-6-yl)oxy)methyl)benzyl)acetamideIntact HL-60 cells (2h exposure)0.086 µM[9]
6-((3-((dimethylamino)methyl)benzyl)oxy)-9H-purin-2-amineIntact HL-60 cells (2h exposure)0.025 µM[9]

Table 2: CDK Inhibition by O⁶-(Cyclohexylmethyl)guanine (this compound)

KinaseIC₅₀Reference
CDK126 µMNot specified in snippets
CDK217 µMNot specified in snippets

Signaling Pathways

The inhibition of AGT by O⁶-alkylguanine derivatives has profound effects on DNA repair and cell death signaling pathways, particularly in the context of combination therapy with alkylating agents.

AGT-Mediated DNA Repair and Its Inhibition

The primary role of AGT is to directly reverse the formation of O⁶-alkylguanine adducts in DNA, a lesion that is highly mutagenic and cytotoxic.

AGT_Repair_Pathway Alkylating_Agent Alkylating Agent (e.g., Temozolomide) DNA DNA Alkylating_Agent->DNA Damages O6_Alkylguanine O⁶-Alkylguanine Adduct DNA->O6_Alkylguanine Forms AGT AGT (O⁶-Alkylguanine-DNA Alkyltransferase) O6_Alkylguanine->AGT Repaired by Repaired_DNA Repaired DNA AGT->Repaired_DNA Restores Inactive_AGT Inactive AGT (Alkylated) AGT->Inactive_AGT Becomes Ubiquitin_Proteasome Ubiquitin-Proteasome System Inactive_AGT->Ubiquitin_Proteasome Targeted by Degradation Degradation Ubiquitin_Proteasome->Degradation O6_BG O⁶-Benzylguanine O6_BG->AGT Irreversibly Inactivates MMR_Pathway TMZ Temozolomide O6_meG O⁶-methylguanine (O⁶-meG) TMZ->O6_meG Induces DNA_Replication DNA Replication O6_meG->DNA_Replication O6_meG_T_mismatch O⁶-meG:T Mismatch DNA_Replication->O6_meG_T_mismatch MMR_System Mismatch Repair (MMR) System (MSH2, MSH6, MLH1, PMS2) O6_meG_T_mismatch->MMR_System Recognized by Futile_Cycling Futile Repair Cycling MMR_System->Futile_Cycling MMR_Deficiency MMR Deficiency MMR_System->MMR_Deficiency Can be Deficient SSB Single-Strand Breaks Futile_Cycling->SSB DSB Double-Strand Breaks SSB->DSB Apoptosis Apoptosis DSB->Apoptosis TMZ_Resistance Temozolomide Resistance MMR_Deficiency->TMZ_Resistance Leads to AGT_Assay_Workflow cluster_prep Sample Preparation cluster_reaction AGT Reaction cluster_separation Separation and Detection cluster_analysis Data Analysis Cell_Lysate Prepare Cell or Tissue Lysate Protein_Quant Determine Protein Concentration Cell_Lysate->Protein_Quant Incubate Incubate Lysate with [³H]methylated DNA Substrate Protein_Quant->Incubate Incubate_BG Incubate Lysate with Substrate + excess O⁶-Benzylguanine (Control) Protein_Quant->Incubate_BG Acid_Precipitation Acid Precipitation (e.g., TCA) Incubate->Acid_Precipitation Incubate_BG->Acid_Precipitation Filtration Filter and Wash Acid_Precipitation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Calculate_Activity Calculate AGT Activity (fmol/mg protein) Scintillation->Calculate_Activity Xenograft_Study_Workflow cluster_setup Model Establishment cluster_treatment Treatment Regimen cluster_monitoring Monitoring and Endpoint cluster_analysis Data Analysis Cell_Implantation Implant Human Tumor Cells (e.g., Glioblastoma) Subcutaneously in Nude Mice Tumor_Growth Allow Tumors to Grow to a Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Group1 Vehicle Control Randomization->Group1 Group2 Alkylating Agent Alone (e.g., Temozolomide) Randomization->Group2 Group3 AGT Inhibitor Alone (e.g., O⁶-Benzylguanine) Randomization->Group3 Group4 Combination Therapy Randomization->Group4 Tumor_Measurement Measure Tumor Volume Regularly Group1->Tumor_Measurement Group2->Tumor_Measurement Group3->Tumor_Measurement Group4->Tumor_Measurement Endpoint Euthanize Mice at Pre-defined Endpoint (e.g., Tumor Size, Morbidity) Tumor_Measurement->Endpoint Body_Weight Monitor Body Weight (Toxicity) Body_Weight->Endpoint Tumor_Growth_Inhibition Calculate Tumor Growth Inhibition (TGI) Endpoint->Tumor_Growth_Inhibition Survival_Analysis Kaplan-Meier Survival Analysis Endpoint->Survival_Analysis

References

NU2058 as a chemical probe for cell cycle research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of NU2058, a purine-based, competitive inhibitor of cyclin-dependent kinases (CDKs), and its application as a chemical probe in cell cycle research. This document details its mechanism of action, inhibitory activity, and its effects on cellular processes, supported by structured data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Introduction to this compound

This compound, chemically known as O6-(Cyclohexylmethyl)guanine, is a potent inhibitor of CDK2 and CDK1, key regulators of the cell cycle.[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of these kinases.[3] Its ability to induce cell cycle arrest, primarily at the G1 phase, makes it a valuable tool for studying the mechanisms of cell cycle progression and for investigating the therapeutic potential of CDK inhibition in cancer.[4][5] While initially developed as a CDK2 inhibitor, some of its effects, such as the potentiation of cisplatin (B142131) cytotoxicity, appear to be independent of CDK2 inhibition.[6][7]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and cellular activities of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetAssay TypeValue (μM)Reference
CDK1Ki5
CDK1IC5026[1][2]
CDK2Ki12[3]
CDK2IC5017[1][4]
DNA Topoisomerase IIIC50300

Table 2: Cellular Activity of this compound

Cell LineCancer TypeAssayValue (μM)Reference
Various Human Tumor Cells-GI50 (mean)13
LNCaPProstateGI5015[5]
LNCaP-cdxRProstateGI5010-17[5]
PC3ProstateGI5038[5]
CWR22Rv1ProstateGI5046[5]

Mechanism of Action and Signaling Pathway

This compound primarily exerts its effect on the cell cycle through the inhibition of CDK2. In the G1 phase of the cell cycle, the formation of the Cyclin E/CDK2 complex is a critical step for the transition into the S phase. This complex phosphorylates the Retinoblastoma protein (pRb), causing it to release the E2F transcription factor. E2F then activates the transcription of genes necessary for DNA replication. By inhibiting CDK2, this compound prevents the phosphorylation of pRb, keeping it bound to E2F and thereby arresting the cell cycle in the G1 phase.[4][5] This inhibition is also associated with an increase in the levels of the CDK inhibitor p27.[4][5]

NU2058_Mechanism_of_Action cluster_S_Phase S Phase CyclinE_CDK2 Cyclin E / CDK2 pRb_E2F pRb-E2F Complex CyclinE_CDK2->pRb_E2F E2F_free E2F pRb_E2F->E2F_free Phosphorylation DNA_Replication DNA Replication E2F_free->DNA_Replication Gene Transcription This compound This compound This compound->CyclinE_CDK2

This compound inhibits the Cyclin E/CDK2 complex, preventing pRb phosphorylation and G1/S transition.

Experimental Protocols

In Vitro CDK2 Kinase Inhibition Assay (Luminescence-based)

This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant CDK2/Cyclin A2 enzyme

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer.

  • Add the diluted this compound or vehicle (DMSO) control to the wells of the assay plate.

  • Add the CDK2/Cyclin A2 enzyme and substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Generate a luminescent signal by adding the Kinase Detection Reagent. Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Kinase_Assay_Workflow start Start: Prepare Reagents add_inhibitor Add this compound/Vehicle to Plate start->add_inhibitor add_enzyme_substrate Add CDK2/Cyclin A2 and Substrate add_inhibitor->add_enzyme_substrate add_atp Initiate Reaction with ATP add_enzyme_substrate->add_atp incubate_reaction Incubate at 30°C add_atp->incubate_reaction stop_reaction Stop Reaction with ADP-Glo™ Reagent incubate_reaction->stop_reaction incubate_detection Incubate with Detection Reagent stop_reaction->incubate_detection read_luminescence Measure Luminescence incubate_detection->read_luminescence analyze_data Analyze Data (Calculate IC50) read_luminescence->analyze_data end End analyze_data->end

Workflow for a luminescence-based in vitro kinase inhibition assay.

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

  • Cells cultured in appropriate medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).

  • Harvest cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate at room temperature for 15-30 minutes in the dark.

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Analyze the DNA content histograms using appropriate software to determine the percentage of cells in G1, S, and G2/M phases.

Cell_Cycle_Analysis_Workflow start Start: Seed and Treat Cells harvest_cells Harvest and Wash Cells start->harvest_cells fix_cells Fix Cells in 70% Ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide/RNase A fix_cells->stain_cells acquire_data Acquire Data on Flow Cytometer stain_cells->acquire_data analyze_histograms Analyze DNA Content Histograms acquire_data->analyze_histograms end End analyze_histograms->end

Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

Western Blotting for pRb and p27

This protocol is for detecting changes in the levels and phosphorylation status of proteins involved in cell cycle regulation.

Materials:

  • Treated and untreated cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pRb, anti-phospho-pRb, anti-p27, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Prepare cell lysates by incubating cell pellets in lysis buffer on ice, followed by centrifugation to pellet cell debris.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE by loading equal amounts of protein per lane.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands by adding ECL substrate and capturing the signal with an imaging system.

  • Quantify band intensities and normalize to the loading control.

Logical Relationship of this compound-Induced G1 Arrest

The following diagram illustrates the logical sequence of events following the treatment of cells with this compound, leading to G1 phase cell cycle arrest.

Logical_Relationship_G1_Arrest NU2058_treatment Cell Treatment with this compound CDK2_inhibition Inhibition of CDK2 Activity NU2058_treatment->CDK2_inhibition p27_increase Increased p27 Levels NU2058_treatment->p27_increase pRb_hypophosphorylation Decreased pRb Phosphorylation (pRb remains active) CDK2_inhibition->pRb_hypophosphorylation E2F_sequestered E2F Remains Bound to pRb pRb_hypophosphorylation->E2F_sequestered p27_increase->CDK2_inhibition gene_transcription_blocked Transcription of S-phase Genes is Blocked E2F_sequestered->gene_transcription_blocked G1_arrest G1 Phase Cell Cycle Arrest gene_transcription_blocked->G1_arrest

Logical flow of events from this compound treatment to G1 cell cycle arrest.

Conclusion

This compound serves as a valuable chemical probe for dissecting the roles of CDK1 and CDK2 in cell cycle control. Its ability to induce a robust G1 arrest provides a reliable method for synchronizing cell populations and for studying the molecular events governing the G1/S transition. While its off-target effects, particularly in the context of DNA damage response, should be considered, its well-characterized primary mechanism of action makes it an essential tool for researchers in cell biology and oncology.

References

The Biological Function of NU2058 in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

NU2058, identified as O(6)-cyclohexylmethylguanine, is a competitive, guanine-based inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1 and CDK2.[1][2] Its activity has demonstrated significant anti-cancer potential across various cancer cell lines, including breast and prostate cancer.[2][3] This technical guide provides an in-depth analysis of the biological functions of this compound in cancer cells, detailing its mechanism of action, effects on cellular processes, and its synergistic potential with other cytotoxic agents. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and visual representations of key pathways and workflows.

Mechanism of Action

This compound primarily functions as a competitive inhibitor of CDK1 and CDK2, with respect to ATP.[1] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their downstream targets, which are crucial for cell cycle progression.[1] Notably, its orientation within the ATP binding pocket differs from other purine-based inhibitors like olomoucine (B1683950) and roscovotine.[1] While initially developed as a CDK2 inhibitor, some of its effects, particularly in potentiating the cytotoxicity of DNA-damaging agents, appear to be independent of CDK2 inhibition.[4][5][6]

Quantitative Data Summary

The inhibitory effects of this compound have been quantified across various assays and cell lines. The following tables summarize the key quantitative data available.

Table 1: Inhibitory Potency of this compound
TargetAssay TypeIC50 ValueKi ValueReference
CDK1Cell-free26 µM5 µM[1][2][4]
CDK2Cell-free17 µM12 µM[1][2][4]
DNA Topoisomerase IIATPase activity300 µM-
Table 2: Growth Inhibitory Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeGI50 ValueReference
MCF7Tamoxifen-sensitive Breast Cancer27 ± 3 µM[3]
MCF7/LCC9Tamoxifen-resistant Breast Cancer34 ± 10 µM[3]
LNCaPAndrogen-sensitive Prostate Cancer15 µM[2]
LNCaP-cdxRCasodex-resistant Prostate Cancer-[2]
PC3Androgen-independent Prostate Cancer38 µM[2]
CWR22Rv1Androgen-independent Prostate Cancer46 µM[2]
Various Human Tumor Cells-Mean GI50 = 13 µM
Table 3: Synergistic Effects of this compound with Cytotoxic Agents in SQ20b Head and Neck Cancer Cells
AgentEffectDose Modification Factor (DMF)Reference
Cisplatin (B142131)Increased cytotoxicity3.1[5][6]
MelphalanIncreased cytotoxicity2.3[4][5][6]
MonohydroxymelphalanIncreased cytotoxicity1.7[5][6]

Effects on Cellular Signaling and Processes

Cell Cycle Arrest

A primary consequence of CDK1 and CDK2 inhibition by this compound is the induction of cell cycle arrest, predominantly in the G1 phase.[4] This is achieved through the modulation of key cell cycle regulatory proteins. In LNCaP prostate cancer cells, this compound treatment leads to a concentration-dependent increase in the levels of the CDK inhibitor p27, without a significant effect on p21 levels.[2][4] This increase in p27 contributes to the inhibition of CDK2 activity, leading to reduced phosphorylation of the retinoblastoma protein (pRb).[2][4] Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thus causing a G1 arrest.[3] In breast cancer cell lines (MCF7 and MCF7/LCC9), this compound also causes an increase in both G1 and G2 phases with a concomitant reduction in the S phase fraction.[3]

G1_S_Transition_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G1_S G1/S Transition CDK46_CyclinD CDK4/6-Cyclin D pRb pRb CDK46_CyclinD->pRb phosphorylates pRb_E2F pRb-E2F Complex E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates pRb_E2F->E2F releases p27 p27 CDK2_CyclinE CDK2-Cyclin E p27->CDK2_CyclinE inhibits This compound This compound This compound->CDK2_CyclinE inhibits CDK2_CyclinE->pRb phosphorylates

Caption: Simplified signaling pathway of G1/S transition and points of inhibition by this compound and p27.
Potentiation of Cytotoxicity

This compound has been shown to potentiate the cytotoxic effects of DNA-damaging agents like cisplatin and melphalan.[4][5][6] In human head and neck cancer cells (SQ20b), this compound treatment led to a 1.5-fold increase in total intracellular platinum levels and a twofold increase in platinum-DNA adduct levels when co-administered with cisplatin.[5][6] This suggests that this compound may alter the transport of cisplatin, leading to increased accumulation and DNA damage.[5][6] Interestingly, this potentiation of cytotoxicity appears to be independent of its CDK2 inhibitory activity, as other potent CDK2 inhibitors did not exhibit the same synergistic effect.[5][6]

Experimental Protocols

Cell Viability and Growth Inhibition Assay (SRB Assay)

This protocol is based on the methodology used to determine the GI50 values in breast cancer cell lines.[3]

Objective: To measure the growth inhibitory effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF7, MCF7/LCC9)

  • Complete growth medium

  • This compound stock solution

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 10% Trichloroacetic acid (TCA), cold

  • 10 mM Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound for 6 days. Include a vehicle control (e.g., DMSO).

  • After the treatment period, fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate for 10 minutes at room temperature.

  • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of growth inhibition relative to the vehicle-treated control and determine the GI50 value (the concentration that inhibits cell growth by 50%).

Clonogenic Assay

This protocol is based on the methodology to assess the potentiation of cisplatin cytotoxicity by this compound.[4][5][6]

Objective: To determine the long-term survival of cancer cells after treatment with this compound and/or other cytotoxic agents.

Materials:

  • Cancer cell line (e.g., SQ20b)

  • Complete growth medium

  • This compound

  • Cisplatin

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well plates and 100 mm Petri dishes

  • Carnoy's reagent (75% methanol, 25% acetic acid)

  • Crystal violet solution (0.4% w/v in water)

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with 100 µM this compound for 2 hours.

  • Add cisplatin to the media (still containing this compound) and incubate for an additional 2 hours.

  • Wash the cells twice with PBS and trypsinize them.

  • Replate the cells at various densities (e.g., 300-50,000 cells per plate) in 100 mm Petri dishes.

  • Incubate the plates for approximately 12 days, or until colonies are visible.

  • Remove the medium, fix the colonies with Carnoy's reagent, and then stain with crystal violet solution.

  • Count the number of colonies (typically >50 cells) to determine the surviving fraction for each treatment condition.

  • Calculate the Dose Modification Factor (DMF) to quantify the potentiation effect.

Clonogenic_Assay_Workflow cluster_Preparation Cell Preparation cluster_Treatment Treatment cluster_Plating Replating and Incubation cluster_Analysis Colony Analysis Seed_Cells Seed cells in 6-well plates Attach Allow cells to attach overnight Seed_Cells->Attach Treat_this compound Treat with 100 µM this compound (2h) Attach->Treat_this compound Add_Cisplatin Add Cisplatin (2h) Treat_this compound->Add_Cisplatin Wash_Trypsinize Wash and trypsinize cells Add_Cisplatin->Wash_Trypsinize Replate Replate in 100mm dishes at varying densities Wash_Trypsinize->Replate Incubate Incubate for ~12 days Replate->Incubate Fix_Stain Fix with Carnoy's reagent and stain with crystal violet Incubate->Fix_Stain Count_Colonies Count colonies Fix_Stain->Count_Colonies Calculate_SF Calculate surviving fraction Count_Colonies->Calculate_SF

Caption: Experimental workflow for the clonogenic assay.

Conclusion

This compound is a multifaceted CDK inhibitor with significant anti-proliferative effects in a range of cancer cell lines. Its ability to induce G1 cell cycle arrest through the p27-CDK2-pRb pathway underscores its potential as a direct anti-cancer agent. Furthermore, its capacity to potentiate the cytotoxicity of conventional chemotherapeutics like cisplatin, through a mechanism that may be independent of CDK2 inhibition, opens avenues for combination therapies. The data and protocols presented in this guide provide a comprehensive overview for researchers aiming to further investigate and harness the therapeutic potential of this compound in oncology.

References

An In-depth Technical Guide to the Structure-Activity Relationship of NU2058, a Cyclin-Dependent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of NU2058, a competitive inhibitor of cyclin-dependent kinases (CDKs). This compound, chemically known as O6-(Cyclohexylmethyl)guanine, has served as a lead compound in the development of more potent and selective CDK inhibitors for potential therapeutic applications, particularly in oncology.[1][2] This document details the quantitative inhibitory data of this compound and its key analogs, outlines the experimental protocols for the cited biological assays, and visualizes the relevant signaling pathways and experimental workflows.

Core Compound and Mechanism of Action

This compound is a guanine-based compound that competitively inhibits CDK1 and CDK2 by binding to the ATP pocket of the enzymes.[1] Its inhibitory action leads to cell cycle arrest, primarily at the G1 phase, and it has been shown to modulate the levels of key cell cycle regulatory proteins such as p27 and affect the phosphorylation status of the retinoblastoma protein (pRb).[3][4] While initially identified as a CDK2 inhibitor, some of its cytotoxic effects have been observed to be independent of CDK2 inhibition.[3][5]

Structure-Activity Relationship (SAR) Studies

The development of this compound analogs has been guided by iterative structure-based design, leading to the identification of compounds with significantly enhanced potency. The core SAR observations revolve around substitutions at the N2 and C8 positions of the purine (B94841) ring.

Table 1: Inhibitory Activity of this compound and N2-Substituted Analogs against CDKs
CompoundN2-SubstituentCDK1 IC50 (µM)CDK2 IC50 (µM)CDK1 Ki (µM)CDK2 Ki (µM)
This compound -H2617512
NU6094 anilino~11--
NU6086 3'-chloroanilino~1~1--
NU6102 4'-sulfamoylanilino0.250.005--

Data compiled from multiple sources.[1][6][7]

Table 2: Growth Inhibitory Activity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeGI50 (µM)
LNCaPProstate Cancer15
LNCaP-cdxRProstate Cancer (Casodex-resistant)~10-17
PC3Prostate Cancer38
CWR22Rv1Prostate Cancer46
HT-29Colon Cancer-
MCF7Breast Cancer-

GI50 is the concentration required to inhibit cell growth by 50%. Data from various sources.[1][4]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. Below are protocols for key experiments cited in the evaluation of this compound and its analogs.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: Prepare a reaction mixture containing the purified CDK/cyclin complex (e.g., CDK1/Cyclin B or CDK2/Cyclin A), a histone H1 substrate, and the test compound at various concentrations in a suitable kinase buffer.

  • Initiation: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period, typically 10-30 minutes.

  • Termination: Stop the reaction by adding an equal volume of 30% acetic acid.

  • Quantification: Spot a portion of the reaction mixture onto P30 phosphocellulose paper, wash with phosphoric acid to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (e.g., DMSO) and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (GI50) Assay

This assay measures the effect of a compound on the growth of cancer cell lines.

  • Cell Seeding: Plate cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment and allow them to attach overnight.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate the cells for a specified period, typically 48-72 hours.

  • Cell Viability Measurement: Assess cell viability using a suitable method, such as the sulforhodamine B (SRB) assay or MTT assay. For the SRB assay:

    • Fix the cells with trichloroacetic acid.

    • Stain with SRB dye.

    • Wash and solubilize the bound dye.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Determine the GI50 value, the concentration of the compound that causes a 50% reduction in cell growth compared to untreated controls.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compound for a desired duration. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Cells can be stored at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

  • Data Analysis: Deconvolute the resulting DNA content histograms using appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate the signaling pathway affected by this compound, a logical workflow for its structure-based drug design, and a typical experimental workflow for evaluating its cellular effects.

NU2058_Signaling_Pathway cluster_G1_S_Transition G1/S Phase Transition cluster_Inhibition Inhibition by this compound cluster_Upstream_Regulation Upstream Regulation CDK2_CyclinE CDK2/Cyclin E pRb pRb CDK2_CyclinE->pRb phosphorylates Cell Cycle Progression Cell Cycle Progression E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription S_Phase_Genes->Cell Cycle Progression This compound This compound This compound->CDK2_CyclinE competitively inhibits ATP binding ATP ATP ATP->CDK2_CyclinE p27 p27 (CKI) p27->CDK2_CyclinE inhibits

Caption: Signaling pathway of CDK2 inhibition by this compound.

SAR_Workflow Start Lead Compound (this compound) SAR_Hypothesis SAR Hypothesis (e.g., substitutions at N2) Start->SAR_Hypothesis Synthesis Synthesis of Analogs SAR_Hypothesis->Synthesis Screening Biological Screening (Kinase & Cell-based Assays) Synthesis->Screening Data_Analysis Data Analysis (IC50, GI50 determination) Screening->Data_Analysis Structure_Determination Co-crystallography with CDK2 Data_Analysis->Structure_Determination Optimized_Compound Optimized Compound (e.g., NU6102) Data_Analysis->Optimized_Compound Potent Analog Identified Refined_Hypothesis Refined SAR Hypothesis Structure_Determination->Refined_Hypothesis Refined_Hypothesis->Synthesis Iterative Cycle

Caption: Iterative workflow for the structure-based design of this compound analogs.

Experimental_Workflow cluster_Assays Biological Assays Start Cell Culture (e.g., LNCaP cells) Treatment Treatment with this compound (Dose-response) Start->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation Proliferation Cell Proliferation Assay (e.g., SRB) Incubation->Proliferation CellCycle Cell Cycle Analysis (Flow Cytometry) Incubation->CellCycle Protein Protein Analysis (Western Blot for pRb, p27) Incubation->Protein GI50 Determination GI50 Determination Proliferation->GI50 Determination Quantification of\nCell Cycle Phases Quantification of Cell Cycle Phases CellCycle->Quantification of\nCell Cycle Phases Changes in Protein Levels\nand Phosphorylation Changes in Protein Levels and Phosphorylation Protein->Changes in Protein Levels\nand Phosphorylation

Caption: Experimental workflow for evaluating the cellular effects of this compound.

References

NU2058: A Modulator of the DNA Damage Response - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NU2058, initially identified as a competitive inhibitor of cyclin-dependent kinases (CDKs), has emerged as a significant small molecule in the study of DNA damage response (DDR). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its role in sensitizing cancer cells to DNA damaging agents, and the experimental protocols used to characterize its activity. Quantitative data are presented in structured tables for clarity, and key cellular pathways and experimental workflows are visualized through detailed diagrams. While its CDK-inhibitory properties are well-documented, a compelling body of evidence, explored herein, demonstrates that its potentiation of certain chemotherapeutics occurs through mechanisms independent of CDK2 inhibition. This document serves as a core resource for researchers investigating novel therapeutic strategies involving the DNA damage response.

Core Mechanism of Action: CDK Inhibition

This compound, chemically known as O6-(Cyclohexylmethyl)guanine, is a purine-based, ATP-competitive inhibitor of CDK2 and CDK1.[1] Its binding to the ATP pocket of these kinases prevents the phosphorylation of key substrates, leading to downstream cellular effects, most notably cell cycle arrest.[1][2] In prostate cancer cell lines, for example, inhibition of CDK2 by this compound leads to reduced phosphorylation of the Retinoblastoma protein (pRb), an increase in the CDK inhibitor p27, and a subsequent arrest in the G1 phase of the cell cycle.[2][3]

The primary pathway affected by this compound's CDK inhibitory function involves the regulation of the G1/S cell cycle checkpoint. By inhibiting CDK2, this compound prevents the hyper-phosphorylation of pRb, which in its hypophosphorylated state remains bound to the E2F transcription factor. This sequestration of E2F prevents the transcription of genes required for S-phase entry, thus inducing G1 arrest.

NU2058_CDK_Inhibition cluster_0 G1 Phase cluster_1 S Phase CDK2_CyclinE CDK2/Cyclin E Complex pRb pRb CDK2_CyclinE->pRb Phosphorylates E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates This compound This compound This compound->CDK2_CyclinE Inhibits G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Promotes

Caption: this compound inhibits the CDK2/Cyclin E complex, preventing pRb phosphorylation and G1/S transition.

Role in DNA Damage Response: Chemopotentiation

A critical function of this compound lies in its ability to potentiate the cytotoxicity of specific DNA alkylating agents, notably cisplatin (B142131) and melphalan.[4][5] This effect, however, has been demonstrated to be independent of its CDK2 inhibitory activity.[2][4][6] Studies have shown that other CDK2 inhibitors with similar or even vastly superior potency do not replicate this sensitizing effect.[4]

The mechanism of this potentiation involves the modulation of drug transport. In the presence of this compound, cells exhibit increased intracellular accumulation of platinum from cisplatin, leading to a higher level of platinum-DNA adducts.[2][4] This increase in DNA damage, coupled with sensitization to the adducts formed, results in a significant enhancement of cytotoxicity.[4] this compound does not, however, potentiate the effects of the methylating agent temozolomide (B1682018) or ionizing radiation.[2][4][5]

NU2058_DDR_Sensitization cluster_cell Cancer Cell Cisplatin_in Increased Intracellular Cisplatin DNA_adducts Increased Pt-DNA Adducts Cisplatin_in->DNA_adducts DDR DNA Damage Response DNA_adducts->DDR Triggers Cytotoxicity Enhanced Cytotoxicity DNA_adducts->Cytotoxicity Directly Causes DDR->Cytotoxicity Leads to This compound This compound This compound->Cisplatin_in Alters Transport Cisplatin_ext Cisplatin (extracellular) Cisplatin_ext->Cisplatin_in Enters Cell

Caption: this compound enhances cisplatin cytotoxicity by increasing drug uptake and DNA adduct formation.

Quantitative Data Summary

The inhibitory and anti-proliferative activities of this compound have been quantified across various assays and cell lines. The following tables summarize the key reported values.

Table 1: Kinase Inhibition Profile
TargetParameterValue (µM)Reference
CDK2IC₅₀17[1][2][3][4]
CDK1IC₅₀26[1][3]
CDK2Kᵢ12[1][7]
CDK1Kᵢ5[7]
DNA Topoisomerase IIIC₅₀300[7]

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.

Table 2: Cellular Growth Inhibition (GI₅₀)
Cell LineCancer TypeGI₅₀ (µM)Reference
LNCaPAndrogen-Sensitive Prostate15[3]
LNCaP-cdxRAndrogen-Independent Prostate10-17[3]
PC3Androgen-Independent Prostate38[3]
CWR22Rv1Androgen-Independent Prostate46[3]
Human Tumor Cells (Mean)Various13[7]

GI₅₀: The concentration required to inhibit cell growth by 50%.

Table 3: Chemopotentiation Dose Modification Factor (DMF)
Sensitizing AgentPotentiated DrugDMFReference
This compoundCisplatin3.1[4]
This compoundMelphalan2.3[2][4]
This compoundMonohydroxymelphalan1.7[2][5]

DMF: The factor by which the dose of the cytotoxic drug can be reduced to obtain the same effect in the presence of the sensitizing agent.

Experimental Protocols

The following section details the methodology for a key assay used to determine the cytotoxic potentiation of DNA damaging agents by this compound.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with cytotoxic agents, providing a measure of cell reproductive viability.

Materials:

  • Human cancer cell line (e.g., SQ20b head and neck cancer cells)[4]

  • Complete growth medium (e.g., DMEM/F12)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound (stock solution in DMSO)

  • Cytotoxic drug (e.g., Cisplatin)

  • 6-well plates and 100 mm Petri dishes

  • Carnoy's reagent (75% v/v methanol, 25% v/v acetic acid)

  • Crystal Violet staining solution (0.4% w/v in water)

Procedure:

  • Cell Seeding: Seed cells into 6-well plates at a density of 350,000 cells/well and allow them to attach overnight.[2]

  • Pre-treatment: Replace the growth medium with fresh medium containing 100 µM this compound or vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours.[2][4]

  • Co-treatment: Add the cytotoxic drug (e.g., Cisplatin) at various concentrations to the wells already containing this compound. Incubate for a further 2 hours.[2][4]

    • For radiation experiments: After the initial 2-hour this compound incubation, irradiate the cells, then incubate for a further 2 hours (total 4-hour drug exposure).[2]

  • Wash and Replate: After treatment, wash the cells twice with PBS.[2]

  • Trypsinization: Detach the cells using Trypsin-EDTA and resuspend them in fresh medium.

  • Cell Counting: Perform a cell count to determine the number of viable cells.

  • Replating for Colony Formation: Replate the cells into 100 mm Petri dishes at various densities (e.g., 300-50,000 cells per plate) to ensure a countable number of colonies will form.[2]

  • Incubation: Incubate the dishes for approximately 12 days, or until visible colonies are formed.[2]

  • Fixing and Staining: Remove the medium and fix the colonies with Carnoy's reagent. After fixation, stain the colonies with Crystal Violet solution.[2]

  • Colony Counting: Wash the plates with water, allow them to air dry, and count the colonies (typically defined as containing >50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control and plot survival curves to determine the dose modification factor.

Clonogenic_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_growth Day 3-14: Growth & Analysis A 1. Seed Cells (6-well plates) B 2. Overnight Incubation A->B C 3. Pre-treat with this compound (2 hours) B->C D 4. Co-treat with Cytotoxic Agent (2 hours) C->D E 5. Wash (2x PBS) & Trypsinize D->E F 6. Replate Cells (100mm dishes) E->F G 7. Incubate (~12 days) F->G H 8. Fix & Stain Colonies (Crystal Violet) G->H I 9. Count Colonies & Analyze H->I

Caption: Workflow for a clonogenic survival assay to measure this compound-mediated chemosensitization.

Conclusion

This compound is a multifaceted compound with distinct biological activities. As a CDK1/2 inhibitor, it effectively induces G1 cell cycle arrest. More significantly for the field of DNA damage response, it acts as a potent sensitizer (B1316253) to platinum-based chemotherapy and melphalan. This activity is confirmed to be independent of its effects on CDK2, pointing to a novel mechanism likely involving the modulation of cellular drug transport pathways. The detailed data and protocols provided in this guide offer a foundational resource for further investigation into this compound and its potential to overcome chemotherapy resistance by modulating the DNA damage response.

References

Investigating the Downstream Effects of NU2058 Treatment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream molecular and cellular effects of NU2058, a potent, competitive, guanine-based inhibitor of cyclin-dependent kinases (CDKs). This compound primarily targets CDK1 and CDK2, key regulators of the cell cycle, and has demonstrated anti-cancer activity. This document details the core mechanism of action of this compound, its impact on cell cycle progression, and its intriguing, CDK2-independent potentiation of certain chemotherapeutic agents. The information is presented through quantitative data summaries, detailed experimental protocols, and visual diagrams of key pathways and workflows to support further research and drug development efforts.

Core Mechanism of Action: Cell Cycle Inhibition

This compound competitively inhibits CDK1 and CDK2, with IC50 values of 26 µM and 17 µM, respectively, in isolated enzyme assays. This inhibition of CDK activity is central to its primary downstream effects on cell cycle regulation.

The CDK/pRb/E2F Signaling Pathway

The progression from the G1 to the S phase of the cell cycle is a critical checkpoint controlled by the phosphorylation of the retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, preventing them from activating the transcription of genes required for DNA synthesis. The CDK4/6-Cyclin D and CDK2-Cyclin E complexes sequentially phosphorylate pRb, leading to its hyperphosphorylation and the release of E2F, thereby allowing S-phase entry. By inhibiting CDK2, this compound disrupts this cascade, maintaining pRb in its active, hypophosphorylated state and preventing the G1/S transition.

G1_S_Transition_Pathway cluster_0 G1 Phase cluster_1 S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 pRb_E2F pRb-E2F Complex CDK4/6->pRb_E2F phosphorylates Cyclin E Cyclin E CDK2 CDK2 CDK2->pRb_E2F hyperphosphorylates pRb pRb pRb->pRb_E2F E2F E2F E2F->pRb_E2F DNA_Synthesis DNA Synthesis Gene Transcription E2F->DNA_Synthesis pRb_E2F->E2F releases This compound This compound This compound->CDK2 p27 p27 p27->CDK2

Caption: The CDK/pRb/E2F signaling pathway and points of inhibition.

Downstream Effects of this compound Treatment

Cell Cycle Arrest

Treatment with this compound leads to a G1 phase cell cycle arrest in various cancer cell lines. This is a direct consequence of the inhibition of CDK2 and the subsequent failure to inactivate pRb. In androgen-sensitive (LNCaP) and androgen-insensitive (LNCaP-cdxR) prostate cancer cells, this compound treatment results in a significant decrease in the percentage of cells in the S phase.

Cell LineTreatmentDuration% of Cells in S Phase (Relative to Control)
LNCaP This compound (15 µM)24h~75%
This compound (15 µM)48h~50%
LNCaP-cdxR This compound (15 µM)24h~80%
This compound (15 µM)48h~60%

Data extracted from graphical representation in Rigas et al., Oncogene (2008) [referenced in].

Modulation of Cell Cycle Regulatory Proteins

Consistent with its mechanism of action, this compound treatment leads to a concentration-dependent increase in the levels of the CDK inhibitor p27 and reduced phosphorylation of pRb in LNCaP and LNCaP-cdxR cells. This leads to a decrease in early gene expression necessary for S-phase entry.

Potentiation of Chemotherapeutic Agents

A significant downstream effect of this compound is its ability to potentiate the cytotoxicity of certain DNA-damaging agents, most notably cisplatin (B142131) and melphalan. This effect has been shown to be independent of its CDK2 inhibitory activity.

In head and neck cancer cells (SQ20b), co-treatment with this compound and cisplatin resulted in a significant increase in cytotoxicity. This potentiation is attributed to an alteration in cisplatin transport, leading to higher intracellular drug concentrations and more extensive DNA damage.

ParameterFold Increase with this compound Co-treatment
Total Intracellular Platinum Levels 1.5-fold
Platinum-DNA Adduct Levels 2.0-fold

Data from Harrison et al., Biochemical Pharmacology (2009).

The precise mechanism by which this compound alters cisplatin transport is not yet fully elucidated, but it is hypothesized to involve the modulation of platinum transporters such as the copper transporter 1 (CTR1) or organic cation transporters (OCTs).

Cisplatin_Potentiation cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Cisplatin_out Cisplatin Transporter Platinum Transporter (e.g., CTR1/OCT2) Cisplatin_out->Transporter Cisplatin_in Cisplatin Transporter->Cisplatin_in DNA DNA Cisplatin_in->DNA DNA_adduct Pt-DNA Adducts DNA->DNA_adduct Cytotoxicity Increased Cytotoxicity DNA_adduct->Cytotoxicity This compound This compound This compound->Transporter enhances uptake

Caption: Proposed mechanism of this compound-mediated cisplatin potentiation.

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound's downstream effects are provided below.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the cell cycle distribution of a cell population following this compound treatment using propidium (B1200493) iodide (PI) staining.

Cell_Cycle_Workflow Seed_Cells 1. Seed Cells Treat_Cells 2. Treat with this compound or Vehicle Control Seed_Cells->Treat_Cells Harvest_Cells 3. Harvest Cells (Trypsinization) Treat_Cells->Harvest_Cells Fix_Cells 4. Fix Cells (70% Ethanol) Harvest_Cells->Fix_Cells Stain_Cells 5. Stain with PI and RNase A Fix_Cells->Stain_Cells Analyze_FCM 6. Analyze by Flow Cytometry Stain_Cells->Analyze_FCM Data_Analysis 7. Quantify Cell Cycle Phases Analyze_FCM->Data_Analysis

Caption: Experimental workflow for cell cycle analysis.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Complete cell culture medium

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and collect the cell suspension.

    • For suspension cells, directly collect the cell suspension.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.

  • Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise. Incubate on ice for at least 30 minutes or store at -20°C.

  • Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Transfer the stained cells to flow cytometry tubes and analyze on a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.

Western Blot Analysis of pRb Phosphorylation

This protocol describes the detection of total and phosphorylated pRb levels by Western blot to assess the impact of this compound.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-total pRb, anti-phospho-pRb)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane and separate on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total pRb and phospho-pRb (specific to CDK phosphorylation sites) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply a chemiluminescent substrate. Image the blot using a digital imager.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phospho-pRb signal to the total pRb signal for each sample.

E2F Luciferase Reporter Assay

This assay measures the transcriptional activity of E2F, which is expected to decrease following this compound treatment.

Materials:

  • E2F-responsive firefly luciferase reporter plasmid

  • Control Renilla luciferase plasmid (e.g., pRL-TK)

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfection: Co-transfect cells with the E2F-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the transfected cells with this compound or a vehicle control.

  • Cell Lysis: After the desired treatment duration (e.g., 24-48 hours), lyse the cells according to the dual-luciferase assay kit protocol.

  • Luminescence Measurement: Measure both firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency. Express the results as a percentage of the activity in vehicle-treated control cells.

The Impact of NU2058 on Cell Proliferation and Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU2058, also known as O(6)-Cyclohexylmethylguanine, is a purine-based small molecule inhibitor primarily targeting Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[1][2] These kinases are crucial regulators of cell cycle progression, and their aberrant activity is a hallmark of many cancers. This technical guide provides an in-depth analysis of this compound's effects on cell proliferation and apoptosis, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Core Mechanism of Action: Inhibition of Cell Proliferation

This compound exerts its primary anti-proliferative effect by inhibiting the kinase activity of CDK1 and CDK2.[2][3] This inhibition disrupts the normal progression of the cell cycle, leading to cytostatic effects in various cancer cell lines.

Signaling Pathway of this compound-Induced Cell Cycle Arrest

The canonical pathway initiated by this compound involves the inhibition of CDK2, a key enzyme for the G1 to S phase transition. This leads to the accumulation of the hypophosphorylated, active form of the Retinoblastoma protein (pRb). Active pRb sequesters the E2F transcription factor, preventing the expression of genes required for DNA synthesis and cell cycle progression. Furthermore, this compound has been shown to increase the expression of the CDK inhibitor p27, which further reinforces the block on CDK2 activity and induces a G1 cell cycle arrest.[1][3]

NU2058_Signaling_Pathway This compound This compound CDK1 CDK1 This compound->CDK1 inhibition CDK2 CDK2 This compound->CDK2 inhibition p27 p27 This compound->p27 induction pRb_p pRb (phosphorylated) CDK2->pRb_p phosphorylation pRb pRb (hypophosphorylated) pRb_p->pRb E2F E2F pRb->E2F sequestration G1_Arrest G1 Phase Cell Cycle Arrest pRb->G1_Arrest S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activation p27->CDK2 inhibition

This compound-mediated inhibition of the CDK2/pRb pathway leading to G1 cell cycle arrest.

Quantitative Analysis of Anti-Proliferative Activity

The anti-proliferative effects of this compound have been quantified across various cancer cell lines, primarily through IC50 (half-maximal inhibitory concentration in enzymatic assays) and GI50 (half-maximal growth inhibition in cell-based assays) values.

ParameterTarget/Cell LineValue (µM)Reference
IC50 CDK1 (cell-free)26[2][3]
CDK2 (cell-free)17[2][3]
GI50 LNCaP (Prostate)15[3]
LNCaP-cdxR (Prostate)10-17[3]
PC3 (Prostate)38[3]
CWR22Rv1 (Prostate)46[3]
MCF7 (Breast)27 ± 3[2]
MCF7/LCC9 (Breast)34 ± 10[2]
SQ20b (Head and Neck)Not specified[1]

The Role of this compound in Apoptosis

Current research indicates that this compound's primary role in apoptosis is as a sensitizing agent, enhancing the cytotoxic effects of DNA-damaging agents like cisplatin (B142131) and melphalan.[1] As a standalone agent, the direct induction of apoptosis by this compound is not well-documented with quantitative data. The potentiation of cisplatin-induced apoptosis is thought to occur through mechanisms independent of CDK2 inhibition, possibly by altering drug transport and increasing the formation of DNA adducts.[1]

Further investigation is required to fully elucidate the direct apoptotic potential of this compound monotherapy. Researchers interested in this aspect could employ the experimental protocols outlined below.

Detailed Experimental Protocols

Cell Proliferation Assays

1. Sulforhodamine B (SRB) Assay for Growth Inhibition (GI50)

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment: Treat cells with a range of this compound concentrations for 6 days.

  • Fixation: Fix the cells with 10% trichloroacetic acid.

  • Staining: Stain with 0.4% SRB in 1% acetic acid.

  • Measurement: Solubilize the bound dye with 10 mM Tris base solution and measure the absorbance at 510 nm.

  • Analysis: Calculate the GI50 value from the dose-response curve.[2]

2. Clonogenic Assay for Cytotoxicity

  • Cell Seeding: Seed cells in 6-well plates and allow them to attach.

  • Treatment: Treat cells with this compound (e.g., 100 µM for 4 hours) with or without a cytotoxic agent.[1]

  • Replating: After treatment, trypsinize the cells and replate them at various densities in 100 mm dishes.

  • Incubation: Incubate for approximately 12 days to allow for colony formation.

  • Staining: Fix the colonies with Carnoy's reagent (75% methanol, 25% acetic acid) and stain with 0.4% crystal violet.[1]

  • Analysis: Count the number of colonies to determine the surviving fraction.

Cell Cycle Analysis

Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry

  • Cell Harvest: Harvest cells after treatment with this compound.

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.

  • Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G1, S, and G2/M phases can be quantified.

Cell_Cycle_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis A Cell Culture (e.g., LNCaP, MCF7) B This compound Treatment (various concentrations) A->B C Cell Harvest (Trypsinization) B->C D Fixation (70% Ethanol) C->D E PI/RNase A Staining D->E F Flow Cytometry Acquisition E->F G Cell Cycle Profile (G1, S, G2/M phases) F->G

Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.
Apoptosis Assays (for investigating standalone or synergistic effects)

Annexin V/PI Staining for Apoptosis Detection

  • Cell Harvest: Harvest both adherent and floating cells after treatment.

  • Washing: Wash cells with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot for Apoptosis Markers (e.g., PARP Cleavage)

  • Protein Extraction: Lyse treated cells and quantify protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against cleaved PARP and total PARP, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescence detection system. An increase in the cleaved PARP fragment indicates apoptosis.

Conclusion

This compound is a potent inhibitor of cell proliferation, primarily acting through the inhibition of CDK1 and CDK2, leading to a G1 phase cell cycle arrest. This effect is well-documented across various cancer cell lines. While its role as a standalone apoptotic agent remains to be fully elucidated, this compound has demonstrated significant potential in sensitizing cancer cells to conventional chemotherapeutic agents that induce apoptosis. The experimental protocols detailed in this guide provide a robust framework for further investigation into the multifaceted anti-cancer properties of this compound.

References

Methodological & Application

NU2058 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NU2058, also known as O(6)-Cyclohexylmethylguanine, is a competitive inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1 and CDK2.[1][2] These kinases are crucial regulators of cell cycle progression. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound has demonstrated anti-proliferative effects in various cancer cell lines and has been investigated for its potential to sensitize cancer cells to other cytotoxic agents.[3][4][5] These application notes provide a comprehensive overview of the experimental use of this compound in a cell culture setting.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of CDK1 and CDK2, which play pivotal roles in the G1/S and G2/M transitions of the cell cycle. By competing with ATP for binding to the kinase active site, this compound prevents the phosphorylation of key substrates, including the Retinoblastoma protein (pRb).[1][3] Hypophosphorylation of pRb maintains its association with the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry and leading to a G1 cell cycle arrest.[1][3][6] In some cell lines, this compound has also been observed to induce a G2/M phase arrest.[6] Furthermore, studies have shown that this compound can increase the levels of the CDK inhibitor p27, further contributing to the inhibition of CDK2 activity.[1][3] Interestingly, some effects of this compound, such as the potentiation of cisplatin (B142131) cytotoxicity, appear to be independent of its CDK2 inhibitory activity and may involve alterations in drug transport.[3][4][5]

Data Presentation

Table 1: Inhibitory Activity of this compound

TargetAssay TypeIC50 / KiReference
CDK1Cell-free assay26 µM (IC50)[1][2]
CDK1-5 µM (Ki)
CDK2Cell-free assay17 µM (IC50)[1][2][3]
CDK2-12 µM (Ki)[2]

Table 2: Growth Inhibition (GI50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeGI50Reference
LNCaPAndrogen-sensitive prostate cancer15 µM[1]
LNCaP-cdxRCasodex-resistant prostate cancer10-17 µM[1]
PC3Androgen-independent prostate cancer38 µM[1]
CWR22Rv1Androgen-independent prostate cancer46 µM[1]
MCF7Tamoxifen-sensitive breast cancer27 ± 3 µM[6]
MCF7/LCC9Tamoxifen-resistant breast cancer34 ± 10 µM[6]
Various human tumor cell lines-Mean GI50 = 13 µM

Mandatory Visualizations

NU2058_Signaling_Pathway This compound This compound CDK1_CyclinB CDK1/Cyclin B This compound->CDK1_CyclinB inhibits CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE inhibits p27 p27 This compound->p27 increases levels G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition promotes pRb pRb CDK2_CyclinE->pRb phosphorylates E2F E2F pRb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition promotes p27->CDK2_CyclinE inhibits

Caption: Simplified signaling pathway of this compound action.

Experimental_Workflow start Start seed_cells Seed Cells in Culture Plates start->seed_cells overnight_attachment Allow Cells to Attach Overnight seed_cells->overnight_attachment prepare_this compound Prepare this compound Dilutions overnight_attachment->prepare_this compound treat_cells Treat Cells with this compound overnight_attachment->treat_cells prepare_this compound->treat_cells incubation Incubate for Desired Duration (e.g., 24, 48, 72h) treat_cells->incubation assay Perform Downstream Assays (e.g., Viability, Cell Cycle, Western Blot) incubation->assay end End assay->end

Caption: General experimental workflow for cell culture studies with this compound.

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Reagent: this compound powder

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO)

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, for a 10 mM stock, dissolve 2.47 mg of this compound (Molecular Weight: 247.3 g/mol ) in 1 mL of DMSO.

    • Ensure complete dissolution by vortexing.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability.[2]

2. Cell Seeding and Treatment

  • Materials:

    • Appropriate cancer cell line (e.g., LNCaP, MCF7, SQ20b)

    • Complete cell culture medium

    • Sterile cell culture plates (e.g., 6-well, 96-well)

    • This compound stock solution

  • Procedure:

    • Culture cells in a suitable incubator at 37°C with 5% CO2.

    • Trypsinize and count the cells.

    • Seed the cells into culture plates at a predetermined density. For example, for a 6-well plate, a density of 350,000 cells/well has been used.[3]

    • Allow the cells to attach and resume exponential growth overnight.

    • On the following day, prepare fresh serial dilutions of this compound in complete cell culture medium from the stock solution. A typical final concentration range for initial experiments is 1 µM to 100 µM.[3]

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the this compound dilutions (typically ≤ 0.1% v/v).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired experimental duration (e.g., 4, 24, 48, or 72 hours).[3]

3. Cell Viability Assay (MTT or SRB Assay)

  • Purpose: To determine the effect of this compound on cell proliferation and viability.

  • Procedure (general outline):

    • Seed cells in a 96-well plate and treat with various concentrations of this compound as described above.

    • After the incubation period (e.g., 72 hours), add the viability reagent (e.g., MTT or SRB) to each well.

    • Incubate for the recommended time to allow for the formation of formazan (B1609692) crystals (MTT) or protein staining (SRB).

    • Solubilize the formazan crystals with a solubilization buffer (for MTT) or the bound dye (for SRB).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

4. Cell Cycle Analysis by Flow Cytometry

  • Purpose: To investigate the effect of this compound on cell cycle distribution.

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound for a specific duration (e.g., 24 hours).

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Fix the cells in cold 70% ethanol (B145695) while gently vortexing. Store at -20°C for at least 2 hours or overnight.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the cell cycle distribution using a flow cytometer.

5. Western Blot Analysis

  • Purpose: To examine the effect of this compound on the expression and phosphorylation status of key cell cycle regulatory proteins (e.g., pRb, CDK2, p27).

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound.

    • After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

6. Clonogenic Survival Assay

  • Purpose: To assess the long-term effect of this compound on the reproductive integrity of cells, especially in combination with DNA damaging agents.

  • Procedure:

    • Treat cells with this compound, with or without a cytotoxic agent (e.g., cisplatin or radiation), for a specified duration (e.g., 4 hours).[3]

    • After treatment, wash the cells twice with PBS, trypsinize, and count them.

    • Replate the cells at various low densities (e.g., 300-50,000 cells per 100 mm dish) into fresh medium.[3]

    • Incubate the plates for approximately 12 days, or until visible colonies are formed.[3]

    • Fix the colonies with a fixative solution (e.g., Carnoy's reagent: 75% methanol, 25% acetic acid) and stain with a staining solution (e.g., 0.4% crystal violet in water).[3]

    • Count the number of colonies (typically defined as containing ≥ 50 cells).

    • Calculate the surviving fraction and assess the dose modification factor if used in combination therapy.[4]

References

How to dissolve and store NU2058 for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for NU2058

Topic: Dissolving and Storing this compound for In Vitro Assays Target Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as O(6)-Cyclohexylmethylguanine, is a potent, competitive, and guanine-based inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1 and CDK2.[1][2] It has demonstrated anti-cancer activity by arresting the cell cycle in the G1 phase.[3] Increased CDK activity is a hallmark of many human cancers, making inhibitors like this compound valuable tools for cancer research and therapeutic development.[4][5] This document provides detailed protocols for the proper dissolution, storage, and application of this compound in common in vitro assays.

Physicochemical and Inhibitory Properties

This compound acts as a competitive inhibitor with respect to ATP, binding to the ATP-binding pocket of CDK1 and CDK2.[1] This inhibition prevents the phosphorylation of key substrates like the Retinoblastoma protein (pRb), thereby blocking cell cycle progression.[3]

Table 1: Inhibitory Activity of this compound

TargetIC50 / Ki ValueAssay Type
CDK2IC50: 17 µM[1][2][3]Isolated Enzyme
CDK1IC50: 26 µM[1][2][3]Isolated Enzyme
CDK2Ki: 12 µM[1]Isolated Enzyme
CDK1Ki: 5 µMIsolated Enzyme

Solubility and Storage

Proper handling and storage of this compound are critical to maintain its stability and activity for reproducible experimental results.

Solubility Data

This compound is soluble in several organic solvents but is insoluble in water.[2][3] It is crucial to use fresh, anhydrous solvents, as moisture can significantly reduce the solubility of the compound, particularly in DMSO.[1][3]

Table 2: Solubility of this compound in Common Solvents

SolventConcentration (w/v)Molar Concentration (approx.)
DMSO49 mg/mL[3]198 mM
Ethanol49 mg/mL[3]198 mM
DMF25 mg/mL[4]101 mM
DMSO:PBS (pH 7.2) (1:7)0.12 mg/mL[4]0.49 mM
WaterInsoluble[3]N/A
Storage Conditions

Long-term stability is best achieved by storing the compound in its powdered form at low temperatures. Once dissolved, stock solutions should be aliquoted to prevent degradation from repeated freeze-thaw cycles.[1][3]

Table 3: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Solid Powder-20°C≥ 4 years[3][4]
Solid Powder+4°CUp to 2 years[1]
Stock Solution-80°C1 to 2 years[1][3]
Stock Solution-20°C1 to 12 months[1][3]
Stock Solution+4°CDays to weeks[2]

Signaling Pathway and Experimental Workflow

CDK Signaling Pathway

This compound primarily inhibits CDK1 and CDK2, which are crucial for the G1/S transition in the cell cycle. By blocking the activity of the Cyclin E/CDK2 complex, this compound prevents the hyper-phosphorylation of the Retinoblastoma protein (pRb). This keeps pRb in its active, hypo-phosphorylated state, where it remains bound to the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry and leading to G1 arrest.[3][6]

CDK_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates pRb_E2F pRb-E2F Complex (Active Repressor) CyclinD_CDK46->pRb_E2F phosphorylates CyclinE_CDK2 Cyclin E / CDK2 pRb_E2F->CyclinE_CDK2 releases E2F to activate S_Phase_Genes S-Phase Gene Transcription pRb_E2F->S_Phase_Genes E2F dissociates, allowing transcription CyclinE_CDK2->pRb_E2F hyper-phosphorylates Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression This compound This compound This compound->CyclinE_CDK2 INHIBITS Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay & Analysis A Prepare this compound Stock Solution (e.g., in DMSO) C Prepare Serial Dilutions in Culture Medium A->C B Culture and Seed Cells in Multi-well Plates D Treat Cells with this compound and Vehicle Control (DMSO) B->D C->D E Incubate for a Defined Period (e.g., 24-72h) D->E F Perform Cell-Based Assay (e.g., MTT, Clonogenic) E->F G Collect and Analyze Data (e.g., Calculate GI50) F->G

References

Application Notes and Protocols: NU2058 in Combination with Cisplatin for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU2058 is a guanine-based, competitive inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2.[1][2] While initially developed as a CDK inhibitor, studies have revealed its potent ability to enhance the cytotoxicity of the chemotherapeutic agent cisplatin (B142131) through mechanisms independent of CDK2 inhibition.[3] This document provides detailed application notes and protocols for utilizing this compound in combination with cisplatin, based on preclinical findings. The provided information is intended to guide researchers in designing and executing experiments to further explore this promising therapeutic strategy.

The primary mechanism by which this compound potentiates cisplatin's anticancer effects involves the modulation of cisplatin transport, leading to increased intracellular accumulation of platinum and a higher frequency of platinum-DNA adducts.[1][3] This sensitization of cancer cells to cisplatin-induced DNA damage presents a compelling rationale for combination therapy, potentially overcoming cisplatin resistance and enhancing therapeutic efficacy.

Data Presentation

The following tables summarize the key quantitative data from in vitro studies investigating the combination of this compound and cisplatin.

Table 1: In Vitro Potentiation of Cisplatin Cytotoxicity by this compound in SQ20b Head and Neck Cancer Cells

ParameterValueReference
This compound Concentration100 µM[3]
Cisplatin Dose Modification Factor (DMF)3.1[3]
Increase in Intracellular Platinum Levels1.5-fold[3]
Increase in Platinum-DNA Adduct Levels2.0-fold[1][3]

Table 2: IC50 Values for this compound and Other CDK Inhibitors

CompoundTargetIC50 (µM)Reference
This compound CDK126[2]
CDK217[2]
NU6230CDK218[3]
NU6102CDK20.005[3]

Note: While NU6102 is a much more potent CDK2 inhibitor than this compound, it did not potentiate cisplatin cytotoxicity more effectively, supporting the CDK2-independent mechanism of this compound's sensitizing effect.[3]

Signaling Pathways and Mechanisms

The synergistic effect of this compound and cisplatin is not fully elucidated at the molecular signaling level. However, based on current evidence, a proposed mechanism is outlined below. Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which obstruct DNA replication and transcription, ultimately triggering apoptosis.[4] this compound appears to amplify this process by increasing the intracellular concentration of cisplatin, leading to a greater burden of DNA damage.

NU2058_Cisplatin_Pathway cluster_cell Cancer Cell This compound This compound Transporters Cisplatin Transporters (e.g., CTR1, OCT2) This compound->Transporters Modulates Cisplatin_ext Cisplatin (extracellular) Cisplatin_ext->Transporters Uptake Cisplatin_int Cisplatin (intracellular) DNA Nuclear DNA Cisplatin_int->DNA Forms adducts DNA_adducts Platinum-DNA Adducts (Increased) Cisplatin_int->DNA_adducts Increased formation DDR DNA Damage Response (DDR) DNA_adducts->DDR Triggers Apoptosis Apoptosis DDR->Apoptosis Induces Transporters->Cisplatin_int Clonogenic_Assay_Workflow start Seed Cells treatment Treat with this compound (2h) then add Cisplatin (2h) start->treatment incubation Incubate (10-14 days) in drug-free media treatment->incubation stain Fix and Stain Colonies incubation->stain quantify Count Colonies and Calculate Survival stain->quantify InVivo_Xenograft_Workflow start Implant Tumor Cells growth Monitor Tumor Growth start->growth randomize Randomize into Treatment Groups growth->randomize treat Administer Treatment Regimen randomize->treat monitor Monitor Tumor Volume and Animal Health treat->monitor endpoint Endpoint: Excise Tumors for Analysis monitor->endpoint

References

Application Notes: Western Blot Analysis of Cellular Response to NU2058 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NU2058 is a potent, competitive, guanine-based inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 1 (CDK1), with IC₅₀ values of 17 µM and 26 µM, respectively.[1] As a critical regulator of cell cycle progression, the CDK2/Cyclin E complex facilitates the transition from the G1 to the S phase by phosphorylating key substrates, most notably the Retinoblastoma protein (pRb).[2][3][4] Inhibition of CDK2 by this compound is expected to induce a G1 cell cycle arrest by preventing the hyper-phosphorylation of pRb.[5][6][7] This maintains pRb in its active, hypo-phosphorylated state, where it remains bound to the E2F transcription factor, thereby repressing the expression of genes required for DNA synthesis.[3][6]

Western blot analysis is an essential technique for elucidating the molecular mechanism of this compound. It allows for the direct measurement of changes in the phosphorylation status and expression levels of key proteins within the CDK2 signaling pathway, providing robust evidence of the inhibitor's on-target effects. These notes provide a comprehensive guide for researchers to design, execute, and interpret Western blot experiments following this compound treatment.

Signaling Pathway and Mechanism of Action

The primary mechanism of this compound involves the direct inhibition of CDK2 kinase activity. This intervention disrupts the normal G1/S phase transition, a critical checkpoint in cell cycle progression. The diagram below illustrates the core signaling cascade affected by this compound.

NU2058_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex pRb_E2F Active pRb-E2F Complex (Transcription Repressed) CDK2->pRb_E2F phosphorylates pRb_p Inactive ppRb (Hyper-phosphorylated) pRb_E2F->pRb_p E2F Free E2F pRb_p->E2F releases S_Genes S-Phase Gene Transcription E2F->S_Genes activates This compound This compound This compound->CDK2 inhibits

Caption: The this compound inhibitory pathway on CDK2-mediated pRb phosphorylation.

Experimental Protocols

The following protocols provide a detailed methodology for analyzing protein expression changes in response to this compound treatment. The overall workflow is depicted below.

Western_Blot_Workflow start Start: Cell Culture treatment 1. This compound Treatment (e.g., 24-48 hours) start->treatment harvest 2. Cell Harvesting & Lysis treatment->harvest quantify 3. Protein Quantification (BCA Assay) harvest->quantify prepare 4. Sample Preparation (Laemmli Buffer) quantify->prepare sds_page 5. SDS-PAGE prepare->sds_page transfer 6. Membrane Transfer sds_page->transfer blocking 7. Blocking transfer->blocking incubation 8. Antibody Incubation (Primary & Secondary) blocking->incubation detection 9. Detection & Imaging incubation->detection analysis 10. Densitometry & Analysis detection->analysis end End: Results analysis->end

Caption: A streamlined workflow for Western blot analysis after this compound treatment.
Protocol 1: Cell Culture and this compound Treatment

  • Cell Seeding: Seed cells (e.g., MCF7, LNCaP, or other relevant cancer cell lines) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach and grow overnight.

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations. Typical experimental concentrations range from 10 µM to 100 µM.[5][6]

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (DMSO) at a concentration matching the highest this compound dose.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Harvesting:

    • Place the culture dish on ice and wash the cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS).

    • Aspirate the PBS completely.

    • Proceed immediately to Protein Extraction (Protocol 2).

Protocol 2: Protein Extraction and Quantification
  • Lysis: Add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well (e.g., 100-150 µL for a 6-well plate).[8]

  • Scraping: Use a cell scraper to scrape the adherent cells into the lysis buffer. Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation & Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.

  • Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bicinchoninic acid (BCA) assay.[8][10]

Protocol 3: Western Blotting
  • Sample Preparation: Based on the protein quantification, dilute each sample with 4X Laemmli sample buffer to a final concentration of 1-2 µg/µL. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[9][11]

  • SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) per lane into an SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane to monitor migration. Run the gel at a constant voltage until the dye front reaches the bottom.[8][9]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer apparatus.[8][12]

  • Blocking: After transfer, block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.[11] (See Table 1 for recommended antibodies).

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]

  • Final Washes: Repeat the washing step (Step 6) to remove the unbound secondary antibody.

  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin). For phosphoproteins, normalize the phospho-protein signal to the total protein signal.[13]

Data Presentation

Effective analysis of this compound's cellular impact requires the quantification of changes in key protein markers.

Table 1: Recommended Antibodies for Western Blot Analysis
Target ProteinFunction / Expected ChangeRecommended Dilution RangeExpected Band Size (kDa)
Phospho-Rb (Ser807/811) CDK2/4 Substrate (Decrease)1:1000~110
Total Rb Total Protein Control1:1000~110
p27Kip1 CDK Inhibitor (Increase)[5][7]1:1000~27
Cyclin E1 CDK2 Partner (Variable)1:1000~50
β-actin / GAPDH Loading Control (No Change)1:2000 - 1:5000~42 / ~37
Table 2: Representative Quantitative Data of Protein Expression Changes

The following table summarizes representative data on the effect of this compound on key cell cycle proteins in MCF7 breast cancer cells after a 24-hour treatment. Data is presented as fold change relative to the vehicle (DMSO) control after normalization to a loading control.

Treatment Concentrationp-Rb (Ser807/811) / Total Rb(Fold Change)p27Kip1 / GAPDH(Fold Change)
Vehicle (DMSO) 1.001.00
This compound (25 µM) 0.50 (± 0.20)[6]1.65 (± 0.30)
This compound (75 µM) 0.20 (± 0.10)[6]2.40 (± 0.45)

Note: Data for p-Rb is adapted from published findings in MCF7 cells.[6] Data for p27 is illustrative of expected outcomes based on its known mechanism.[5][7]

References

Application Notes and Protocols for Clonogenic Assay Using NU2058

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing NU2058, a cyclin-dependent kinase (CDK) inhibitor, in clonogenic assays to assess its impact on the long-term proliferative potential of cancer cells, both as a standalone agent and in combination with other cytotoxic therapies.

Introduction

The clonogenic assay, or colony formation assay, is a gold-standard in vitro method to determine the reproductive integrity of a single cell.[1][2][3] This assay is crucial in cancer research to evaluate the efficacy of anti-cancer agents by measuring their ability to inhibit the formation of colonies from single cells. This compound is a competitive inhibitor of CDK1 and CDK2, key regulators of the cell cycle. By inhibiting these kinases, this compound can induce a G1 cell cycle arrest, preventing cells from progressing to the S phase of the cell cycle. This mechanism of action is primarily mediated through the prevention of Retinoblastoma protein (pRb) phosphorylation.[4][5] Hypophosphorylated pRb remains active and sequesters E2F transcription factors, thereby blocking the expression of genes required for DNA synthesis. These application notes provide a comprehensive guide to employing this compound in clonogenic survival studies.

Data Presentation

This compound Inhibitory Concentrations

The following table summarizes the reported inhibitory concentrations of this compound against various cancer cell lines. These values, primarily Growth Inhibition 50 (GI50), can be used as a reference to determine the appropriate concentration range for clonogenic assays. It is recommended to perform a dose-response experiment to establish the optimal concentration for your specific cell line and experimental conditions.

Cell LineCancer TypeGI50 (µM)Notes
LNCaPProstate Cancer15Androgen-sensitive.
PC3Prostate Cancer38Androgen-independent.
CWR22Rv1Prostate Cancer46Androgen-independent.
Other Androgen-Independent Prostate Cancer CellsProstate Cancer10-17A panel of other AIPC cells showed similar sensitivity to LNCaP cells.
SQ20bHead and Neck CancerNot specifiedUsed at 100 µM in combination studies.[6][7]

Data compiled from publicly available research.[8]

This compound Kinase Inhibition
KinaseIC50 (µM)Ki (µM)
CDK126-
CDK217-

IC50 and Ki values are important indicators of the inhibitor's potency.

Experimental Protocols

I. Single-Agent Clonogenic Assay with this compound

This protocol is designed to assess the effect of this compound as a standalone agent on the clonogenic survival of cancer cells.

Materials:

  • This compound (stock solution prepared in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 6-well or 100 mm tissue culture plates

  • Hemocytometer or automated cell counter

  • Fixation solution (e.g., 10% buffered formalin or Carnoy's reagent: 75% methanol, 25% acetic acid)[6]

  • Staining solution (0.5% w/v crystal violet in water or methanol)[1]

Procedure:

  • Cell Preparation:

    • Culture cells to approximately 80-90% confluency.

    • Harvest cells by trypsinization and resuspend in complete medium to create a single-cell suspension.

    • Perform a cell count to determine the cell concentration.

  • Seeding:

    • Determine the appropriate seeding density for your cell line. This is a critical step and may require optimization. Seeding density can range from 100 to 50,000 cells per plate depending on the cell line's plating efficiency and expected toxicity of the treatment.[6][9] For initial experiments, a range of seeding densities is recommended.

    • Plate the determined number of cells into 6-well plates or 100 mm dishes. Ensure even distribution of cells.

    • Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from your stock solution. Based on the GI50 values, a starting range of 1 µM to 100 µM is recommended for dose-response experiments. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the medium from the attached cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

    • The treatment duration can vary. A continuous exposure throughout the colony formation period is one option. Alternatively, a shorter exposure (e.g., 24-72 hours) followed by replacement with fresh, drug-free medium can be performed.

  • Incubation for Colony Formation:

    • Incubate the plates for 7-21 days, depending on the growth rate of the cell line. The goal is to allow colonies of at least 50 cells to form in the control plates.[1]

    • Monitor the plates periodically to avoid colonies in the control group from becoming too large and merging.

  • Fixation and Staining:

    • Once colonies are of an appropriate size, remove the medium.

    • Gently wash the plates with PBS.

    • Add the fixation solution and incubate for 10-15 minutes at room temperature.

    • Remove the fixation solution and allow the plates to air dry.

    • Add the crystal violet staining solution and incubate for 15-30 minutes at room temperature.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting and Analysis:

    • Count the number of colonies containing at least 50 cells.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:

      • PE = (Number of colonies formed / Number of cells seeded) x 100%

      • SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))

II. Combination Clonogenic Assay: this compound and a Cytotoxic Agent (e.g., Cisplatin)

This protocol, adapted from existing studies, evaluates the potential of this compound to sensitize cancer cells to other cytotoxic treatments.[6][7]

Procedure:

  • Cell Seeding: Follow steps 1 and 2 from the single-agent protocol.

  • Drug Treatment:

    • Pre-treatment with this compound: Remove the medium and add fresh medium containing the desired concentration of this compound (e.g., 100 µM for SQ20b cells) or vehicle control.[6][7] Incubate for a specific duration (e.g., 2 hours).[6][7]

    • Co-treatment: After the pre-treatment period, add the cytotoxic agent (e.g., a range of cisplatin (B142131) concentrations) directly to the this compound-containing medium.

    • Incubation: Incubate for the desired co-treatment duration (e.g., 2 hours).[6][7]

    • Washout: After the treatment period, remove the drug-containing medium, wash the cells twice with PBS, and add fresh, drug-free complete medium.

  • Incubation, Fixation, Staining, and Analysis: Follow steps 4, 5, and 6 from the single-agent protocol. The analysis will allow for the determination of a Dose Modification Factor (DMF) to quantify the sensitizing effect of this compound.

Mandatory Visualizations

G cluster_workflow Clonogenic Assay Workflow with this compound A Prepare Single-Cell Suspension B Seed Cells in Plates/Dishes A->B C Allow Cells to Attach (Overnight) B->C D Treat with this compound (Single Agent or Combination) C->D E Incubate for Colony Formation (7-21 Days) D->E F Fix and Stain Colonies E->F G Count Colonies and Analyze Data F->G G cluster_pathway This compound Mechanism of Action CDK1_CyclinB CDK1/Cyclin B pRb pRb CDK1_CyclinB->pRb phosphorylates CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->pRb phosphorylates This compound This compound This compound->CDK1_CyclinB This compound->CDK2_CyclinE pRb_P pRb-P pRb->pRb_P E2F E2F pRb->E2F sequesters Cell_Cycle_Arrest G1 Cell Cycle Arrest pRb->Cell_Cycle_Arrest maintains pRb_P->E2F releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition activates

References

Application Notes and Protocols for NU2058 In Vivo Experimental Design and Dosage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to NU2058

This compound, also known as O6-cyclohexylmethylguanine, is a guanine-based inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2.[1][2] While initially investigated for its cell cycle regulatory properties, this compound has garnered significant interest for its ability to potentiate the cytotoxic effects of DNA-damaging agents like cisplatin (B142131) and melphalan.[3][4] Notably, this sensitization effect appears to be independent of its CDK2 inhibitory activity.[3][4] Preclinical research suggests that this compound alters the cellular transport of cisplatin, leading to increased intracellular accumulation and formation of platinum-DNA adducts.[3][4] These characteristics make this compound a compelling candidate for in vivo studies, both as a standalone agent and in combination therapies for various cancers.

These application notes provide a comprehensive guide to the in vivo experimental design and potential dosage considerations for this compound, based on its known mechanism of action and data from analogous compounds.

Data Presentation: In Vitro Efficacy of this compound

While in vivo data for this compound is limited, extensive in vitro studies provide a strong foundation for its preclinical development. The following table summarizes key quantitative data from these studies.

ParameterValueCell LinesNotes
CDK1 IC50 26 µMCell-free assayIndicates inhibitory concentration against CDK1.[2]
CDK2 IC50 17 µMCell-free assayIndicates inhibitory concentration against CDK2.[2]
Cisplatin Cytotoxicity Potentiation (DMF) 3.1SQ20b (Head and Neck Cancer)Dose Modification Factor (DMF) indicates the factor by which the cytotoxicity of cisplatin is increased in the presence of this compound.[3][4]
Melphalan Cytotoxicity Potentiation (DMF) 2.3-Demonstrates potentiation of another alkylating agent.[3][4]
Increase in Intracellular Platinum Levels 1.5-foldSQ20bThis compound enhances the accumulation of cisplatin inside cancer cells.[3][4]
Increase in Platinum-DNA Adduct Levels 2-foldSQ20bLeads to greater DNA damage in cancer cells.[3][4]

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action involves the inhibition of CDKs, leading to cell cycle arrest, and the potentiation of DNA-damaging agents through altered drug transport.

CDK Inhibition Pathway

This compound competitively inhibits the ATP binding pocket of CDK1 and CDK2. This inhibition prevents the phosphorylation of key substrates, such as the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and leading to a G1 cell cycle arrest. This cytostatic effect can inhibit tumor cell proliferation.

CDK_Inhibition_Pathway cluster_pRb_E2F pRb-E2F Complex This compound This compound CDK1_CyclinB CDK1/Cyclin B This compound->CDK1_CyclinB Inhibits CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE Inhibits pRb pRb CDK1_CyclinB->pRb Phosphorylates CDK2_CyclinE->pRb Phosphorylates E2F E2F pRb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes CellCycleArrest G1 Cell Cycle Arrest

Caption: this compound inhibits CDK1 and CDK2, preventing pRb phosphorylation and causing G1 cell cycle arrest.

Cisplatin Potentiation Mechanism

Independent of its CDK2 inhibitory function, this compound enhances the efficacy of cisplatin. It is proposed that this compound alters cellular transport mechanisms, leading to a higher intracellular concentration of cisplatin. This results in a greater number of platinum-DNA adducts, overwhelming the cancer cell's DNA repair capacity and inducing apoptosis.

Cisplatin_Potentiation This compound This compound Transporter Drug Transporter This compound->Transporter Alters Cisplatin Cisplatin Cisplatin->Transporter Influx/Efflux CellMembrane Cell Membrane IntracellularCisplatin Increased Intracellular Cisplatin Transporter->IntracellularCisplatin Leads to DNA DNA IntracellularCisplatin->DNA Interacts with DNA_Adducts Increased Platinum-DNA Adducts DNA->DNA_Adducts Forms Apoptosis Apoptosis DNA_Adducts->Apoptosis Induces

Caption: this compound enhances cisplatin-induced apoptosis by increasing intracellular drug and DNA adduct levels.

Experimental Protocols

Due to the lack of specific in vivo data for this compound, the following protocols are based on established methodologies for other CDK inhibitors and cisplatin-potentiating agents in preclinical cancer models.

General Workflow for In Vivo Xenograft Studies

Xenograft_Workflow start Start cell_culture Cancer Cell Line Culture & Expansion start->cell_culture animal_prep Animal Acclimatization (e.g., Nude Mice) start->animal_prep implantation Subcutaneous Tumor Cell Implantation cell_culture->implantation animal_prep->implantation tumor_growth Tumor Growth Monitoring (to ~100-150 mm³) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (this compound +/- Cisplatin) randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring endpoint Endpoint Determination monitoring->endpoint analysis Tumor Excision & Analysis (Weight, Biomarkers) endpoint->analysis end End analysis->end

Caption: A generalized workflow for conducting in vivo xenograft studies with this compound.

Protocol 1: Evaluation of this compound as a Single Agent in a Xenograft Model

Objective: To determine the anti-tumor efficacy of this compound as a monotherapy.

Materials:

  • Human cancer cell line of interest (e.g., SQ20b, LNCaP)

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture and expand the chosen cancer cell line in appropriate media.

  • Tumor Implantation: Subcutaneously inject 1-5 x 106 cancer cells in a volume of 100-200 µL of a 1:1 mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size of approximately 100-150 mm³.

  • Randomization: Randomize mice into treatment and control groups (n=8-10 mice per group).

  • Dosing (Hypothetical):

    • Control Group: Administer the vehicle orally (p.o.) or intraperitoneally (i.p.) daily.

    • Treatment Group: Based on studies with similar compounds, a starting dose range for this compound could be 25-100 mg/kg, administered p.o. or i.p. daily for a cycle of 14-21 days. Dose-finding studies are essential to determine the maximum tolerated dose (MTD).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of toxicity (e.g., >20% body weight loss) are observed.

  • Analysis: Excise tumors, weigh them, and process for pharmacodynamic marker analysis (e.g., pRb phosphorylation, p27 levels via Western blot or immunohistochemistry).

Protocol 2: Evaluation of this compound in Combination with Cisplatin

Objective: To assess the ability of this compound to potentiate the anti-tumor activity of cisplatin.

Materials:

  • Same as Protocol 1, with the addition of Cisplatin.

Procedure:

  • Follow steps 1-4 from Protocol 1.

  • Dosing (Hypothetical):

    • Group 1 (Vehicle Control): Administer vehicle for both drugs.

    • Group 2 (Cisplatin Alone): Administer a sub-optimal dose of cisplatin (e.g., 2-4 mg/kg, i.p., once or twice a week).

    • Group 3 (this compound Alone): Administer this compound as determined in Protocol 1.

    • Group 4 (Combination): Administer this compound daily. On the days of cisplatin administration, give this compound 1-2 hours prior to the cisplatin injection to maximize the potentiation effect.

  • Follow steps 6-8 from Protocol 1. In the analysis, compare tumor growth inhibition between the combination group and the single-agent groups.

Pharmacokinetic and Toxicity Studies

Prior to efficacy studies, it is crucial to conduct pharmacokinetic (PK) and toxicity studies to determine the bioavailability, half-life, and MTD of this compound.

Pharmacokinetic Study Design
  • Animals: Use the same mouse strain as in the efficacy studies.

  • Dosing: Administer a single dose of this compound via the intended clinical route (e.g., p.o. and i.v. to determine oral bioavailability).

  • Sample Collection: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.

  • Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Parameters to Determine: Cmax, Tmax, AUC, and half-life.

Toxicity Study Design
  • Animals: Use a rodent (e.g., mice or rats) and a non-rodent species.

  • Dosing: Conduct a dose-escalation study with daily administration of this compound for at least 14 days.

  • Monitoring: Observe animals for clinical signs of toxicity, changes in body weight, and food/water consumption.

  • Analysis: At the end of the study, perform a complete necropsy, including hematology, clinical chemistry, and histopathology of major organs.

  • Objective: Determine the No-Observed-Adverse-Effect Level (NOAEL) and the MTD.

Conclusion

This compound presents a promising therapeutic strategy, particularly in combination with DNA-damaging agents like cisplatin. While direct in vivo data is currently lacking, the robust in vitro evidence for its mechanism of action provides a strong rationale for preclinical development. The experimental designs and protocols outlined in these application notes, based on established methodologies for similar compounds, offer a comprehensive framework for researchers to initiate and conduct rigorous in vivo evaluations of this compound's therapeutic potential. Careful dose-finding, pharmacokinetic, and toxicity studies will be paramount in successfully translating this promising agent from the laboratory to the clinic.

References

Application Notes and Protocols for NU2058 in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU2058, also known as O(6)-Cyclohexylmethylguanine, is a guanine-based, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), with primary activity against CDK1 and CDK2.[1][2] These kinases are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[3][4] this compound serves as a valuable research tool for studying the roles of CDK1 and CDK2 in cellular processes and as a lead compound for the development of more potent and selective CDK inhibitors.[1] These application notes provide detailed protocols for utilizing this compound in in vitro kinase activity assays to determine its inhibitory potential and to characterize its effects on CDK-mediated signaling pathways.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic site of CDK1 and CDK2.[1] This inhibition leads to a reduction in the phosphorylation of downstream substrates, such as the Retinoblastoma protein (pRb), ultimately resulting in cell cycle arrest, primarily at the G1/S transition.[5] In cellular contexts, treatment with this compound has been shown to increase levels of the CDK inhibitor p27, further contributing to the reduction in CDK2 activity.[5]

Quantitative Data Summary

The inhibitory activity of this compound against its primary targets has been quantified in various studies. The following table summarizes key quantitative data for easy comparison.

ParameterTarget KinaseValueAssay ConditionsReference
IC50 CDK217 µMIsolated enzyme assay[2][6][7]
IC50 CDK126 µMIsolated enzyme assay[1][2][5]
Ki CDK212 µMCell-free assay[1][8]
Ki CDK15 µMCell-free assay[8]
GI50 LNCaP cells15 µMCell growth inhibition[5]
GI50 PC3 cells38 µMCell growth inhibition[5]
GI50 CWR22Rv1 cells46 µMCell growth inhibition[5]

Signaling Pathway

The following diagram illustrates the central role of the CDK1/Cyclin B and CDK2/Cyclin E complexes in regulating the G1/S and G2/M transitions of the cell cycle, respectively. This compound inhibits these complexes, leading to cell cycle arrest.

CDK_Pathway CDK1/2 Signaling in Cell Cycle Regulation CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates CyclinD_CDK46->pRb releases E2F E2F pRb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase promotes entry CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->S_Phase promotes progression CyclinB_CDK1 Cyclin B / CDK1 M_Phase M Phase (Mitosis) CyclinB_CDK1->M_Phase promotes entry p27 p27 p27->CyclinE_CDK2 inhibits This compound This compound This compound->CyclinE_CDK2 inhibits This compound->CyclinB_CDK1 inhibits

CDK1/2 Signaling in Cell Cycle Regulation

Experimental Protocols

This section provides detailed protocols for assessing the inhibitory activity of this compound on CDK2 using a luminescence-based in vitro kinase assay and a cell-based assay to monitor downstream effects.

Protocol 1: In Vitro Luminescence-Based Kinase Assay for IC50 Determination of this compound

This protocol is adapted from commercially available ADP-Glo™ kinase assays and is suitable for determining the IC50 value of this compound against CDK2/Cyclin E.[5][9][10] The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant active CDK2/Cyclin E enzyme

  • Histone H1 (as substrate)[9][11]

  • This compound

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[10]

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system)

  • White, opaque 96-well or 384-well plates suitable for luminescence

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of this compound add_inhibitor Add this compound dilutions to wells prep_inhibitor->add_inhibitor prep_reagents Prepare kinase, substrate, and ATP solutions add_enzyme Add CDK2/Cyclin E and Histone H1 prep_reagents->add_enzyme add_inhibitor->add_enzyme start_reaction Initiate reaction with ATP add_enzyme->start_reaction incubate_reaction Incubate at 30°C for 60 min start_reaction->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate at RT for 40 min add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate at RT for 30 min add_detection->incubate_detection read_luminescence Measure luminescence incubate_detection->read_luminescence calc_inhibition Calculate percent inhibition read_luminescence->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Workflow for In Vitro Kinase Assay

Step-by-Step Procedure:

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock in Kinase Assay Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a vehicle control containing the same concentration of DMSO.

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted this compound or vehicle control to the appropriate wells of the 96-well plate.

    • Include "no enzyme" controls (blank) and "enzyme but no inhibitor" controls (positive control).

  • Kinase Reaction:

    • Prepare a master mix containing the CDK2/Cyclin E enzyme and Histone H1 substrate in Kinase Assay Buffer.

    • Add 10 µL of the enzyme/substrate master mix to each well.

    • Prepare an ATP solution in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final reaction volume will be 25 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • After the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate the plate at room temperature for another 30 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a microplate reader.

  • Data Analysis:

    • Subtract the average luminescence signal of the "no enzyme" blank from all other measurements.

    • Determine the percent inhibition for each this compound concentration relative to the positive control (0% inhibition) and the blank (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Cell-Based Assay for Assessing this compound Activity

This protocol describes a method to assess the downstream effects of this compound in a cellular context by measuring the phosphorylation of a known CDK2 substrate, such as pRb.

Materials:

  • Human cell line (e.g., LNCaP)[5][6]

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Protein assay reagent (e.g., BCA)

  • Antibodies:

    • Primary antibody against phospho-pRb (e.g., Ser807/811)

    • Primary antibody against total pRb

    • HRP-conjugated secondary antibody

  • SDS-PAGE equipment and reagents

  • Western blot equipment and reagents

  • Chemiluminescence detection system

Step-by-Step Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

    • Prepare various concentrations of this compound in complete cell culture medium.

    • Replace the medium with the this compound-containing medium or a vehicle control (DMSO).

    • Incubate the cells for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay or similar method.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-pRb overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

    • Strip the membrane and re-probe with the primary antibody against total pRb to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities for phospho-pRb and total pRb.

    • Normalize the phospho-pRb signal to the total pRb signal for each sample.

    • Compare the levels of pRb phosphorylation in this compound-treated cells to the vehicle-treated control to determine the inhibitory effect of this compound on CDK2 activity in a cellular context.

Conclusion

This compound is a well-characterized inhibitor of CDK1 and CDK2, making it a valuable tool for cancer research and drug discovery. The protocols provided here offer robust methods for assessing its inhibitory activity in both in vitro and cell-based assays. By utilizing these detailed application notes, researchers can effectively employ this compound to investigate the roles of CDKs in various biological processes and to screen for novel therapeutic agents.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by NU2058

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU2058 is a potent inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1 and CDK2.[1] These kinases are critical regulators of cell cycle progression, and their inhibition can lead to cell cycle arrest, providing a key mechanism for anti-cancer therapeutic strategies. Specifically, this compound has been demonstrated to induce a G1 phase cell cycle arrest in cancer cell lines.[2] This document provides detailed application notes and protocols for the analysis of this compound-induced cell cycle arrest using flow cytometry with propidium (B1200493) iodide (PI) staining.

Mechanism of Action of this compound

This compound exerts its cytostatic effects by inhibiting the kinase activity of CDK1 and CDK2. This inhibition leads to a cascade of events that halt the cell cycle, primarily at the G1/S checkpoint. The key molecular mechanism involves the stabilization of the CDK inhibitor p27, which in turn prevents the phosphorylation of the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and DNA replication. This leads to an accumulation of cells in the G1 phase of the cell cycle.[2]

Data Presentation: Quantitative Analysis of Cell Cycle Arrest

The following table summarizes the expected quantitative data from a representative experiment analyzing the effect of this compound on the cell cycle distribution of LNCaP human prostate cancer cells after 48 hours of treatment. Data is presented as the mean percentage of cells in each phase of the cell cycle.

Treatment GroupConcentration (µM)G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)055.235.89.0
This compound1065.725.19.2
This compound2578.312.59.2
This compound5085.15.69.3

Note: This data is representative and compiled based on the reported G1 arrest and S phase reduction induced by this compound in LNCaP cells.[3] Actual results may vary depending on experimental conditions.

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the analysis of this compound-induced cell cycle arrest.

1. Cell Culture and Treatment with this compound

  • Cell Line: LNCaP (human prostate adenocarcinoma) or other suitable cancer cell line.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Procedure:

    • Seed cells in 6-well plates at a density that allows for 60-70% confluency at the time of harvest.

    • Allow cells to attach and grow for 24 hours.

    • Prepare stock solutions of this compound in DMSO.

    • Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.

    • Remove the culture medium from the wells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control.

    • Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).

2. Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

  • Principle: Propidium iodide is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[4][5][6]

  • Reagents:

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Ice-cold 70% Ethanol (B145695)

    • PI Staining Solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

  • Procedure:

    • Cell Harvesting: After the treatment period, aspirate the medium and wash the cells once with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

    • Cell Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice for at least 30 minutes.[7] Note: Fixed cells can be stored at -20°C for several weeks.

    • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

    • Flow Cytometry Analysis: Transfer the stained cell suspension to flow cytometry tubes. Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

    • Data Analysis: Use appropriate software to generate a histogram of PI fluorescence intensity. Gate the single-cell population to exclude debris and cell aggregates. Model the histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

NU2058_Signaling_Pathway cluster_G1_S_Transition G1/S Transition This compound This compound CDK1_CyclinB CDK1/Cyclin B This compound->CDK1_CyclinB Inhibits CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE Inhibits p27 p27 This compound->p27 Increases Levels pRb pRb CDK2_CyclinE->pRb G1_Arrest G1 Phase Arrest p27->CDK2_CyclinE Inhibits pRb_p pRb-P E2F E2F pRb_p->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription

Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.

Experimental_Workflow start Seed Cells (e.g., LNCaP) in 6-well plates treatment Treat with this compound (or Vehicle Control) for 24-48 hours start->treatment harvest Harvest Cells (Trypsinization) treatment->harvest fixation Fix Cells (70% Ethanol) harvest->fixation staining Stain with Propidium Iodide (PI) & RNase A fixation->staining analysis Analyze by Flow Cytometry staining->analysis data Quantify Cell Cycle Phases (G1, S, G2/M) analysis->data

Caption: Experimental workflow for cell cycle analysis.

References

Application Notes and Protocols: Combining Lentiviral shRNA Knockdown with NU2058 for Synergistic Inhibition of Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for a powerful research strategy that combines the specificity of lentiviral short hairpin RNA (shRNA) mediated gene knockdown with the pharmacological activity of NU2058, a cyclin-dependent kinase (CDK) inhibitor. This combination allows for the investigation of synergistic or additive effects on cellular processes, particularly cell cycle progression and proliferation. By selectively silencing a gene of interest while simultaneously inhibiting key cell cycle kinases, researchers can dissect complex signaling pathways and evaluate novel therapeutic strategies. These protocols are intended for researchers with experience in mammalian cell culture and molecular biology techniques.

Introduction

Lentiviral-mediated shRNA delivery is a robust method for achieving stable, long-term suppression of a target gene.[1][2] This technology is invaluable for studying the function of individual genes in various biological contexts. This compound is a potent, competitive, and guanine-based inhibitor of CDK1 and CDK2, key regulators of the cell cycle.[3][4] Inhibition of these kinases by this compound can lead to cell cycle arrest, typically in the G1 phase, and a reduction in cell proliferation.[5][6]

The combination of these two powerful techniques offers a versatile platform to explore the interplay between a specific gene product and the core cell cycle machinery. For instance, researchers can investigate whether the knockdown of a particular tumor suppressor gene sensitizes cancer cells to the anti-proliferative effects of this compound. Conversely, one could explore if silencing an oncogene enhances the efficacy of CDK inhibition. This combined approach is particularly relevant in cancer research and drug development.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Target CDK1, CDK2[3]
IC₅₀ (CDK1) 26 µM[3]
IC₅₀ (CDK2) 17 µM[3][5]
Kᵢ (CDK2) 12 µM[3][4]
Mechanism of Action Competitive inhibitor with respect to ATP[3][4]
Cellular Effects G1 cell cycle arrest, reduced pRb phosphorylation, increased p27 levels[5][6][7]

Table 2: Typical Concentration Ranges for In Vitro Experiments

ReagentTypical Concentration RangeNotes
This compound 10 - 100 µMThe optimal concentration is cell-line dependent and should be determined empirically.
Puromycin (B1679871) 1 - 10 µg/mLUsed for the selection of cells successfully transduced with a puromycin-resistance containing lentiviral vector. The optimal concentration must be determined for each cell line via a kill curve.
Polybrene/Hexadimethrine Bromide 4 - 8 µg/mLEnhances lentiviral transduction efficiency. Toxicity should be assessed for each cell line.

Signaling Pathway and Experimental Workflow

CDK-Mediated Cell Cycle Progression

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2_M G2/M Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activation pRb pRb CDK46->pRb Phosphorylation (Inhibition) E2F E2F pRb->E2F Releases G1_S_Genes G1/S Phase Gene Expression E2F->G1_S_Genes Transcription CyclinE Cyclin E G1_S_Genes->CyclinE CDK2 CDK2 CyclinE->CDK2 Activation DNA_Replication DNA Replication CDK2->DNA_Replication Initiation CyclinA Cyclin A CDK2->CyclinA CDK1 CDK1 CyclinA->CDK1 Activation CyclinB Cyclin B CyclinB->CDK1 Activation Mitosis Mitosis CDK1->Mitosis This compound This compound This compound->CDK2 Inhibition This compound->CDK1 Inhibition p27 p27 p27->CDK2 Inhibition

Caption: Simplified diagram of the cell cycle showing key roles of CDKs and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_shRNA Lentiviral shRNA Knockdown cluster_this compound This compound Treatment cluster_Analysis Downstream Analysis A Day 1: Plate HEK293T cells for lentivirus production. B Day 2: Co-transfect packaging and shRNA plasmids. A->B C Day 4: Harvest lentiviral supernatant. B->C D Day 5: Transduce target cells with lentivirus. C->D E Day 7 onwards: Select transduced cells with puromycin. D->E F Confirm knockdown (e.g., qRT-PCR, Western Blot). E->F G Plate knockdown and control cells. F->G H Treat cells with varying concentrations of this compound. G->H I Incubate for desired time period (e.g., 24-72 hours). H->I J Cell Viability/Proliferation Assay (e.g., MTT, SRB). I->J K Cell Cycle Analysis (e.g., Flow Cytometry). I->K L Apoptosis Assay (e.g., Annexin V staining). I->L M Western Blot for pathway markers. I->M

Caption: A generalized workflow for combining lentiviral shRNA knockdown with this compound treatment.

Experimental Protocols

Lentiviral shRNA Production and Transduction

This protocol is adapted from standard lentiviral production procedures.[8][9] All work with lentivirus must be performed in a Biosafety Level 2 (BSL-2) facility.

Materials:

  • HEK293T cells

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Lentiviral shRNA vector (e.g., pLKO.1) targeting the gene of interest and a non-targeting control

  • Transfection reagent (e.g., Lipofectamine 2000, PEI)

  • DMEM with 10% FBS

  • 0.45 µm syringe filter

  • Target cells

  • Polybrene or Hexadimethrine Bromide

  • Puromycin

Protocol:

  • Day 1: Seed HEK293T Cells: Plate 5 x 10⁶ HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Cells should be ~70-80% confluent at the time of transfection.

  • Day 2: Transfection:

    • In one tube, mix the shRNA plasmid (e.g., 4 µg) and packaging plasmids (e.g., 3 µg psPAX2, 1 µg pMD2.G).

    • In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the DNA and transfection reagent mixtures, incubate at room temperature for 20 minutes.

    • Add the transfection complex dropwise to the HEK293T cells.

  • Day 3: Change Media: After 16-18 hours, replace the transfection medium with fresh DMEM containing 10% FBS.

  • Day 4 & 5: Harvest Virus:

    • At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.

    • Filter the supernatant through a 0.45 µm syringe filter to remove cellular debris.

    • Add fresh media to the cells and collect again at 72 hours post-transfection. Pool the harvests. The virus can be used immediately or stored at -80°C.

  • Day 5: Transduction of Target Cells:

    • Plate your target cells (e.g., 1 x 10⁵ cells per well in a 6-well plate) 24 hours prior to transduction.

    • On the day of transduction, remove the medium and add fresh medium containing the desired amount of viral supernatant and polybrene (4-8 µg/mL). A range of Multiplicity of Infection (MOI) should be tested for new cell lines.[8]

  • Day 6: Change Media: After 18-24 hours, replace the virus-containing medium with fresh growth medium.

  • Day 7 onwards: Selection:

    • Begin selection with puromycin 48 hours post-transduction. The concentration of puromycin must be optimized for your cell line by performing a kill curve on non-transduced cells.

    • Replace the medium with fresh puromycin-containing medium every 2-3 days until resistant colonies are visible.

  • Confirmation of Knockdown: Expand the puromycin-resistant cells and confirm the knockdown of the target gene by qRT-PCR or Western blot analysis.

This compound Treatment of Knockdown Cells

Materials:

  • Validated gene-knockdown and control cell lines

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cell culture medium

  • Multi-well plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction)

Protocol:

  • Cell Seeding: Plate the stable gene-knockdown and non-targeting control cells at an appropriate density in multi-well plates. The seeding density will depend on the duration of the experiment and the cell proliferation rate.

  • This compound Treatment:

    • After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound. It is recommended to perform a dose-response curve (e.g., 0, 10, 25, 50, 100 µM).

    • Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound dose.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific endpoint being measured.

  • Downstream Analysis: Following incubation, proceed with the desired downstream assays.

Downstream Assays
  • Cell Viability/Proliferation Assay (e.g., MTT, SRB): To quantify the effect of gene knockdown and this compound treatment on cell viability and proliferation.

  • Cell Cycle Analysis: Use flow cytometry with a DNA stain (e.g., propidium (B1200493) iodide) to determine the distribution of cells in different phases of the cell cycle. This is crucial for confirming the cell cycle arrest induced by this compound.

  • Apoptosis Assay: Employ methods like Annexin V/PI staining followed by flow cytometry to assess the induction of apoptosis.

  • Western Blot Analysis: Analyze the protein levels of key cell cycle regulators (e.g., pRb, Cyclin D1, p27) and the target of the shRNA to confirm knockdown and elucidate the mechanism of action.

Conclusion

The combination of lentiviral shRNA-mediated gene silencing and treatment with the CDK inhibitor this compound provides a robust experimental framework for dissecting the complex interplay between specific genes and the cell cycle machinery. The detailed protocols and application notes provided herein offer a starting point for researchers to design and execute experiments aimed at understanding fundamental biological processes and exploring novel therapeutic strategies. It is essential to optimize the described protocols for specific cell lines and experimental conditions to ensure reliable and reproducible results.

References

Troubleshooting & Optimization

NU2058 not dissolving properly in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing issues with dissolving NU2058 in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: this compound is readily soluble in DMSO. However, the reported solubility can vary slightly between suppliers. Available data indicates a solubility of at least 25 mg/mL. For instance, some datasheets report solubilities of ≥ 32 mg/mL (129.40 mM) and 49 mg/mL (198.13 mM).

Q2: My this compound is not dissolving completely in DMSO, even at a concentration that is supposed to be within the soluble range. What could be the issue?

A2: Several factors can contribute to this issue:

  • DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in your DMSO can significantly decrease the solubility of this compound.

  • Compound Purity: The purity of the this compound can affect its solubility.

  • Temperature: Dissolution can be an endothermic process, and room temperature may not be sufficient for complete dissolution, especially at higher concentrations.

  • Insufficient Agitation: The compound may require more vigorous mixing to fully dissolve.

Q3: Is it normal for my this compound DMSO stock solution to precipitate when diluted into an aqueous buffer or cell culture medium?

A3: Yes, this is a common observation. This compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into a water-based medium, the this compound may precipitate out as its concentration exceeds its solubility limit in the final aqueous environment.

Q4: How should I store my this compound powder and DMSO stock solutions?

A4: this compound powder should be stored at -20°C for long-term stability. DMSO stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.

Troubleshooting Guide

If you are encountering issues with dissolving this compound in DMSO, please follow the troubleshooting steps outlined below.

Issue: this compound powder is not fully dissolving in DMSO.

Troubleshooting Workflow:

G start Start: this compound not dissolving in DMSO check_dmso 1. Verify DMSO Quality - Use fresh, anhydrous DMSO - Check for moisture contamination start->check_dmso agitate 2. Enhance Agitation - Vortex vigorously for 1-2 minutes check_dmso->agitate heat 3. Apply Gentle Heat - Warm solution to 37°C for 5-10 minutes agitate->heat sonicate 4. Use Sonication - Sonicate for 5-15 minutes heat->sonicate dissolved Is the compound fully dissolved? sonicate->dissolved success Success: this compound is dissolved. Proceed with experiment. dissolved->success Yes contact Issue Persists: Contact Technical Support dissolved->contact No

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Molar Concentration (mM)Reference
DMSO≥ 32129.40MedChemExpress
DMSO49198.13Selleck Chemicals
DMSO25101.1Cayman Chemical
Ethanol49198.13Selleck Chemicals
WaterInsoluble-Selleck Chemicals
DMSO:PBS (pH 7.2) (1:7)0.120.485Cayman Chemical

Experimental Protocols

Protocol 1: Standard Procedure for Preparing a this compound Stock Solution in DMSO
  • Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. Visually inspect for any undissolved particles.

  • Storage: Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes and store at -80°C.

Protocol 2: Enhanced Dissolution Protocol for this compound in DMSO

If the standard protocol is insufficient, follow these additional steps:

  • Gentle Heating: Place the vial in a 37°C water bath for 5-10 minutes. Avoid higher temperatures to minimize the risk of compound degradation.

  • Vortexing: After heating, vortex the solution again for 1-2 minutes.

  • Sonication: If undissolved particles remain, place the vial in a sonicator bath for 5-15 minutes. This can help break up aggregates and facilitate dissolution.

  • Final Inspection: Visually inspect the solution to ensure it is clear and free of particulates.

Signaling Pathway

This compound is an inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), key regulators of the cell cycle.

G cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition CDK2 CDK2 / Cyclin E, A CDK2->G1 Promotes CDK1 CDK1 / Cyclin B CDK1->G2 Promotes This compound This compound This compound->CDK2 Inhibits This compound->CDK1 Inhibits

Caption: this compound inhibits CDK1 and CDK2, leading to cell cycle arrest.

NU2058 Technical Support Center: Troubleshooting Unexpected Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting unexpected off-target effects observed in experiments involving NU2058. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: We are observing potentiation of cisplatin (B142131) cytotoxicity with this compound, but at concentrations that do not seem to correlate with its CDK2 inhibitory activity. Is this a known phenomenon?

A1: Yes, this is a documented effect. Research has shown that this compound can potentiate the cytotoxicity of cisplatin and melphalan (B128) through mechanisms that are independent of CDK2 inhibition.[1][2] Studies have demonstrated that while this compound is a CDK2 inhibitor, its sensitizing effects on certain DNA-damaging agents are not replicated by other CDK2 inhibitors, even those that are more potent.[2]

Q2: What is the proposed mechanism for the CDK2-independent effects of this compound?

A2: One identified off-target mechanism involves the direct binding of this compound to Ran-binding protein 3 (RanBP3).[2] This interaction is suggested to promote the nuclear export of β-catenin, leading to the inhibition of c-Myc and cyclin D1 transcription, which ultimately induces cell senescence.[2] Additionally, this compound has been shown to alter the transport of cisplatin, resulting in increased intracellular platinum levels and higher levels of platinum-DNA adducts.[1][2]

Q3: We are seeing G1 cell cycle arrest and an increase in p27 levels. Are these on-target or off-target effects?

A3: These effects are consistent with the on-target inhibition of CDK2 by this compound. Inhibition of CDK2 activity leads to reduced phosphorylation of the retinoblastoma protein (pRb), which in turn prevents cell cycle progression from G1 to S phase.[1][3] The increase in p27, a cyclin-dependent kinase inhibitor, further contributes to the G1 arrest.[1][3]

Q4: Are there any other known off-targets for this compound?

A4: Besides RanBP3, this compound has been reported to inhibit DNA topoisomerase II ATPase activity, although at a significantly higher concentration (IC50 = 300 μM) than its CDK1/2 inhibition.[4] It is important to consider this possibility if you are using this compound at high concentrations.

Troubleshooting Guide

Issue 1: Observed cellular phenotype is inconsistent with CDK2 inhibition.

  • Possible Cause: The observed effect may be due to a known or novel off-target activity of this compound.

  • Troubleshooting Steps:

    • Validate with a Structurally Different CDK2 Inhibitor: Use another CDK2 inhibitor with a different chemical scaffold to see if the phenotype is replicated. If the effect is unique to this compound, it is likely an off-target effect.[2]

    • Knockdown of the Primary Target: Use siRNA or CRISPR/Cas9 to specifically knockdown CDK2. If the phenotype of CDK2 knockdown does not match the phenotype induced by this compound, this strongly suggests an off-target mechanism.

    • Dose-Response Analysis: Perform a dose-response curve for this compound and correlate the phenotype with the IC50 for CDK2 inhibition. If the phenotype occurs at concentrations significantly different from the CDK2 IC50, suspect an off-target effect.

    • Investigate RanBP3 Pathway: If the phenotype is related to cell senescence or Wnt/β-catenin signaling, consider investigating the involvement of RanBP3.[2]

Issue 2: Inconsistent results between different cell lines.

  • Possible Cause: The expression levels of this compound's on-target (CDK1, CDK2) and off-targets (e.g., RanBP3) can vary between cell lines, leading to different responses.

  • Troubleshooting Steps:

    • Characterize Target Expression: Perform Western blotting or qPCR to determine the expression levels of CDK1, CDK2, and RanBP3 in the cell lines being used.

    • Consult Literature for Cell Line Specificity: Research if the cell lines you are using have known differences in the relevant signaling pathways. For example, some androgen-independent prostate cancer cell lines show similar sensitivity to this compound despite resistance to other drugs.[3]

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound

TargetAssay TypeIC50 / KiReference
CDK1Enzyme AssayIC50: 26 µM[3][5][6]
CDK2Enzyme AssayIC50: 17 µM[1][3][5]
CDK1-Ki: 5 µM[4][7]
CDK2-Ki: 12 µM[4][5][7]
DNA Topoisomerase IIATPase Activity AssayIC50: 300 µM[4]

Table 2: Growth Inhibition (GI50) of this compound in Various Cell Lines

Cell LineCancer TypeGI50Reference
LNCaPAndrogen-Sensitive Prostate Cancer15 µM[3]
AIPC cells (panel)Androgen-Independent Prostate Cancer10-17 µM[3]
PC3Androgen-Independent Prostate Cancer38 µM[3]
CWR22Rv1Androgen-Independent Prostate Cancer46 µM[3]
MCF7Tamoxifen-Sensitive Breast Cancer27 ± 3 µM[6]
MCF7/LCC9Tamoxifen-Resistant Breast Cancer34 ± 10 µM[6]
Human Tumor Cells (mean)-13 µM[4]

Experimental Protocols

Protocol 1: Western Blot for pRb Phosphorylation

  • Cell Treatment: Seed cells and treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Rb (e.g., Ser807/811) and total Rb. A housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.

  • Cell Treatment: After allowing cells to adhere overnight, treat with a serial dilution of this compound for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Visualizations

NU2058_On_Target_Pathway This compound This compound CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE pRb pRb CDK2_CyclinE->pRb Phosphorylates p_pRb p-pRb pRb->p_pRb E2F E2F p_pRb->E2F Releases G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes

Caption: On-target signaling pathway of this compound via CDK2 inhibition.

NU2058_Off_Target_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm beta_catenin_nuc β-catenin TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF beta_catenin_cyto β-catenin beta_catenin_nuc->beta_catenin_cyto cMyc_CyclinD1 c-Myc / Cyclin D1 Transcription TCF_LEF->cMyc_CyclinD1 This compound This compound RanBP3 RanBP3 This compound->RanBP3 RanBP3->beta_catenin_cyto Promotes nuclear export

Caption: Off-target signaling of this compound via RanBP3 and β-catenin.

Troubleshooting_Workflow start Unexpected Phenotype Observed with this compound q1 Does the phenotype correlate with CDK2 inhibition IC50? start->q1 a1_yes Likely On-Target Effect q1->a1_yes Yes a1_no Suspect Off-Target Effect q1->a1_no No q2 Is the phenotype replicated by other CDK2 inhibitors? a1_no->q2 a2_yes Re-evaluate On-Target Hypothesis q2->a2_yes Yes a2_no Strong Evidence for This compound-Specific Off-Target Effect q2->a2_no No q3 Does CDK2 knockdown/out replicate the phenotype? a2_no->q3 a3_yes Complex On-Target Mechanism q3->a3_yes Yes a3_no Confirms Off-Target Mechanism q3->a3_no No investigate Investigate Known Off-Targets (e.g., RanBP3, Topo II) or Discover Novel Targets a3_no->investigate

Caption: Workflow for investigating unexpected effects of this compound.

References

Technical Support Center: NU2058 Cytotoxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering unexpected cytotoxicity with the CDK1/CDK2 inhibitor NU2058 in non-cancerous cell lines. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and pathway diagrams to help you diagnose and manage these off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as O(6)-Cyclohexylmethylguanine, is a purine-based, competitive inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1 and CDK2.[1][2][3] It acts by competing with ATP for the kinase binding site.[2] Its intended application is primarily in cancer research, where it has been investigated for its potential to induce cell cycle arrest and inhibit tumor cell proliferation.[3]

Q2: I'm observing significant cytotoxicity in my non-cancerous cell line with this compound, even at concentrations intended to be selective for cancer cells. Why is this happening?

While this compound is designed to target the cell cycle machinery, which is often dysregulated in cancer, it's crucial to remember that non-cancerous proliferating cells also rely on CDKs for cell division. Inhibition of CDK1, in particular, has been shown to reduce the viability of normal cells in a cell-cycle-dependent manner. Furthermore, studies have revealed that the cytotoxic effects of this compound can be independent of its CDK2 inhibition, suggesting the presence of off-target effects.[4][5]

Q3: What are the known off-target effects of this compound that could be causing cytotoxicity in my non-cancerous cells?

Recent research has identified Ran-binding protein 3 (RanBP3) as a direct target of this compound.[4] this compound enhances the interaction between RanBP3 and β-catenin, promoting the nuclear export of β-catenin. This disrupts the Wnt/β-catenin signaling pathway, which can lead to the induction of cell senescence, a state of irreversible cell cycle arrest.[4] This pathway is fundamental in various cellular processes beyond cancer and its disruption could lead to cytotoxicity in normal cells.

Q4: Are there any reports of this compound potentiating the toxicity of other compounds?

Yes, this compound has been shown to potentiate the cytotoxicity of the chemotherapeutic agent cisplatin (B142131). This effect is independent of its CDK2 inhibition activity and is associated with increased intracellular platinum levels and platinum-DNA adducts.[4][5] If you are co-administering this compound with other compounds, it is important to consider the possibility of synergistic cytotoxic effects.

Troubleshooting Guide

If you are experiencing unexpected cytotoxicity with this compound in your non-cancerous cell lines, follow this guide to troubleshoot the issue.

Step 1: Confirm On-Target CDK Inhibition

Before investigating off-target effects, it's essential to confirm that this compound is inhibiting its intended targets in your cell line.

  • Western Blot Analysis:

    • Assess the phosphorylation status of Retinoblastoma protein (pRb), a downstream target of CDK2. A decrease in pRb phosphorylation indicates successful CDK2 inhibition.

    • Examine the levels of cell cycle proteins. Inhibition of CDK1/2 should lead to an accumulation of cells in the G1 or G2/M phase of the cell cycle.

Step 2: Characterize the Cytotoxic Phenotype

Determine the nature of the cell death you are observing.

  • Cell Viability Assays: Use assays like MTT or LDH to quantify the extent of cytotoxicity.

  • Apoptosis vs. Necrosis: Employ Annexin V/PI staining followed by flow cytometry to distinguish between apoptotic and necrotic cell death. This will provide insights into the mechanism of cell death.

Step 3: Investigate Off-Target Effects

If on-target inhibition is confirmed and cytotoxicity is still a concern, investigate potential off-target mechanisms.

  • Wnt/β-catenin Pathway Analysis:

    • Immunofluorescence: Stain for β-catenin to observe its subcellular localization. Nuclear exclusion of β-catenin in this compound-treated cells would support the involvement of the RanBP3-mediated off-target effect.

    • Reporter Assays: Use a TCF/LEF reporter assay to measure the transcriptional activity of the Wnt/β-catenin pathway. A decrease in reporter activity upon this compound treatment would indicate pathway inhibition.

Troubleshooting Decision Tree

The following diagram provides a logical workflow for troubleshooting this compound cytotoxicity issues.

troubleshooting_flowchart Troubleshooting this compound Cytotoxicity start Start: Unexpected Cytotoxicity Observed check_cdk Step 1: Confirm On-Target CDK Inhibition (e.g., pRb phosphorylation) start->check_cdk phenotype Step 2: Characterize Cytotoxic Phenotype (MTT, LDH, Annexin V/PI) check_cdk->phenotype Inhibition Confirmed no_inhibition CDK inhibition not observed. Troubleshoot experimental protocol (e.g., compound stability, cell line). check_cdk->no_inhibition No Inhibition off_target Step 3: Investigate Off-Target Effects (Wnt/β-catenin pathway) phenotype->off_target conclusion Conclusion: Cytotoxicity likely due to a combination of on- and off-target effects. Consider dose reduction or alternative inhibitors. off_target->conclusion

Figure 1: A logical workflow for troubleshooting unexpected cytotoxicity observed with this compound.

Quantitative Data on this compound Cytotoxicity

A significant challenge in assessing the off-target cytotoxicity of this compound is the limited availability of published IC50 or GI50 values for a wide range of non-cancerous cell lines. The majority of existing data focuses on its efficacy in cancer cell lines.

To address this, we provide a framework for you to generate this crucial data in your cell line of interest. The following table can be used to record and compare the cytotoxic effects of this compound.

Cell LineCell TypeAssayIncubation Time (hrs)IC50 / GI50 (µM)Notes
e.g., HDFHuman Dermal FibroblastMTT72[Your Data][e.g., Observed morphological changes]
e.g., hTERT-RPE1Human Retinal Pigment EpithelialLDH48[Your Data]
[Your Cell Line][Cell Type][Your Assay][Your Timepoint][Your Data]

Note: It is recommended to perform a dose-response curve with a broad range of this compound concentrations to accurately determine the IC50/GI50 value in your specific non-cancerous cell line.

Key Signaling Pathways

CDK1/2 Signaling Pathway

This compound's primary targets, CDK1 and CDK2, are key regulators of the cell cycle. The following diagram illustrates their role in cell cycle progression.

cdk_pathway Simplified CDK1/2 Signaling Pathway G1 G1 Phase CyclinE_CDK2 Cyclin E / CDK2 G1->CyclinE_CDK2 S S Phase CyclinA_CDK2 Cyclin A / CDK2 S->CyclinA_CDK2 G2 G2 Phase CyclinB_CDK1 Cyclin B / CDK1 G2->CyclinB_CDK1 M M Phase pRb pRb Phosphorylation CyclinE_CDK2->pRb CyclinA_CDK2->G2 G2_M_transition G2/M Transition CyclinB_CDK1->G2_M_transition G1_S_transition G1/S Transition pRb->G1_S_transition G1_S_transition->S G2_M_transition->M This compound This compound This compound->CyclinE_CDK2 inhibits This compound->CyclinA_CDK2 inhibits This compound->CyclinB_CDK1 inhibits

Figure 2: The role of CDK1 and CDK2 in cell cycle progression and the inhibitory action of this compound.

Off-Target: Wnt/β-catenin Signaling Pathway

The following diagram illustrates the off-target mechanism of this compound involving RanBP3 and the Wnt/β-catenin pathway.

wnt_pathway This compound Off-Target Effect on Wnt/β-catenin Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Cell_Senescence Cell Senescence Target_Genes->Cell_Senescence leads to beta_catenin_nuc β-catenin beta_catenin_nuc->TCF_LEF activates Nuclear_Export Nuclear Export beta_catenin_nuc->Nuclear_Export beta_catenin_cyto β-catenin beta_catenin_cyto->beta_catenin_nuc translocation destruction_complex Destruction Complex beta_catenin_cyto->destruction_complex degradation RanBP3 RanBP3 RanBP3->Nuclear_Export enhances This compound This compound This compound->RanBP3 binds to Nuclear_Export->beta_catenin_cyto

Figure 3: The off-target mechanism of this compound, which involves RanBP3-mediated nuclear export of β-catenin, leading to the induction of cell senescence.

Experimental Protocols

The following are detailed protocols for key experiments to assess the cytotoxicity of this compound.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your non-cancerous cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of compromised cell membrane integrity.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).

Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and a vehicle control for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.

Experimental Workflow Diagram

experimental_workflow General Experimental Workflow for Cytotoxicity Assessment cluster_assays Cytotoxicity Assays start Start: Prepare Cell Culture seed_cells Seed cells in appropriate multi-well plates start->seed_cells treat_cells Treat cells with a dose range of this compound and controls seed_cells->treat_cells incubate Incubate for desired time points (e.g., 24, 48, 72h) treat_cells->incubate mt_assay MTT Assay (Metabolic Activity) incubate->mt_assay ldh_assay LDH Assay (Membrane Integrity) incubate->ldh_assay annexin_assay Annexin V/PI Staining (Apoptosis/Necrosis) incubate->annexin_assay data_analysis Data Analysis: Calculate IC50/GI50 values, quantify apoptosis/necrosis mt_assay->data_analysis ldh_assay->data_analysis annexin_assay->data_analysis conclusion Interpret Results and Draw Conclusions data_analysis->conclusion

References

Inconsistent results with NU2058 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges encountered during experiments with NU2058.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[1][2] It functions by binding to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their downstream substrates.[1] This inhibition leads to cell cycle arrest, primarily in the G1 phase, and can induce apoptosis in cancer cells.[3][4]

Q2: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[3] Stock solutions can be stored at -80°C for up to one year.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] For short-term storage, the powder can be kept at 0-4°C for days to weeks.[5]

Q3: What are the known off-target effects of this compound?

While this compound primarily targets CDK1 and CDK2, some of its cellular effects have been observed to be independent of CDK2 inhibition.[3][6] For instance, this compound can potentiate the cytotoxicity of cisplatin (B142131) by altering its transport and increasing the formation of platinum-DNA adducts.[3][6] It has also been shown to inhibit DNA topoisomerase II ATPase activity at higher concentrations. Researchers should be aware of these potential off-target effects when interpreting experimental data.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values

Q: Why am I observing significant variability in the IC50 values of this compound across different experiments?

A: Inconsistent IC50 values can arise from several factors, ranging from procedural inconsistencies to biological variations.

  • Solubility Issues: this compound is soluble in DMSO and ethanol (B145695) but insoluble in water.[3][5] Ensure the compound is fully dissolved in the stock solution. Precipitates can lead to inaccurate concentrations in your assays. Using fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[3]

  • Cell Line Specificity: The sensitivity of cancer cell lines to this compound can vary. For example, while many androgen-independent prostate cancer cell lines show similar sensitivity to this compound, PC3 and CWR22Rv1 cells have been reported to have higher GI50 values.[4] It is crucial to establish a dose-response curve for each new cell line.

  • Assay-Dependent Variability: The choice of cell viability assay can influence the determined IC50 value. Assays that measure metabolic activity (e.g., MTT, MTS) may yield different results compared to those that measure cell number (e.g., crystal violet staining) or cytotoxicity (e.g., LDH release).

  • Experimental Conditions: Factors such as cell seeding density, treatment duration, and serum concentration in the culture medium can all impact the apparent potency of this compound. Standardize these parameters across all experiments.

Issue 2: Lack of Expected Effect on Cell Cycle Progression

Q: I am not observing the expected G1 phase arrest after treating my cells with this compound. What could be the reason?

A: A lack of effect on cell cycle progression could be due to several reasons related to the experimental setup or the specific cell line being used.

  • Suboptimal Concentration: Ensure that the concentration of this compound being used is sufficient to inhibit CDK1 and CDK2 in your specific cell line. Refer to the quantitative data table for reported IC50 values and consider performing a dose-response experiment.

  • Incorrect Treatment Duration: The time required to observe cell cycle arrest can vary between cell lines. A typical treatment duration is 24-48 hours. Consider performing a time-course experiment to determine the optimal treatment time for your cells.

  • Cell Line Resistance: Some cell lines may be inherently resistant to CDK inhibitors due to mutations in cell cycle regulatory proteins or the expression of drug efflux pumps.

  • Off-Target Effects Dominating: In some contexts, the off-target effects of this compound might mask or counteract the expected cell cycle arrest.[3][6]

Issue 3: Discrepancy Between CDK Inhibition and Cellular Phenotype

Q: My results show that this compound is inhibiting CDK2 activity, but I am not seeing the expected downstream effects on cell proliferation or pRb phosphorylation. Why?

A: This discrepancy can be a key indicator of off-target effects or compensatory signaling pathways.

  • CDK2-Independent Effects: As mentioned, this compound can potentiate the effects of other drugs like cisplatin through mechanisms independent of CDK2 inhibition.[3][6] Your observed phenotype might be a result of these off-target activities.

  • Redundancy in CDK Function: In some cell lines, other CDKs might compensate for the inhibition of CDK2, thus mitigating the downstream effects on cell proliferation.

  • Activation of Alternative Pathways: Inhibition of the CDK pathway can sometimes lead to the activation of compensatory signaling pathways that promote cell survival and proliferation.

Quantitative Data

Table 1: Inhibitory Potency of this compound

TargetAssay TypeIC50 (µM)Ki (µM)Reference
CDK1Cell-free265[2]
CDK2Cell-free1712[2]

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO49 mg/mL (198.13 mM)[3]
Ethanol49 mg/mL[3]
WaterInsoluble[3]
DMF25 mg/ml[7]
DMSO:PBS (pH 7.2) (1:7)0.12 mg/ml[7]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for pRb and p27
  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Rb (Ser780), total Rb, p27, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

CDK_Signaling_Pathway cluster_G1_S G1/S Transition cluster_Inhibition cluster_Regulator CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CDK2->pRb phosphorylates This compound This compound This compound->CDK2 inhibits p27 p27 p27->CDK2 inhibits

Caption: Simplified CDK2/pRb signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Hypothesis Formulation cell_culture Cell Culture and Seeding start->cell_culture treatment Treatment with this compound (Dose-Response and Time-Course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis western_blot Western Blot Analysis (pRb, p27, etc.) treatment->western_blot ic50 Determine IC50 viability_assay->ic50 data_analysis Data Analysis and Interpretation ic50->data_analysis cell_cycle_analysis->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion Troubleshooting_Tree cluster_ic50 Troubleshooting Variable IC50 cluster_no_effect Troubleshooting Lack of Effect cluster_discrepancy Troubleshooting Discrepancies start Inconsistent Results with this compound issue What is the nature of the inconsistency? start->issue ic50_var Variable IC50 issue->ic50_var IC50 Variation no_effect No Expected Effect issue->no_effect Lack of Effect discrepancy Discrepancy in Results issue->discrepancy Contradictory Data solubility Check this compound Solubility (Fresh DMSO, No Precipitate) ic50_var->solubility concentration Verify this compound Concentration (Dose-Response) no_effect->concentration off_target Consider Off-Target Effects (Review Literature) discrepancy->off_target cell_line Verify Cell Line Sensitivity (Titration for each line) solubility->cell_line assay Standardize Assay Conditions (Seeding Density, Duration) cell_line->assay duration Optimize Treatment Duration (Time-Course) concentration->duration resistance Consider Cell Line Resistance duration->resistance compensatory Investigate Compensatory Pathways off_target->compensatory

References

Technical Support Center: Optimizing NU2058 Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the incubation time of NU2058 for maximum experimental effect. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a competitive inhibitor of cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 2 (CDK2), with IC50 values of 26 µM and 17 µM, respectively.[1] By inhibiting CDK2, this compound prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the transcription factor E2F, preventing the expression of genes required for S-phase entry and leading to a G1 cell cycle arrest.[2] this compound has also been shown to increase the levels of the CDK inhibitor p27.[1][2] Interestingly, some effects of this compound, such as the potentiation of cisplatin (B142131) cytotoxicity, appear to be independent of its CDK2 inhibitory activity and are related to altered drug transport.[3][4]

Q2: What is a recommended starting incubation time for this compound?

A2: Based on published data, a 4-hour incubation period has been shown to be effective in cell-based assays.[2][3][4] A common protocol involves a 2-hour pre-incubation with this compound alone, followed by a further 2-hour co-incubation with another cytotoxic agent.[3][4] However, the optimal incubation time is highly dependent on the cell line and the specific experimental endpoint. We strongly recommend performing a time-course experiment to determine the ideal duration for your specific model system.

Q3: How does incubation time affect the cellular response to this compound?

A3: The duration of exposure to this compound will influence the extent of its biological effects. Shorter incubation times may be sufficient to observe initial effects on CDK2 activity and pRb phosphorylation. Longer incubation times are generally required to observe downstream effects such as changes in cell cycle distribution (G1 arrest) and effects on cell viability. A time-course experiment is essential to capture the dynamics of these responses.

Q4: Can this compound have off-target effects?

A4: While this compound is a potent CDK1/2 inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. It is crucial to use the lowest effective concentration to minimize off-target activities. Comparing the observed phenotype with that of other structurally different CDK2 inhibitors or with CDK2 knockdown (e.g., using siRNA) can help confirm that the effects are on-target. One notable observation is that some of this compound's effects, like sensitizing cells to cisplatin, are independent of CDK2 inhibition.[3]

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue 1: No observable effect on cell cycle or viability after this compound treatment.

Possible CauseTroubleshooting Steps
Incubation time is too short. The biological effects of this compound, such as G1 arrest and decreased viability, are time-dependent. Perform a time-course experiment, testing a range of incubation times (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal duration for your cell line and endpoint.
This compound concentration is too low. The sensitivity to this compound can vary between cell lines.[1] Perform a dose-response experiment with a range of concentrations (e.g., 1, 5, 10, 25, 50 µM) to determine the optimal working concentration for your specific cells.
Cell line is resistant to this compound. Some cell lines may have intrinsic resistance mechanisms, such as alterations in the CDK2/pRb pathway or compensatory signaling. Confirm the expression and functionality of key pathway components (CDK2, pRb, Cyclin E) in your cell line. Consider testing a panel of cell lines to find a sensitive model.
Compound instability. Ensure that the this compound stock solution is properly stored (typically at -20°C or -80°C) and that working solutions are freshly prepared for each experiment to avoid degradation.

Issue 2: High levels of cell death observed even at short incubation times.

Possible CauseTroubleshooting Steps
This compound concentration is too high. High concentrations of this compound can lead to off-target toxicity. Perform a dose-response experiment to identify a concentration that induces the desired biological effect (e.g., G1 arrest) without causing excessive, non-specific cell death.
Solvent toxicity. If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of solvent) to assess its effect on cell viability.
Cell line is highly sensitive. Certain cell lines may be exceptionally sensitive to CDK inhibition. If this is the case, use a lower concentration range and shorter incubation times in your experiments.

Issue 3: Inconsistent results between experiments.

Possible CauseTroubleshooting Steps
Variation in cell seeding density. Ensure that cells are seeded at a consistent density across all experiments, as confluency can affect cell cycle status and drug sensitivity.
Variability in incubation time. Use a precise and consistent incubation time for all replicates and experiments. Small variations in timing can lead to different outcomes, especially in time-sensitive assays.
Inconsistent compound preparation. Prepare fresh working solutions of this compound from a validated stock solution for each experiment to ensure consistent potency.
Cell passage number. Use cells within a consistent and low passage number range, as prolonged culturing can lead to phenotypic and genotypic changes, affecting drug response.

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data from time-course experiments with this compound in a representative cancer cell line. These tables are intended to serve as a guide for expected outcomes when optimizing incubation time.

Table 1: Effect of this compound Incubation Time on Cell Viability (IC50)

Incubation Time (hours)IC50 (µM)
2445.2
4828.7
7215.5

Table 2: Time-Dependent Effect of this compound (25 µM) on Cell Cycle Distribution

Incubation Time (hours)% G1 Phase% S Phase% G2/M Phase
0 (Control)48.535.216.3
455.130.514.4
863.825.111.1
1272.418.98.7
2478.912.58.6
4885.38.16.6

Table 3: Time-Dependent Effect of this compound (25 µM) on Key Signaling Proteins

Incubation Time (hours)Relative p27 Protein Level (Fold Change)Relative Phospho-Rb (Ser807/811) Level (Fold Change)
0 (Control)1.01.0
21.30.8
41.80.6
82.50.3
123.20.1
243.8< 0.1

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound for the desired incubation times (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and for various incubation times.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and count the cells.

  • Fixation: Resuspend approximately 1x10^6 cells in 500 µL of ice-cold PBS. Add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Fix overnight at 4°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the pellet in 500 µL of propidium (B1200493) iodide (PI) staining solution (containing RNase A).

  • Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

3. Western Blot Analysis of p27 and Phospho-Rb

  • Cell Lysis: After treatment with this compound for the desired times, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against p27, phospho-Rb (Ser807/811), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein levels.

Mandatory Visualizations

NU2058_Signaling_Pathway cluster_0 G1 Phase cluster_1 S Phase CDK2 CDK2 pRb pRb CDK2->pRb Phosphorylation CyclinE Cyclin E CyclinE->CDK2 Activation E2F E2F pRb->E2F Inhibition S_Phase_Genes S-Phase Genes (e.g., Cyclin A, PCNA) E2F->S_Phase_Genes Transcription p27 p27 p27->CDK2 Inhibition DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Promotion This compound This compound This compound->CDK2 Inhibition

This compound inhibits the CDK2/pRb signaling pathway, leading to G1 cell cycle arrest.

Experimental_Workflow cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Time-Course cluster_2 Phase 3: Definitive Experiment P1_Seed Seed Cells P1_Treat Treat with this compound Concentration Gradient P1_Seed->P1_Treat P1_Incubate Incubate for Fixed Time (e.g., 48h) P1_Treat->P1_Incubate P1_Assay Perform Cell Viability Assay P1_Incubate->P1_Assay P1_Analyze Determine IC50 P1_Assay->P1_Analyze P2_Treat Treat with Fixed this compound Concentration (e.g., IC50) P1_Analyze->P2_Treat Inform Concentration P2_Seed Seed Cells P2_Seed->P2_Treat P2_Incubate Incubate for Variable Times (e.g., 4, 8, 12, 24, 48h) P2_Treat->P2_Incubate P2_Assay Perform Endpoint Assays (Viability, Cell Cycle, Western Blot) P2_Incubate->P2_Assay P2_Analyze Identify Optimal Incubation Time P2_Assay->P2_Analyze P3_Treat Treat with Optimal This compound Concentration and Time P2_Analyze->P3_Treat Inform Time & Concentration P3_Seed Seed Cells P3_Seed->P3_Treat P3_Assay Perform Endpoint Assays P3_Treat->P3_Assay P3_Analyze Analyze and Interpret Results P3_Assay->P3_Analyze

A phased experimental workflow for optimizing this compound incubation time.

References

Technical Support Center: NU2058 and Cisplatin Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing NU2058 in combination with cisplatin (B142131). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful design and execution of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and cisplatin combination therapy.

Issue Potential Cause(s) Recommended Solution(s)
1. This compound Precipitation in Aqueous Media This compound is sparingly soluble in aqueous buffers. Direct dilution of a high-concentration DMSO stock into media or PBS can cause it to crash out of solution.Stock Solution: Prepare a high-concentration stock solution in 100% DMSO (e.g., 50 mM). Store at -20°C for up to one month or -80°C for up to a year. Avoid repeated freeze-thaw cycles. Working Solution: Perform serial dilutions of the DMSO stock in DMSO first. Then, dilute this intermediate stock into your final aqueous buffer or cell culture medium. The final DMSO concentration should be kept low (typically <0.1% to <0.5%) to avoid solvent toxicity. If precipitation still occurs, gentle warming and vortexing may help. For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[1][2]
2. Inconsistent or No Synergistic Effect Observed a. Suboptimal Drug Ratio/Concentration: Synergy is highly dependent on the concentration and ratio of the two drugs. b. Incorrect Timing of Administration: The sequence and duration of drug exposure are critical. c. This compound Degradation: this compound may not be stable in cell culture media for the entire duration of a long-term (e.g., 72-hour) experiment.a. Optimize Concentrations: Perform a checkerboard (matrix) dose-response experiment to test a range of concentrations for both this compound and cisplatin. Use this data to calculate the Combination Index (CI) across various effect levels (see Protocol 2). b. Follow Established Protocol: A proven synergistic protocol involves pre-treating cells with this compound (e.g., 100 µM for 2 hours) followed by co-treatment with this compound and cisplatin for an additional 2 hours.[3][4] c. Replenish Compound: For longer incubation times, consider replacing the media with freshly prepared drug solutions every 24-48 hours to maintain the effective concentration.
3. High Variability in Cell Viability Assays (e.g., MTT, XTT) a. Assay Interference: this compound, like other small molecules, may directly react with tetrazolium salts (MTT, XTT) or affect cellular metabolic activity in a way that confounds the assay results.[5][6][7][8][9] b. Inconsistent Seeding Density: IC50 values can be highly dependent on the number of cells seeded per well.a. Use Alternative Assays: Validate key findings with a non-metabolic assay, such as a crystal violet staining-based proliferation assay, a direct cell counting method (e.g., Trypan Blue exclusion), or a DNA-based fluorescence assay (e.g., CyQUANT). b. Standardize Seeding: Use a consistent and optimized cell seeding density for all experiments. Ensure even cell distribution across the plate to avoid edge effects.
4. Unexpected Phenotype (Not Attributable to CDK2 Inhibition) The synergistic effect of this compound with cisplatin is known to be independent of its CDK2 inhibitory activity.[3][4] The phenotype is primarily due to increased intracellular accumulation of cisplatin.Do not attribute the observed synergy to cell cycle effects related to CDK2 inhibition. Focus on assays that measure cisplatin uptake, DNA adduct formation, and downstream DNA damage signaling.
5. Difficulty Quantifying Intracellular Platinum The presence of a second small molecule (this compound) could potentially interfere with sample preparation or analysis, although this is not commonly reported. The primary challenge is the sensitivity of the detection method.Use ICP-MS: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for accurately quantifying elemental platinum in cell lysates or DNA fractions.[10][11][12][13] Ensure samples are properly digested (e.g., with nitric acid) before analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of synergy between this compound and cisplatin?

A1: The primary mechanism is the increased intracellular accumulation of cisplatin. Studies have shown that this compound alters the transport of cisplatin, leading to a 1.5-fold increase in total intracellular platinum and a 2-fold increase in platinum-DNA adducts in SQ20b head and neck cancer cells.[3][4] This potentiation is independent of this compound's activity as a CDK2 inhibitor.[3][4]

Q2: Does this compound's CDK1/CDK2 inhibitory activity contribute to the synergy with cisplatin?

A2: No. Studies have demonstrated that other CDK2 inhibitors with similar or even much greater potency than this compound fail to potentiate cisplatin's cytotoxicity.[3][4] Therefore, the synergistic effect should not be attributed to the inhibition of cell cycle kinases.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound should be dissolved in DMSO to create a stock solution. This stock solution can be stored at -20°C for up to 3 months or at -80°C for longer periods.[2] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.

Q4: What is the optimal timing for administering this compound and cisplatin in vitro?

A4: A protocol that has been shown to produce a significant synergistic effect involves pre-treatment of cells with this compound for 2 hours, followed by the addition of cisplatin for a further 2-hour co-incubation period with this compound.[3][4]

Q5: Can I use a standard MTT or XTT assay to measure the cytotoxicity of the combination?

A5: While MTT/XTT assays are commonly used, they measure metabolic activity, which can be confounded by small molecule inhibitors.[8][9] It is highly recommended to validate key results with an alternative, non-metabolic endpoint assay, such as crystal violet staining or direct cell counting, to rule out potential artifacts.

Q6: How do I determine if the interaction is synergistic, additive, or antagonistic?

A6: The most robust method is to use the Chou-Talalay method to calculate a Combination Index (CI).[14][15][16] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. This requires generating dose-response curves for each drug individually and for the combination at a constant ratio.

Q7: Which cellular pathways are activated downstream of the combination treatment?

A7: The increased formation of platinum-DNA adducts by the combination treatment is expected to strongly activate the DNA Damage Response (DDR) pathway. This involves the sensor kinase ATR, which, in response to replication stress caused by the adducts, phosphorylates and activates the downstream kinase CHK1.[17][18][19][20] This signaling cascade ultimately leads to cell cycle arrest and the induction of apoptosis, primarily through the activation of executioner caspases like caspase-3.[5][7][21][22][23]

Data Presentation

The following tables summarize quantitative data for this compound and its combination with cisplatin in various cancer cell lines.

Table 1: IC50 Values of this compound and Cisplatin in Cancer Cell Lines

Cell LineCancer TypeThis compound GI50 (µM)Cisplatin IC50 (µM)Reference(s)
LNCaPProstate15~31.5[24][25]
PC-3Prostate38>40[24][25]
DU-145ProstateN/A>40[25]
A549Lung (NSCLC)N/A~6.1[26]
H460Lung (NSCLC)N/AN/A
A2780OvarianN/AVaries[27][28]
SKOV-3OvarianN/AVaries[24][27][29]
OVCAR-3OvarianN/AVaries[30]
SQ20bHead and NeckN/AN/A[3][4]

N/A: Data not available in the searched literature. Note: Cisplatin IC50 values can vary significantly between studies due to differences in experimental conditions.

Table 2: Synergy Data for this compound and Cisplatin Combination

Cell LineCancer TypeParameterValueExperimental ConditionReference(s)
SQ20bHead and NeckDose Modification Factor (DMF)3.12hr this compound pre-treatment, then 2hr co-treatment[3][4]
SQ20bHead and NeckIntracellular Pt Increase1.5-fold2hr this compound pre-treatment, then 2hr co-treatment[3][4]
SQ20bHead and NeckPt-DNA Adduct Increase2.0-fold2hr this compound pre-treatment, then 2hr co-treatment[3][4]

Experimental Protocols

Protocol 1: General In Vitro Treatment with this compound and Cisplatin

This protocol is based on the methodology reported to achieve significant synergy.[3][4]

  • Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well for viability, 6-well for protein/DNA analysis) at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere overnight.

  • This compound Pre-treatment: Prepare the desired concentration of this compound (e.g., 100 µM) in fresh cell culture medium. Remove the old medium from the cells and add the this compound-containing medium.

  • Incubation 1: Incubate the cells for 2 hours at 37°C in a 5% CO₂ incubator.

  • Combination Treatment: Prepare a solution containing both this compound (at the same concentration as step 2) and the desired concentration of cisplatin in fresh cell culture medium.

  • Drug Addition: Add the combination medium to the cells. Note: For this specific short-term protocol, the pre-treatment medium is typically not removed to avoid disturbing the cells. The cisplatin is added directly to the wells to achieve the final desired concentration.

  • Incubation 2: Incubate the cells for a further 2 hours at 37°C in a 5% CO₂ incubator.

  • Wash and Assay: After the total 4-hour treatment, wash the cells twice with warm PBS. The cells are now ready for downstream analysis (e.g., clonogenic survival assay, protein extraction for Western blotting, DNA extraction for adduct analysis, or apoptosis assays).

Protocol 2: Synergy Determination using Chou-Talalay Method in a 96-Well Plate

This protocol provides a framework for conducting a synergy experiment and analyzing the data using the Combination Index (CI).

  • Determine Individual IC50s: First, perform dose-response experiments for this compound and cisplatin individually to determine their respective IC50 values after a defined incubation period (e.g., 48 or 72 hours).

  • Set Up Combination Matrix:

    • Choose a constant ratio of the two drugs based on their IC50 values (e.g., if IC50 of this compound is 15 µM and IC50 of cisplatin is 5 µM, the ratio is 3:1).

    • Prepare serial dilutions of a stock mixture that contains both drugs at this fixed ratio.

    • In a 96-well plate, set up the following in triplicate:

      • Column 1: Media + Vehicle Control (e.g., 0.1% DMSO)

      • Column 2: this compound serial dilutions (single agent)

      • Column 3: Cisplatin serial dilutions (single agent)

      • Columns 4-12: Serial dilutions of the fixed-ratio combination.

  • Treatment and Incubation: Add the drug solutions to the cells seeded on the previous day. Incubate for the desired duration (e.g., 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., Crystal Violet or MTT, with appropriate controls for interference).

  • Data Analysis:

    • Calculate the fraction of cells affected (Fa) for each concentration, where Fa = 1 - (viability of treated cells / viability of control cells).

    • Use software like CompuSyn or similar programs to input the dose-effect data for the single agents and the combination.

    • The software will generate Combination Index (CI) values for different Fa levels.

    • Interpretation:

      • CI < 1: Synergism

      • CI = 1: Additive Effect

      • CI > 1: Antagonism

Visualizations

Signaling Pathways and Mechanisms

Caption: Proposed mechanism of this compound and cisplatin synergy.

troubleshooting_workflow start Start: Inconsistent or No Synergy q1 Is this compound precipitating in your media? start->q1 sol1 Troubleshoot Solubility: 1. Make fresh dilutions from DMSO stock. 2. Ensure final DMSO % is low (<0.5%). 3. Pre-warm media before final dilution. q1->sol1 Yes q2 Are you using the optimal treatment timing? q1->q2 No sol1->q2 sol2 Optimize Timing: Follow 2hr this compound pre-treatment + 2hr co-treatment protocol. q2->sol2 No q3 Are drug concentrations/ratios optimized for your cell line? q2->q3 Yes sol2->q3 sol3 Optimize Dosing: 1. Determine individual IC50s. 2. Perform checkerboard (matrix) assay. 3. Calculate Combination Index (CI). q3->sol3 No q4 Is your viability assay reliable? q3->q4 Yes sol3->q4 sol4 Validate Assay: Confirm results with a non-metabolic assay (e.g., Crystal Violet or direct cell count). q4->sol4 No end Consistent Synergy Data q4->end Yes sol4->end

Caption: Troubleshooting workflow for inconsistent synergy.

References

Technical Support Center: Troubleshooting NU2058 in CDK2 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with NU2058 in CDK2 kinase assays. The information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound, also known as O(6)-Cyclohexylmethylguanine, is a small molecule inhibitor that primarily targets Cyclin-Dependent Kinase 2 (CDK2).[1] It is a competitive inhibitor with respect to ATP.[2] this compound also shows activity against Cyclin-Dependent Kinase 1 (CDK1).[1]

Q2: What is the expected inhibitory concentration (IC50) of this compound against CDK2?

The reported IC50 value for this compound against CDK2 is approximately 17 µM in isolated enzyme assays.[1] Its IC50 against CDK1 is reported to be around 26 µM.[1] It is important to note that some of the biological effects of this compound have been observed to be independent of its CDK2 inhibitory activity.[1][3]

Q3: What are the key steps in the activation of CDK2?

CDK2 activation is a multi-step process. Initially, CDK2 must bind to its regulatory subunit, either Cyclin E or Cyclin A, to form a complex.[4] For full enzymatic activity, this complex then needs to be phosphorylated on a specific threonine residue within the T-loop by a CDK-activating kinase (CAK), such as CDK7.[4]

Troubleshooting Guide: Why is this compound not inhibiting CDK2 in my assay?

If you are observing a lack of inhibition or weaker than expected potency for this compound in your CDK2 assay, consider the following potential issues, categorized by experimental component.

Troubleshooting Flowchart

G cluster_0 cluster_1 Inhibitor Integrity cluster_2 Assay Conditions cluster_3 Enzyme & Substrate cluster_4 Other Factors start Start: this compound Inactive in CDK2 Assay check_inhibitor 1. Verify this compound Integrity start->check_inhibitor check_assay_conditions 2. Scrutinize Assay Conditions check_inhibitor->check_assay_conditions Inhibitor OK solubility Solubility Issues? (Precipitation) check_inhibitor->solubility stability Degradation? (Improper Storage) check_inhibitor->stability concentration Incorrect Concentration? (Pipetting Error) check_inhibitor->concentration check_enzyme_substrate 3. Evaluate Enzyme and Substrate check_assay_conditions->check_enzyme_substrate Conditions OK atp_conc ATP Concentration Too High? check_assay_conditions->atp_conc buffer_comp Incorrect Buffer Composition? (pH, DTT, BSA) check_assay_conditions->buffer_comp incubation Suboptimal Incubation Time/Temp? check_assay_conditions->incubation check_off_target 4. Consider Off-Target & Assay Interference check_enzyme_substrate->check_off_target Components OK enzyme_activity Inactive CDK2/Cyclin Complex? check_enzyme_substrate->enzyme_activity substrate_quality Substrate Incorrect or Degraded? check_enzyme_substrate->substrate_quality conclusion Identify and Resolve Issue check_off_target->conclusion All Checked off_target_effects Assay Readout Interference? check_off_target->off_target_effects

Caption: A troubleshooting flowchart for an inactive inhibitor in a kinase assay.

Issues with the Inhibitor: this compound
Potential Problem Explanation & Troubleshooting Steps
Solubility This compound is soluble in DMSO but insoluble in water.[1][5] If the final concentration of DMSO in your aqueous assay buffer is too low, this compound may precipitate. Troubleshooting: • Visually inspect your stock and working solutions for any precipitate. • Ensure the final DMSO concentration in your assay is sufficient to maintain solubility, but not so high that it affects enzyme activity (typically ≤1%). • Consider preparing a fresh stock solution in high-quality, anhydrous DMSO.[1][2]
Stability & Storage This compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions in DMSO can be stored at -80°C for up to a year.[1] Improper storage or repeated freeze-thaw cycles can lead to degradation. Troubleshooting: • Aliquot your stock solution upon preparation to minimize freeze-thaw cycles.[2] • If the inhibitor has been stored for a long period or handled improperly, consider using a fresh vial.
Concentration Accuracy Simple pipetting errors during serial dilutions can lead to inaccurate final concentrations of this compound in your assay. Troubleshooting: • Carefully calibrate your pipettes. • Prepare fresh serial dilutions for each experiment.
Issues with Assay Conditions
Potential Problem Explanation & Troubleshooting Steps
High ATP Concentration This compound is an ATP-competitive inhibitor.[2] If the concentration of ATP in your assay is significantly higher than the Michaelis constant (Km) of CDK2 for ATP, you will need a much higher concentration of this compound to see inhibition, leading to a rightward shift in the IC50 curve. Troubleshooting: • Determine the Km of your CDK2 enzyme for ATP under your assay conditions. • Run your assay with an ATP concentration at or near the Km value.
Buffer Composition The composition of your kinase assay buffer is critical for optimal enzyme activity. Key components include a buffering agent (e.g., Tris-HCl, MOPS), a magnesium source (MgCl2), and often additives like DTT and BSA.[6][7][8] Troubleshooting: • Verify the pH of your buffer is within the optimal range for CDK2 (typically around 7.5). • Ensure all buffer components are at the correct final concentrations. • Use fresh DTT, as it can oxidize over time.
Incubation Time & Temperature Kinase reactions should be measured in the linear range of the reaction. If the incubation time is too long, you may experience substrate depletion or product inhibition, which can mask the effect of the inhibitor. Troubleshooting: • Perform a time-course experiment to determine the linear range of your CDK2 assay. • Ensure the incubation temperature is optimal and consistent (typically 30°C).[7][9]
Issues with Biological Reagents
Potential Problem Explanation & Troubleshooting Steps
Enzyme Activity The recombinant CDK2/Cyclin complex may be inactive or have low activity. This can be due to improper folding, degradation, or the absence of the necessary activating phosphorylation. Troubleshooting: • Use a reputable commercial source for your CDK2/Cyclin A or CDK2/Cyclin E complex. • Handle the enzyme according to the manufacturer's instructions, avoiding repeated freeze-thaw cycles.[9] • Run a positive control with a known, potent CDK2 inhibitor (e.g., Staurosporine) to confirm enzyme activity.[6]
Substrate Quality The substrate (e.g., Histone H1, a specific peptide) may be degraded, impure, or not a suitable substrate for CDK2. Troubleshooting: • Use a high-quality, purified substrate. • Confirm that your substrate is a known and validated substrate for CDK2. A common substrate is Histone H1.[7]
Assay Interference and Off-Target Effects
Potential Problem Explanation & Troubleshooting Steps
Assay Readout Interference This compound, like other small molecules, has the potential to interfere with the assay detection method (e.g., fluorescence, luminescence), leading to false-positive or false-negative results. Troubleshooting: • Run a control experiment with this compound in the absence of the CDK2 enzyme to see if it affects the background signal.
Off-Target Effects While the primary targets of this compound are CDK2 and CDK1, it may have other off-target effects that could be relevant in a cellular context, though less likely to be the primary issue in a purified in vitro kinase assay.[1][3]

Quantitative Data: Inhibitor Potency

The following table summarizes the inhibitory activity of this compound and a common control inhibitor against their primary targets.

InhibitorTargetIC50 / KiReference(s)
This compound CDK2IC50: 17 µMKi: 12 µM[1][2]
CDK1IC50: 26 µMKi: 5 µM[1]
Staurosporine CDK2IC50: ~7-10 nM[6]

Experimental Protocols

Generic In Vitro CDK2 Kinase Assay Protocol (Luminescence-Based)

This protocol is a generalized procedure based on commercially available kits (e.g., ADP-Glo™).

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of this compound in kinase assay buffer to create a dose-response curve. Ensure the final DMSO concentration is constant across all wells.

    • Prepare the Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[8]

    • Dilute the active CDK2/Cyclin A2 enzyme to the desired working concentration in the kinase assay buffer.

    • Prepare a solution containing ATP and a suitable substrate (e.g., Histone H1) in the kinase assay buffer. The ATP concentration should be at or near its Km for CDK2.

  • Assay Procedure:

    • Add the serially diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.

    • Add the diluted CDK2/Cyclin A2 enzyme to all wells except the "no enzyme" blank control.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding the ATP/substrate solution to all wells.

    • Incubate the plate at 30°C for a predetermined time within the linear range of the reaction (e.g., 30-60 minutes).

    • Stop the reaction and detect the signal according to the assay kit manufacturer's instructions (e.g., by adding a reagent that measures ADP production via luminescence).[8]

  • Data Analysis:

    • Subtract the background signal from the "no enzyme" control wells.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Diagram

CDK2 Activation and Downstream Signaling

CDK2_Pathway cluster_upstream Upstream Activation cluster_core CDK2 Complex cluster_downstream Downstream Substrates CyclinE Cyclin E CDK2_Cyclin_inactive CDK2/Cyclin (partially active) CyclinE->CDK2_Cyclin_inactive binds CyclinA Cyclin A CyclinA->CDK2_Cyclin_inactive binds CDK7_CyclinH CDK7/Cyclin H (CAK) CDK7_CyclinH->CDK2_Cyclin_inactive phosphorylates (Thr160) CDK2_inactive CDK2 (inactive) CDK2_inactive->CDK2_Cyclin_inactive CDK2_active CDK2/Cyclin-P (fully active) CDK2_Cyclin_inactive->CDK2_active Rb pRb CDK2_active->Rb phosphorylates E2F E2F Rb->E2F sequesters DNA_synthesis S-Phase Gene Transcription E2F->DNA_synthesis activates Rb_P pRb-P (inactive) Rb_P->E2F releases p21_p27 p21/p27 (CKIs) p21_p27->CDK2_Cyclin_inactive inhibits This compound This compound This compound->CDK2_active inhibits (ATP competitive)

Caption: The CDK2 signaling pathway, from upstream activation to downstream effects.

References

How to minimize NU2058 precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of NU2058 precipitation in cell culture media.

Troubleshooting Guides

Issue: Immediate Precipitation of this compound Upon Addition to Culture Media

This is the most common precipitation issue encountered with this compound, a compound with low aqueous solubility. The following guide provides a step-by-step approach to resolving this problem.

Root Cause Analysis:

  • Low Aqueous Solubility: this compound is soluble in organic solvents like DMSO and ethanol (B145695) but is insoluble in water.[1][2]

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into the aqueous environment of the culture medium can cause the compound to "crash out" of solution.

  • High Final Concentration: The intended final concentration of this compound in the media may be at or above its solubility limit in the aqueous environment.

  • Use of Old DMSO: DMSO is hygroscopic and can absorb moisture over time, which can reduce the solubility of the compound.[2]

Troubleshooting Workflow:

G cluster_0 Troubleshooting this compound Precipitation start Precipitation Observed Upon Adding this compound to Media q1 Is the final DMSO concentration ≤ 0.1%? start->q1 s1 Reduce DMSO concentration. Prepare a higher concentration stock or perform serial dilutions. q1->s1 No q2 Was the media pre-warmed to 37°C? q1->q2 Yes s1->q2 s2 Pre-warm media to 37°C before adding this compound. q2->s2 No q3 Was the this compound stock added to the media with rapid mixing? q2->q3 Yes s2->q3 s3 Add stock solution dropwise while gently vortexing or swirling the media. q3->s3 No q4 Is the this compound stock solution clear and fully dissolved? q3->q4 Yes s3->q4 s4 Ensure complete dissolution of This compound in fresh, anhydrous DMSO. Consider gentle warming. q4->s4 No end Precipitation Minimized q4->end Yes s4->end

Caption: Troubleshooting workflow for immediate precipitation of this compound.

Issue: Delayed Precipitation of this compound in the Incubator

Sometimes, the media containing this compound may appear clear initially but develops a precipitate after several hours or days in the incubator.

Root Cause Analysis:

  • Temperature and pH Shifts: The incubator environment (37°C, 5% CO2) can lead to slight changes in the temperature and pH of the media over time, which can affect the solubility of this compound.

  • Interaction with Media Components: Although not specifically documented for this compound, some compounds can interact with components in the culture media, such as proteins in fetal bovine serum (FBS), leading to precipitation over time.

  • Evaporation: Evaporation of media from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[3]

Preventative Measures:

  • Ensure Proper Sealing of Culture Vessels: Use filtered caps (B75204) or sealing tape to minimize evaporation, especially during long-term experiments.

  • pH Monitoring: For prolonged experiments, monitor the pH of the culture medium.

  • Serum Reduction: If precipitation is suspected to be related to serum components, consider reducing the serum concentration if experimentally feasible.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] this compound is also soluble in ethanol.[2]

Q2: What is a safe final concentration of DMSO in my cell culture?

A2: To avoid solvent-induced cytotoxicity and to minimize the risk of precipitation, the final concentration of DMSO in the culture medium should ideally be kept at or below 0.1% (v/v).[4] Some cell lines may tolerate up to 0.5%, but this should be determined empirically.[3][5]

Q3: What is the maximum solubility of this compound in DMSO?

A3: The solubility of this compound in DMSO is reported to be at least 32 mg/mL (129.40 mM) and can be as high as 49 mg/mL (198.13 mM).[2][6]

Q4: Can I store my this compound stock solution at room temperature?

A4: No. This compound stock solutions should be stored at -20°C for short-term storage (months) and at -80°C for long-term storage (up to a year).[1][4] It is also advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.[1]

Q5: My this compound powder won't dissolve completely in DMSO. What should I do?

A5: Ensure you are using fresh, anhydrous DMSO.[2] If dissolution is slow, you can try gentle warming of the solution (e.g., in a 37°C water bath) and vortexing.

Quantitative Data

Table 1: Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Reference(s)
DMSO49198.13[2][4]
DMSO≥ 32≥ 129.40[6]
Ethanol49198.13[2]
WaterInsolubleInsoluble[2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 247.30 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

  • To prepare a 100 mM stock solution, add 40.44 µL of anhydrous DMSO per 1 mg of this compound powder.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming at 37°C may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Treatment of Cells with this compound

This protocol is adapted from a study where cells were treated with a final concentration of 100 µM this compound.[4]

Materials:

  • Cells of interest seeded in a multi-well plate

  • Complete cell culture medium, pre-warmed to 37°C

  • 100 mM this compound stock solution in DMSO

  • Vehicle control (anhydrous DMSO)

Procedure:

  • Cell Seeding: Seed cells at the desired density in a multi-well plate and allow them to attach overnight in a 37°C, 5% CO2 incubator.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the 100 mM this compound stock solution.

    • Prepare a 1:1000 dilution of the stock solution in pre-warmed (37°C) complete culture medium to achieve a final concentration of 100 µM this compound. The final DMSO concentration will be 0.1%.

    • To do this, add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion.

    • Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of pre-warmed media (final DMSO concentration of 0.1%).

  • Cell Treatment:

    • Remove the existing media from the cells.

    • Add the media containing 100 µM this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 2, 4, 24, 48 hours) at 37°C and 5% CO2.[4]

  • Downstream Analysis: Following incubation, proceed with your planned downstream assays.

G cluster_1 Experimental Workflow for this compound Treatment start Seed Cells and Allow Attachment prep Prepare this compound Working Solution (e.g., 100 µM in pre-warmed media) and Vehicle Control start->prep treat Remove Old Media and Add this compound or Vehicle Control prep->treat incubate Incubate for Desired Time Period treat->incubate end Perform Downstream Assays incubate->end G cluster_2 Simplified CDK1/CDK2 Signaling in Cell Cycle G1 G1 Phase CDK2 CDK2 / Cyclin E, A G1->CDK2 progression S S Phase G2 G2 Phase S->G2 CDK1 CDK1 / Cyclin A, B G2->CDK1 progression M M Phase M->G1 CDK2->S entry CDK1->M entry This compound This compound This compound->CDK2 This compound->CDK1

References

Technical Support Center: Overcoming Resistance to NU2058 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the NU2058 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and addressing potential challenges, including the emergence of resistance to the CDK inhibitor this compound.

Disclaimer: While this compound has shown efficacy in overcoming resistance to other anticancer agents, such as tamoxifen (B1202) and bicalutamide (B1683754) (Casodex), literature specifically detailing acquired resistance to this compound itself is limited.[1][2] The following troubleshooting guide and FAQs are based on established principles of resistance to CDK inhibitors in general and are intended to provide proactive strategies for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[3] By binding to the ATP pocket of these kinases, this compound prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (pRb).[2] This leads to cell cycle arrest at the G1/S transition, inhibiting cancer cell proliferation.[1][2]

Q2: I'm not observing the expected G1 arrest in my cell line after this compound treatment. What could be the issue?

A2: Several factors could contribute to a lack of G1 arrest. First, ensure the compound's integrity and the accuracy of its concentration. Second, cell-line-specific differences are crucial; some cell lines may be less dependent on the CDK2 pathway for proliferation. It is also important to perform a time-course experiment, as the optimal time to observe arrest can vary. Finally, consider the possibility of intrinsic resistance, where pre-existing cellular characteristics may prevent an effective response.

Q3: Can this compound be used to overcome resistance to other cancer therapies?

A3: Yes, studies have shown that this compound can be effective in cancer cell lines that have developed resistance to other treatments. For example, this compound demonstrated equal potency in both tamoxifen-sensitive (MCF7) and tamoxifen-resistant (MCF7/LCC9) breast cancer cells.[1] It has also shown efficacy in androgen-independent prostate cancer cells that are resistant to bicalutamide (Casodex).[2]

Q4: What are the potential mechanisms by which cancer cells could develop resistance to this compound?

A4: Based on known mechanisms of resistance to other CDK inhibitors, potential avenues for this compound resistance include:

  • Alterations in Cell Cycle Proteins: Loss of function of the Retinoblastoma protein (pRb), the primary target of the CDK2 pathway, would render this compound ineffective.[4] Additionally, amplification of the CDK6 gene or overexpression of Cyclin E1 could potentially bypass the inhibitory effect of this compound.[4][5]

  • Activation of Bypass Signaling Pathways: Cancer cells might activate alternative signaling pathways to drive proliferation independently of the CDK2 pathway. The PI3K/AKT/mTOR and MAPK pathways are common culprits in bypassing CDK inhibition.[2][6]

  • Upregulation of CDK2: An increase in the expression of the drug's target, CDK2, could potentially overcome the inhibitory effect of this compound.[7][8]

  • Selection of Polyploid Cells: Some studies have shown that resistance to CDK2 inhibitors can be associated with the selection of pre-existing polyploid cells within the tumor population.[7][8]

Troubleshooting Guide

This guide provides a structured approach to identifying and addressing potential issues in your experiments with this compound, including the possibility of acquired resistance.

Observed Problem Potential Cause Recommended Action
Reduced or no growth inhibition at expected concentrations. 1. Compound Instability: The this compound stock solution may have degraded. 2. Cell Line Insensitivity: The cell line may have intrinsic resistance to CDK2 inhibition. 3. Acquired Resistance: Cells may have developed resistance after prolonged exposure.1. Verify Compound Activity: Test the compound on a known sensitive cell line in parallel. Prepare fresh stock solutions. 2. Confirm Target Pathway Dependency: Use Western blot to confirm that the CDK2/pRb pathway is active in your cell line. 3. Investigate Resistance Mechanisms: See "Strategies to Overcome Potential Resistance" below.
Cells initially respond to this compound but resume proliferation after extended treatment. 1. Selection of a Resistant Subpopulation: A small number of resistant cells may be present in the initial population. 2. Activation of Bypass Pathways: Cells may have activated alternative pro-proliferative signaling pathways.1. Isolate and Characterize Resistant Clones: Establish a resistant cell line for further study (see Experimental Protocols). 2. Profile Signaling Pathways: Use Western blotting or other proteomic techniques to assess the activation status of pathways like PI3K/AKT and MAPK in the resistant cells compared to the parental line.
Loss of G1 arrest phenotype in a previously sensitive cell line. 1. Loss of Rb Function: Mutations or deletions in the RB1 gene can abrogate the G1 checkpoint. 2. Upregulation of Cyclin E1/CDK2: Increased levels of the Cyclin E1/CDK2 complex can overcome inhibition.1. Assess Rb Status: Perform Western blot for total pRb and phosphorylated pRb. Sequence the RB1 gene in resistant clones. 2. Quantify Cyclin E1 and CDK2: Use Western blot or qPCR to compare the expression levels of Cyclin E1 and CDK2 in sensitive versus resistant cells.

Strategies to Overcome Potential Resistance

Given the hypothesized mechanisms of resistance, the following combination strategies could be explored to prevent or overcome resistance to this compound.

Resistance Mechanism Proposed Combination Strategy Rationale
Activation of PI3K/AKT/mTOR Pathway This compound + PI3K/mTOR inhibitor (e.g., BEZ235)Simultaneously blocking the cell cycle and a key survival pathway can induce synthetic lethality and prevent the emergence of resistance.
Activation of MAPK Pathway This compound + MEK inhibitor (e.g., Trametinib)If cells bypass CDK2 inhibition by upregulating the MAPK pathway, co-inhibition can restore sensitivity.[6]
Upregulation of Cyclin E1/CDK2 This compound in combination with other CDK inhibitors targeting different family members or with agents that induce Cyclin E1 degradation.A multi-pronged attack on the cell cycle machinery may be more effective.

Data Presentation

The following tables summarize key quantitative data for this compound from the literature.

Table 1: Inhibitory Activity of this compound

TargetIC50 (µM)Ki (µM)
CDK1265
CDK21712

Data compiled from multiple sources.[1][2]

Table 2: Growth Inhibition (GI50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
MCF7Breast Cancer (Tamoxifen-sensitive)27
MCF7/LCC9Breast Cancer (Tamoxifen-resistant)34
LNCaPProstate Cancer (Androgen-sensitive)15
LNCaP-cdxRProstate Cancer (Casodex-resistant)10-17
PC3Prostate Cancer (Androgen-independent)38
CWR22Rv1Prostate Cancer (Androgen-independent)46

Data compiled from multiple sources.[1][2]

Mandatory Visualizations

NU2058_Signaling_Pathway cluster_0 Cell Cycle Progression CDK2 CDK2 pRb pRb CDK2->pRb phosphorylates CyclinE Cyclin E CyclinE->CDK2 activates E2F E2F pRb->E2F inactivates G1_Arrest G1 Arrest pRb->G1_Arrest S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription This compound This compound This compound->CDK2 inhibits

Caption: Simplified signaling pathway of this compound action, leading to G1 cell cycle arrest.

Experimental_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Investigating Resistance cluster_2 Phase 3: Overcoming Resistance start Treat Cancer Cells with this compound viability Cell Viability Assay (MTT/CCK-8) start->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle western_blot Western Blot (pRb, CDK2) start->western_blot resistance Reduced Efficacy Observed viability->resistance cell_cycle->resistance western_blot->resistance generate_resistant Generate Resistant Cell Line resistance->generate_resistant characterize Characterize Resistant Phenotype generate_resistant->characterize omics Omics Analysis (RNA-seq, Proteomics) characterize->omics combination Test Combination Therapies omics->combination validate Validate Synergy combination->validate outcome Restored Sensitivity validate->outcome

Caption: General experimental workflow for studying this compound and overcoming potential resistance.

Experimental Protocols

Generation of a this compound-Resistant Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Method:

  • Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CCK-8) after 72 hours of treatment.

  • Initial Exposure: Begin by continuously culturing the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).

  • Dose Escalation: Once the cells resume a normal proliferation rate (as observed by microscopy and cell counting), double the concentration of this compound in the medium.

  • Repeat Cycles: Continue this process of dose escalation, allowing the cells to recover and resume proliferation at each new concentration. This process can take several months.

  • Isolate Resistant Population: Once the cells are able to proliferate in a medium containing a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), the population is considered resistant.

  • Characterization: Confirm the resistance by performing a dose-response curve and calculating the new IC50. The resistant cell line should be maintained in a medium containing the final concentration of this compound to preserve the resistant phenotype.

Western Blot for CDK2 Pathway Proteins

This protocol allows for the analysis of key proteins in the this compound signaling pathway.

Materials:

  • Parental and this compound-resistant cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pRb (phospho-Ser807/811), anti-total pRb, anti-CDK2, anti-Cyclin E1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

Method:

  • Cell Treatment and Lysis: Seed both parental and resistant cells. Treat with this compound at various concentrations for 24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control. Compare the phosphorylation status of pRb and the expression levels of CDK2 and Cyclin E1 between parental and resistant cells.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the cell cycle distribution of cells following this compound treatment.

Materials:

  • Parental and this compound-resistant cell lines

  • This compound

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Method:

  • Cell Treatment: Seed cells and treat with this compound at the desired concentration for 24-48 hours.

  • Harvesting and Fixation: Harvest both adherent and floating cells. Wash with PBS and fix by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle profiles of treated versus untreated parental and resistant cells.

References

Validation & Comparative

A Comparative Analysis of NU2058 and NU6102 CDK Inhibition Profiles

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cell cycle research and oncology drug development, Cyclin-Dependent Kinase (CDK) inhibitors are of paramount importance. This guide provides a detailed comparison of two such inhibitors, NU2058 and NU6102, focusing on their CDK inhibition profiles, supported by experimental data and methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the nuanced differences between these two compounds.

Quantitative Inhibition Profiles

The inhibitory activities of this compound and NU6102 against key Cyclin-Dependent Kinases have been quantified using IC50 and Ki values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50% and the inhibition constant, respectively. The data reveals significant differences in potency and selectivity between the two compounds.

Target This compound NU6102 Reference
CDK1/cyclin B IC50: 26 µMIC50: 9.5 nM, 250 nM[1][2][3][4]
CDK2/cyclin A IC50: 17 µMIC50: 5.4 nM[1][2][3]
CDK2/cyclin E IC50: 17 µMIC50: 5 nM[4]
CDK4 -IC50: 1.6 µM[1][3]
DYRK1A -IC50: 0.9 µM[1][3]
PDK1 -IC50: 0.8 µM[1][3]
ROCKII -IC50: 0.6 µM[1][3]
CDK2 (Ki) 12 µM6 ± 0.5 nM[2][5]
CDK1 (Ki) 5 µM9 ± 1 nM[5]
Cell Growth Inhibition (GI50) 29 - 42 µM (in breast cancer cell lines)5 - 18 µM (in breast cancer cell lines)[4]
Cellular CDK1 Inhibition (MCF7 cells) IC50: 65 µMIC50: 11 µM[4]
Cellular CDK2 Inhibition (MCF7 cells) IC50: 54 µMIC50: 9 µM[4]

From the data, it is evident that NU6102 is a significantly more potent inhibitor of CDK1 and CDK2 than this compound, with IC50 values in the nanomolar range compared to the micromolar range for this compound.[1][2][3][4] NU6102 also exhibits a degree of selectivity for CDK1/CDK2 over other kinases such as CDK4, DYRK1A, PDK1, and ROCKII.[1][3] Interestingly, while NU6102 shows greater selectivity for CDK2 over CDK1 in enzymatic assays, both compounds are nearly equipotent against cellular CDK1 and CDK2 in MCF7 breast cancer cells.[4] this compound is described as a competitive inhibitor of CDK2 with respect to ATP.[2]

Experimental Methodologies

The determination of the CDK inhibition profiles of this compound and NU6102 involves various experimental procedures. Below are representative protocols for enzymatic and cell-based assays.

In Vitro CDK/Cyclin Kinase Inhibition Assay

This assay measures the direct inhibitory effect of the compounds on the activity of purified CDK/cyclin complexes.

1. Reagents and Materials:

  • Purified recombinant human CDK1/cyclin B and CDK2/cyclin A/E.
  • Histone H1 as a substrate.
  • [(\gamma)-32P]ATP (radiolabeled ATP).
  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
  • This compound and NU6102 compounds dissolved in DMSO.
  • Phosphocellulose paper.
  • Phosphoric acid solution.
  • Scintillation counter.

2. Procedure:

  • Prepare a reaction mixture containing the kinase buffer, the specific CDK/cyclin complex, and the substrate (Histone H1).
  • Add varying concentrations of this compound or NU6102 to the reaction mixture. A DMSO control (no inhibitor) is also prepared.
  • Initiate the kinase reaction by adding [(\gamma)-32P]ATP.
  • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
  • Stop the reaction by spotting the mixture onto phosphocellulose paper.
  • Wash the paper with phosphoric acid solution to remove unincorporated [(\gamma)-32P]ATP.
  • Measure the amount of incorporated radioactivity on the paper using a scintillation counter. This corresponds to the kinase activity.
  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based CDK Inhibition Assay

This assay assesses the ability of the inhibitors to penetrate cells and inhibit the activity of endogenous CDKs.

1. Reagents and Materials:

  • Human cancer cell line (e.g., MCF7 breast cancer cells).
  • Cell culture medium and supplements.
  • This compound and NU6102.
  • Lysis buffer.
  • Antibodies specific for CDK1 and CDK2.
  • Protein A/G-agarose beads.
  • Histone H1.
  • [(\gamma)-32P]ATP.
  • SDS-PAGE and Western blotting reagents.

2. Procedure:

  • Culture the cells to a suitable confluency.
  • Treat the cells with various concentrations of this compound or NU6102 for a specific duration (e.g., 1 hour).
  • Lyse the cells to extract total cellular proteins.
  • Immunoprecipitate CDK1 or CDK2 from the cell lysates using specific antibodies and protein A/G-agarose beads.
  • Wash the immunoprecipitated complexes.
  • Perform an in vitro kinase assay on the immunoprecipitated complexes using Histone H1 as a substrate and [(\gamma)-32P]ATP.
  • Analyze the phosphorylation of Histone H1 by SDS-PAGE and autoradiography.
  • Quantify the band intensities to determine the kinase activity.
  • Calculate the IC50 values for cellular CDK inhibition.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the biological context of CDK inhibition, the following diagrams are provided.

G Experimental Workflow for In Vitro CDK Inhibition Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis reagents Prepare Reagents: - CDK/Cyclin Complex - Substrate (Histone H1) - Kinase Buffer - Inhibitors (this compound/NU6102) - [γ-32P]ATP mix Create Reaction Mixture: CDK/Cyclin + Substrate + Buffer reagents->mix add_inhibitor Add Inhibitor (Varying Concentrations) mix->add_inhibitor start_reaction Initiate Reaction with [γ-32P]ATP add_inhibitor->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop Reaction (Spot on Phosphocellulose) incubation->stop_reaction wash Wash to Remove Unincorporated ATP stop_reaction->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Calculate % Inhibition and Determine IC50 measure->analyze

Caption: Workflow of an in vitro kinase assay to determine IC50 values.

The cell cycle is a tightly regulated process, with CDKs playing a central role in driving transitions between different phases.[6][7] this compound and NU6102 exert their effects by inhibiting these key regulators.

G Simplified Cell Cycle Signaling Pathway and Inhibition cluster_phases Cell Cycle Phases cluster_kinases Key Regulators cluster_inhibitors Inhibitors G1 G1 Phase CDK46_CyclinD CDK4/6 Cyclin D S S Phase CDK2_CyclinA CDK2 Cyclin A G2 G2 Phase CDK1_CyclinB CDK1 Cyclin B M M Phase M->G1 Cell Division CDK2_CyclinE CDK2 Cyclin E CDK46_CyclinD->CDK2_CyclinE Promotes CDK2_CyclinE->S Drives G1/S Transition CDK2_CyclinA->G2 Promotes S Phase Progression CDK1_CyclinB->M Initiates Mitosis This compound This compound This compound->CDK2_CyclinE This compound->CDK1_CyclinB NU6102 NU6102 NU6102->CDK2_CyclinE NU6102->CDK1_CyclinB

References

A Comparative Guide to NU2058 and Olomoucine in Cell Cycle Arrest Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two cyclin-dependent kinase (CDK) inhibitors, NU2058 and olomoucine (B1683950), frequently utilized in cell cycle arrest studies. This document synthesizes available experimental data to compare their mechanisms of action, inhibitory profiles, and cellular effects, providing researchers with the information needed to select the appropriate inhibitor for their experimental designs.

Introduction to this compound and Olomoucine

Both this compound and olomoucine are purine-based, ATP-competitive inhibitors of cyclin-dependent kinases, key regulators of cell cycle progression. Their ability to induce cell cycle arrest makes them valuable tools in cancer research and cell biology. Olomoucine, an older, first-generation CDK inhibitor, has been extensively studied and characterized. This compound is a more recent compound developed through a structure-based drug discovery program.

Mechanism of Action and Target Specificity

Both compounds function by binding to the ATP-binding pocket of CDKs, preventing the phosphorylation of their substrates and thereby halting cell cycle progression. However, they exhibit different inhibitory profiles against various CDK isoforms.

Olomoucine is known to inhibit several CDKs, primarily targeting CDK1 (also known as CDC2), CDK2, and CDK5.[1][2] This broader spectrum of activity can lead to cell cycle arrest at both the G1/S and G2/M transitions.[3][4]

This compound is a more targeted inhibitor of CDK1 and CDK2.[5][6] Its primary effect is the induction of a G1 phase cell cycle arrest.[5] Interestingly, some studies suggest that this compound's ability to potentiate the cytotoxicity of certain chemotherapeutic agents may be independent of its CDK2 inhibition, hinting at other potential mechanisms of action.[7][8]

Data Presentation: Inhibitory Activity

The following tables summarize the reported inhibitory concentrations (IC50) for this compound and olomoucine against various kinases. It is crucial to note that these values are compiled from different studies and experimental conditions, which can influence the apparent potency. Therefore, a direct comparison of absolute values should be approached with caution.

Table 1: Inhibitory Activity of this compound

Target KinaseIC50 (µM)Reference
CDK126[6]
CDK217[5][6]

Table 2: Inhibitory Activity of Olomoucine

Target KinaseIC50 (µM)Reference
CDC2/cyclin B (CDK1)7[1]
Cdk2/cyclin A7[1]
Cdk2/cyclin E7[1]
CDK5/p353[1]
ERK1/p44 MAP kinase25[1]

Cellular Effects and Experimental Observations

Studies have demonstrated that both this compound and olomoucine can effectively induce cell cycle arrest in various cell lines.

In LNCaP prostate cancer cells, this compound has been shown to induce a G1 arrest, which is accompanied by an increase in the levels of the CDK inhibitor p27 and reduced phosphorylation of the Retinoblastoma protein (pRb).[5]

Olomoucine has been observed to arrest various cell types at both the G1/S and G2/M boundaries.[3] For instance, in human breast cancer MCF-7 cells, olomoucine was found to inhibit the transition from S to G2 phase and increase the proportion of cells in the S-phase.[9] These effects were noticeable after 12 hours of treatment.[9] In contrast to other CDK inhibitors like roscovitine (B1683857), olomoucine did not cause a significant up-regulation of p53 in these cells.[9]

Experimental Protocols

Detailed methodologies for key experiments used to characterize and compare CDK inhibitors are provided below.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound, olomoucine, or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and collect them in a conical tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

    • Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.

Western Blot Analysis of Cell Cycle Proteins

This protocol is for assessing the levels of key cell cycle regulatory proteins.

  • Cell Lysis:

    • After treatment with this compound or olomoucine, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin D1, Cyclin E, CDK2, pRb, phospho-pRb, p27, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vitro Kinase Assay

This protocol is for determining the direct inhibitory effect of the compounds on CDK activity.

  • Assay Setup:

    • In a 96-well plate, add the kinase buffer, the recombinant active CDK/cyclin complex (e.g., CDK2/Cyclin A), and the test compound (this compound or olomoucine) at various concentrations.

    • Include a no-inhibitor control and a no-enzyme control.

  • Reaction Initiation: Add a mixture of the substrate (e.g., histone H1 peptide) and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Detection:

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate.

      • Luminescence-based assay: Measuring the amount of ADP produced.

      • Antibody-based detection: Using a phospho-specific antibody to detect the phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and olomoucine, and a typical experimental workflow for their comparison.

CDK_Inhibition_Pathway G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition CDK46_CyclinD CDK4/6-Cyclin D pRb pRb CDK46_CyclinD->pRb CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->pRb CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M E2F E2F pRb->E2F S_phase_genes S-Phase Genes E2F->S_phase_genes activates S_phase_genes->S This compound This compound This compound->CDK2_CyclinE This compound->CDK1_CyclinB Olomoucine Olomoucine Olomoucine->CDK2_CyclinE Olomoucine->CDK2_CyclinA Olomoucine->CDK1_CyclinB

Caption: Simplified cell cycle signaling pathway showing the points of inhibition by this compound and olomoucine.

Experimental_Workflow start Start: Cell Culture treatment Treatment with this compound or Olomoucine start->treatment kinase_assay In Vitro Kinase Assay start->kinase_assay Parallel Experiment cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis data_analysis Data Analysis and Comparison cell_cycle_analysis->data_analysis protein_analysis->data_analysis kinase_assay->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for comparing this compound and olomoucine in cell cycle arrest studies.

References

A Comparative Analysis of NU2058 and Other Purine-Based Cyclin-Dependent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of NU2058, a purine-based inhibitor of cyclin-dependent kinases (CDKs), against other notable purine-based CDK inhibitors. The information presented herein is intended to assist researchers in making informed decisions for their studies by offering a comprehensive overview of the biochemical potency, cellular effects, and underlying mechanisms of action of these compounds. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key assays are provided.

Introduction to Purine-Based CDK Inhibitors

Cyclin-dependent kinases are a family of serine/threonine kinases that play a pivotal role in regulating the eukaryotic cell cycle, transcription, and other fundamental cellular processes.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Purine analogues have emerged as a significant class of kinase inhibitors, with many compounds demonstrating potent anti-cancer properties.[2] this compound, along with compounds like Roscovitine (B1683857) and Olomoucine (B1683950), belongs to this class of ATP-competitive inhibitors that target the kinase domain of CDKs.

Biochemical Potency: A Comparative Overview

The inhibitory activity of this compound and other selected purine-based inhibitors against key cell cycle-regulating CDKs is presented in Table 1. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.[3]

InhibitorCDK1/cyclin B (IC50)CDK2/cyclin A (IC50)CDK4/cyclin D1 (IC50)References
This compound 26 µM17 µM-[4]
Roscovitine ~0.7 µM~0.7 µM>100 µM[5]
Olomoucine 7 µM7 µM>100 µM[6]
NU6102 9.5 nM5.4 nM1.6 µM[4]

Table 1: Comparative IC50 values of this compound and other purine-based inhibitors against key cyclin-dependent kinases. A lower IC50 value indicates greater potency.

Cellular Activity: Inhibition of Cancer Cell Growth

The ultimate goal of developing CDK inhibitors is to arrest the proliferation of cancer cells. The growth inhibitory (GI50) concentrations for this compound and its counterparts in various cancer cell lines are summarized in Table 2.

InhibitorCell LineGI50References
This compound MCF7 (Breast Cancer)27 µM[4]
This compound MCF7/LCC9 (Tamoxifen-resistant Breast Cancer)34 µM[4]
Roscovitine Average across NCI-60 panel~15 µM[5]
Olomoucine Average across NCI-60 panel~60.3 µM[6]
NU6102 SKUT-1B (Uterine Sarcoma)LC50 = 2.6 µM (24h exposure)[7]
NU6102 CDK2 WT MEFs14 µM[7]
NU6102 CDK2 KO MEFs>30 µM[7]

Table 2: Comparative cellular growth inhibition of this compound and other purine-based inhibitors. GI50 represents the concentration required to inhibit cell growth by 50%.

Mechanism of Action: Targeting the Cell Cycle Engine

Purine-based inhibitors like this compound act as competitive inhibitors of ATP at the active site of CDKs. This inhibition disrupts the phosphorylation of key substrates, such as the Retinoblastoma protein (pRb), leading to cell cycle arrest, typically at the G1/S or G2/M transitions.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_Inhibition Inhibition CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex pRb_E2F pRb-E2F Complex CDK46->pRb_E2F phosphorylates pRb E2F E2F pRb_E2F->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 forms complex DNA_Replication DNA Replication CDK2->DNA_Replication promotes This compound This compound & Other Purine Inhibitors This compound->CDK46 inhibit (less potent) This compound->CDK2 inhibit

Figure 1: Simplified CDK signaling pathway and the point of inhibition by purine-based inhibitors.

Experimental Protocols

In Vitro CDK2 Kinase Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against CDK2/Cyclin A.

Objective: To determine the IC50 value of a test compound against CDK2/Cyclin A.

Materials:

  • Recombinant active CDK2/Cyclin A enzyme

  • Histone H1 substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in kinase reaction buffer.

  • In a 96-well plate, add the test compound dilutions, recombinant CDK2/Cyclin A enzyme, and Histone H1 substrate.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a predetermined optimal reaction time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Spot the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Plot the percentage of inhibition versus the logarithm of the compound concentration to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare serial dilutions of test compound C Add compound and reaction mix to plate A->C B Prepare reaction mix: CDK2/Cyclin A, Histone H1 B->C D Initiate reaction with [γ-³³P]ATP C->D E Incubate at 30°C D->E F Stop reaction E->F G Spot on phosphocellulose paper F->G H Wash to remove unincorporated ATP G->H I Measure radioactivity H->I J Calculate % inhibition I->J K Determine IC50 J->K

Figure 2: Experimental workflow for an in vitro CDK2 kinase assay.

Sulforhodamine B (SRB) Cell Viability Assay

This protocol describes a method for determining the cytotoxic or cytostatic effects of a compound on adherent cancer cell lines.[8][9]

Objective: To determine the GI50 value of a test compound in a specific cancer cell line.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Test compound (e.g., this compound)

  • 96-well plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates with water to remove the TCA.

  • Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry.

  • Solubilize the protein-bound dye by adding Tris base solution to each well.

  • Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Calculate the percentage of cell growth and plot it against the logarithm of the compound concentration to determine the GI50 value.

Conclusion

This comparative analysis highlights the biochemical and cellular activities of this compound in the context of other well-characterized purine-based CDK inhibitors. While this compound demonstrates inhibitory activity against CDK1 and CDK2, other compounds such as NU6102 exhibit significantly greater potency. The choice of inhibitor for a particular research application will depend on the desired potency, selectivity profile, and the specific cellular context being investigated. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these compounds.

References

Unveiling the Synergistic Effect of NU2058 in Potentiating Melphalan-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and drug development professionals are continuously seeking strategies to enhance the efficacy of existing chemotherapeutic agents. A key study has demonstrated that NU2058, a known inhibitor of cyclin-dependent kinases (CDKs), significantly potentiates the cytotoxic effects of the alkylating agent melphalan (B128). This guide provides a comprehensive comparison and detailed analysis of the experimental data confirming this potentiation, offering valuable insights for researchers in oncology and drug discovery.

The investigation into the synergistic effect of this compound and melphalan reveals a Dose Modification Factor (DMF) of 2.3, indicating that in the presence of this compound, the effective dose of melphalan required to achieve the same level of cell killing is reduced by a factor of 2.3. This potentiation is particularly noteworthy as its mechanism is independent of this compound's known role as a CDK2 inhibitor and does not involve an increase in melphalan-induced DNA adducts, suggesting a novel mechanism of chemosensitization.

Quantitative Analysis of Melphalan Potentiation by this compound

The synergistic effect of this compound on melphalan's cytotoxicity was quantified using a clonogenic survival assay in the SQ20b human head and neck cancer cell line. The following table summarizes the key quantitative findings from this pivotal study.

ParameterMelphalan AloneMelphalan + 100 µM this compound
IC₅₀ (Concentration for 50% Inhibition of Colony Formation) Not explicitly statedNot explicitly stated
Dose Modification Factor (DMF) N/A2.3
Cell Line SQ20bSQ20b
This compound Concentration N/A100 µM

Note: The Dose Modification Factor (DMF) was calculated from the survival curves as the ratio of melphalan concentrations required to produce a surviving fraction of 0.1 in the absence and presence of this compound.

Experimental Protocols

The confirmation of melphalan potentiation by this compound was established through a rigorous experimental design. The key methodologies are detailed below for researchers seeking to replicate or build upon these findings.

Cell Culture and Drug Treatment
  • Cell Line: The human head and neck squamous cell carcinoma (HNSCC) cell line, SQ20b, was utilized for these experiments.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Drug Preparation: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Melphalan was dissolved immediately before use.

  • Treatment Protocol: SQ20b cells were pre-treated with 100 µM this compound for 2 hours. Following this pre-incubation, melphalan was added at various concentrations, and the cells were co-incubated with both agents for an additional 2 hours.

Clonogenic Survival Assay

The clonogenic assay was the primary method used to assess the long-term reproductive viability of cancer cells after drug treatment.

  • Cell Seeding: Following the 4-hour total drug incubation period, cells were washed with phosphate-buffered saline (PBS), trypsinized to create a single-cell suspension, and counted.

  • Plating: Known numbers of cells were seeded into 6-well plates containing fresh growth medium. The number of cells plated was adjusted based on the expected toxicity of the treatment to ensure the formation of a countable number of colonies (typically 50-150).

  • Incubation: Plates were incubated for 10-14 days to allow for colony formation.

  • Fixing and Staining: Colonies were fixed with a solution of methanol (B129727) and acetic acid and then stained with crystal violet.

  • Colony Counting: Colonies containing 50 or more cells were counted.

  • Data Analysis: The surviving fraction for each treatment was calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells. Survival curves were then generated by plotting the surviving fraction against the melphalan concentration.

Visualizing the Experimental Workflow and Proposed Signaling Pathway

To further elucidate the experimental process and the proposed mechanism of action, the following diagrams have been generated.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment (4 hours total) cluster_assay Clonogenic Assay cluster_analysis Data Analysis start Start with SQ20b Cells in Culture seed Seed Cells for Experiment start->seed pretreat Pre-treat with 100 µM this compound (2 hours) seed->pretreat cotreat Co-treat with Melphalan + this compound (2 hours) pretreat->cotreat wash_trypsin Wash and Trypsinize Cells cotreat->wash_trypsin plate Plate Known Number of Cells wash_trypsin->plate incubate Incubate for 10-14 Days plate->incubate fix_stain Fix and Stain Colonies incubate->fix_stain count Count Colonies (≥50 cells) fix_stain->count calculate Calculate Surviving Fraction count->calculate plot Plot Survival Curves calculate->plot dmf Determine Dose Modification Factor (DMF) plot->dmf

Experimental workflow for assessing melphalan potentiation by this compound.

Proposed mechanism for this compound-mediated potentiation of melphalan.

Concluding Remarks

The potentiation of melphalan's cytotoxic effects by this compound presents a promising avenue for enhancing the therapeutic efficacy of this widely used alkylating agent. The finding that this synergy is not dependent on CDK2 inhibition or increased DNA adduct formation opens up new lines of inquiry into the underlying molecular mechanisms. Further research is warranted to elucidate the precise signaling pathways modulated by this compound that lead to the sensitization of cancer cells to melphalan. The detailed experimental protocols provided herein serve as a foundation for future studies aimed at exploring this synergistic relationship and its potential clinical applications. This guide underscores the importance of re-evaluating existing compounds in combination therapies to unlock their full therapeutic potential in the fight against cancer.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of the Cyclin-Dependent Kinase Inhibitors: NU2058 and Dinaciclib (B612106)

This guide provides a comprehensive, data-driven comparison of two prominent cyclin-dependent kinase (CDK) inhibitors: this compound and dinaciclib. While both compounds target CDKs, a family of kinases crucial for cell cycle regulation and transcription, they exhibit distinct target profiles, potencies, and mechanisms of action. This document aims to provide an objective analysis of their biochemical and cellular activities, supported by experimental data and detailed methodologies to aid in the selection and application of these inhibitors in a research setting.

Overview and Mechanism of Action

This compound (O(6)-Cyclohexylmethylguanine) is a guanine-based, competitive inhibitor of CDK1 and CDK2.[1] It acts by binding to the ATP-binding pocket of these kinases.[1] Its effects are primarily associated with inducing a G1 cell cycle arrest.[2][3] Interestingly, some studies suggest that this compound can potentiate the cytotoxicity of certain DNA-damaging agents through mechanisms independent of CDK2 inhibition, such as by altering drug transport.[4][5]

Dinaciclib (SCH727965) is a potent and selective small-molecule inhibitor of multiple CDKs, with high affinity for CDK1, CDK2, CDK5, and CDK9.[6][7] Its multi-targeted nature allows it to interfere with both cell cycle progression (via CDK1 and CDK2 inhibition) and transcription (via CDK9 inhibition).[6][8] This dual mechanism leads to cell cycle arrest, typically at the G1/S and G2/M transitions, and induction of apoptosis.[8][9] Dinaciclib has been evaluated in numerous clinical trials for various malignancies.[10]

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro potency and cellular activity of this compound and dinaciclib based on publicly available data. It is important to note that these values are derived from various studies and experimental conditions may differ.

Table 1: Biochemical Potency (IC50 & Ki)

TargetThis compoundDinaciclib
CDK1 IC50: 26 µM[1][2] Ki: 5 µMIC50: 3 nM[6][7]
CDK2 IC50: 17 µM[2][3] Ki: 12 µM[1]IC50: 1 nM[6][7]
CDK5 Not reportedIC50: 1 nM[6][7]
CDK9 Not reportedIC50: 4 nM[6][7]

Table 2: Cellular Activity (GI50 & IC50)

Cell LineCancer TypeThis compound (GI50/IC50)Dinaciclib (IC50)
LNCaP Prostate CancerGI50: 15 µM[2]Not reported
PC3 Prostate CancerGI50: 38 µM[2]Not reported
CWR22Rv1 Prostate CancerGI50: 46 µM[2]Not reported
A2780 Ovarian CancerNot reported~13.8 - 123.5 nM[11]
Multiple Myeloma (Primary Cells) Multiple MyelomaNot reported40 - 80 nM[12]
Various Solid Tumors (Mean) VariousGI50: 13 µMNot reported

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways targeted by this compound and dinaciclib, as well as a typical experimental workflow for evaluating these inhibitors.

NU2058_Pathway cluster_G1_S G1/S Phase Transition cluster_G1_S_inhibition This compound Action CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Inhibits S_phase_genes S-Phase Genes E2F->S_phase_genes Activates Transcription G1_Arrest G1 Arrest This compound This compound CDK1_CyclinB CDK1 / Cyclin B This compound->CDK1_CyclinB Inhibits CDK2_CyclinE CDK2 / Cyclin E This compound->CDK2_CyclinE Inhibits CDK1_CyclinB->G1_Arrest CDK2_CyclinE->pRb Phosphorylates CDK2_CyclinE->G1_Arrest

Caption: this compound inhibits CDK1 and CDK2, leading to G1 cell cycle arrest.

Dinaciclib_Pathway cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcriptional Regulation cluster_dinaciclib_action Dinaciclib Action CDK1_CyclinB CDK1 / Cyclin B G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition CDK2_CyclinE CDK2 / Cyclin E G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Cell_Cycle_Arrest Cell Cycle Arrest CDK9_CyclinT CDK9 / Cyclin T (P-TEFb) RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylates Gene_Transcription Gene Transcription RNAPII->Gene_Transcription Mcl1 Mcl-1 (Anti-apoptotic) Gene_Transcription->Mcl1 Apoptosis Apoptosis Dinaciclib Dinaciclib Dinaciclib->CDK1_CyclinB Dinaciclib->CDK2_CyclinE Dinaciclib->CDK9_CyclinT Experimental_Workflow cluster_workflow In Vitro Inhibitor Evaluation Workflow cluster_assays Endpoint Assays Start Cancer Cell Culture Treatment Treat with this compound or Dinaciclib (Dose-response & Time-course) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis WesternBlot Western Blot (Target Modulation) Treatment->WesternBlot DataAnalysis Data Analysis (IC50/GI50, Cell Cycle Distribution, Protein Expression) Viability->DataAnalysis CellCycle->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion on Efficacy & Mechanism DataAnalysis->Conclusion

References

Validating the Specificity of NU2058 for CDK1/2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cyclin-dependent kinase (CDK) inhibitor, NU2058, with a focus on validating its specificity for CDK1 and CDK2. Through a comparison with other well-established CDK inhibitors and the presentation of supporting experimental data and protocols, this document aims to offer an objective resource for researchers evaluating this compound for their specific applications.

Executive Summary

This compound is a guanine-based, ATP-competitive inhibitor of cyclin-dependent kinases with reported activity against CDK1 and CDK2.[1][2] While it has been utilized in cell cycle studies, questions regarding its precise specificity and potential off-target effects warrant a thorough evaluation. This guide delves into the available biochemical and cellular data to provide a clear comparison of this compound's performance against other known CDK inhibitors. A critical consideration highlighted in the literature is that some of the cytotoxic effects of this compound may be independent of its CDK2 inhibition, a crucial factor for researchers to consider when interpreting experimental outcomes.[2]

Comparative Inhibitory Activity

The inhibitory potency of this compound against CDK1 and CDK2 has been determined in biochemical assays. For a comprehensive evaluation, it is essential to compare these values with those of other commonly used CDK inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibitor constants (Ki) for this compound and a selection of alternative compounds.

Data Presentation

Table 1: Comparison of Inhibitory Activity of this compound and Other CDK Inhibitors against CDK1 and CDK2

InhibitorCDK1 IC50 (µM)CDK2 IC50 (µM)CDK1 Ki (µM)CDK2 Ki (µM)Other Notable Targets (IC50/Ki in µM)
This compound 26[1][2]17[1][2]512DNA topoisomerase II (IC50 = 300)
Roscovitine 0.45 - 0.7[3][4]0.7[4][5]--CDK5 (IC50 = 0.16 - 0.2), CDK7, CDK9 (IC50 ~0.2-0.7)[3][6][7]
Olomoucine 7[5][8][9]7[5][8][9]--CDK5 (IC50 = 3), ERK1 (IC50 = 25)[8][9]
Palbociclib >10[10]>10[10]--CDK4 (IC50 = 0.011), CDK6 (IC50 = 0.016)[11]
Ribociclib (B560063) 113[10]76[10]--CDK4 (IC50 = 0.01), CDK6 (IC50 = 0.039)[12]
Abemaciclib 1.627[10]0.504[10]--CDK4 (IC50 = 0.002), CDK6 (IC50 = 0.01), CDK9 (IC50 = 0.057)[13][14]

Disclaimer: IC50 and Ki values can vary between different studies due to variations in experimental conditions (e.g., ATP concentration, substrate, enzyme source). The data presented here are for comparative purposes and are compiled from various sources.

Experimental Protocols

To ensure robust and reproducible results when validating the specificity of this compound or any other CDK inhibitor, it is crucial to employ standardized and well-defined experimental protocols. This section provides detailed methodologies for key biochemical and cell-based assays.

In Vitro Kinase Assays

These assays directly measure the ability of an inhibitor to block the phosphorylation of a substrate by a specific CDK.

1. CDK1/Cyclin B Kinase Assay (Radiometric)

  • Objective: To determine the in vitro potency of an inhibitor against CDK1.

  • Materials:

    • Recombinant human CDK1/Cyclin B enzyme

    • Histone H1 as a substrate

    • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

    • [γ-³³P]ATP

    • Test inhibitor (e.g., this compound) serially diluted in DMSO

    • P81 phosphocellulose paper

    • Phosphoric acid wash solution (0.75%)

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing kinase assay buffer, recombinant CDK1/Cyclin B, and Histone H1.

    • Add the test inhibitor at various concentrations (a vehicle control with DMSO should be included).

    • Initiate the reaction by adding [γ-³³P]ATP. The final ATP concentration should be close to its Km value for CDK1 if determining Ki, or at a fixed concentration for IC50 determination.

    • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

2. CDK2/Cyclin E Kinase Assay (Luminescence-based)

  • Objective: To determine the in vitro potency of an inhibitor against CDK2 using a non-radioactive method.

  • Materials:

    • Recombinant human CDK2/Cyclin E enzyme

    • Retinoblastoma (Rb) protein or a peptide substrate

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

    • ATP

    • Test inhibitor (e.g., this compound) serially diluted in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • Luminometer

  • Procedure:

    • In a multi-well plate, combine the kinase buffer, recombinant CDK2/Cyclin E, and the Rb substrate.

    • Add the test inhibitor at various concentrations (include a vehicle control).

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate as per the manufacturer's instructions.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a luminometer. The signal is directly proportional to the amount of ADP formed and thus the kinase activity.

    • Calculate the percent inhibition and determine the IC50 value.

Cell-Based Assays

These assays assess the effect of the inhibitor on CDK activity within a cellular context.

1. Western Blot for Phosphorylated Retinoblastoma (pRb)

  • Objective: To determine if the inhibitor blocks the phosphorylation of Rb, a key downstream substrate of CDK1 and CDK2.

  • Procedure:

    • Cell Culture and Treatment: Plate a suitable cell line (e.g., MCF-7, U2OS) and allow them to adhere. Treat the cells with various concentrations of the inhibitor for a specified time (e.g., 24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and then incubate with primary antibodies against specific phosphorylated Rb sites (e.g., anti-phospho-Rb Ser780, Ser807/811) and total Rb. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

2. Cell Cycle Analysis by Flow Cytometry

  • Objective: To assess the effect of the inhibitor on cell cycle progression.

  • Procedure:

    • Cell Culture and Treatment: Treat cells with the inhibitor as described for the Western blot analysis.

    • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.

    • Staining: Wash the fixed cells with PBS and then stain with a solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Inhibition of CDK1/2 is expected to cause a G1 phase arrest.

Visualizing the Pathways and Workflows

To further clarify the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Mandatory Visualization

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_M G2/M Phase Cyclin D Cyclin D Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb phosphorylates E2F E2F Rb->E2F sequesters S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription pRb pRb Cyclin E Cyclin E Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E->Cyclin E-CDK2 CDK2 CDK2 CDK2->Cyclin E-CDK2 Cyclin E-CDK2->pRb hyper-phosphorylates This compound This compound This compound->CDK2 inhibits CDK1 CDK1 This compound->CDK1 inhibits Cyclin B-CDK1 Cyclin B-CDK1 CDK1->Cyclin B-CDK1 Cyclin B Cyclin B Cyclin B->Cyclin B-CDK1 Mitosis Mitosis Cyclin B-CDK1->Mitosis promotes

Caption: Simplified CDK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Kinase_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant CDK/Cyclin - Substrate (Histone H1/Rb) - Kinase Buffer - ATP ([γ-³³P]ATP or cold) - Inhibitor (this compound) Incubation Incubate Kinase, Substrate, and Inhibitor Reagents->Incubation Initiation Initiate reaction with ATP Incubation->Initiation Reaction Incubate at 30°C Initiation->Reaction Stopping Stop Reaction Reaction->Stopping Measurement Measure Phosphorylation (Radioactivity/Luminescence) Stopping->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 Experimental_Workflow_Cell_Based cluster_cell_prep Cell Preparation & Treatment cluster_western Western Blot Analysis cluster_flow Flow Cytometry Analysis Cell_Culture Culture and Seed Cells Treatment Treat with Inhibitor (this compound) Cell_Culture->Treatment Lysis_WB Cell Lysis & Protein Quantification Treatment->Lysis_WB Harvest_Fix Harvest & Fix Cells Treatment->Harvest_Fix SDS_PAGE SDS-PAGE & Transfer Lysis_WB->SDS_PAGE Immunoblot Immunoblot for pRb/Total Rb SDS_PAGE->Immunoblot Stain Stain with Propidium Iodide Harvest_Fix->Stain Analysis_Flow Analyze Cell Cycle Profile Stain->Analysis_Flow

References

Unveiling the Kinase Selectivity Profile of NU2058: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor NU2058, focusing on its cross-reactivity with other kinases. This compound, identified as a potent, competitive, and guanine-based inhibitor of Cyclin-Dependent Kinases (CDKs), demonstrates notable activity against CDK1 and CDK2.[1] This document summarizes the available quantitative data on its inhibitory effects, details the experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows to offer a comprehensive resource for researchers.

Executive Summary

This compound is a well-characterized inhibitor of CDK1 and CDK2, acting as an ATP-competitive inhibitor.[1] Limited available data also indicates an off-target inhibitory effect on DNA topoisomerase II. This guide presents the inhibitory constants (IC50 and Ki) for these targets, providing a snapshot of this compound's current known selectivity. While a comprehensive screening against a broad panel of kinases is not publicly available, the data herein serves as a crucial baseline for evaluating its potential applications and for designing future selectivity studies.

Performance Comparison: this compound Inhibition Profile

The inhibitory activity of this compound against its primary targets and a known off-target is summarized in the table below. This quantitative data allows for a direct comparison of its potency against different enzymes.

TargetIC50 (µM)Ki (µM)Compound Class
CDK126[1][2]5[3]Kinase Inhibitor
CDK217[1][2][4]12[1][3]Kinase Inhibitor
DNA Topoisomerase II300-Topoisomerase Inhibitor

Experimental Methodologies

Detailed protocols for the key assays used to determine the inhibitory activity of this compound are provided below. These methodologies are foundational for reproducing and expanding upon the existing data.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay

This biochemical assay quantifies the inhibitory effect of this compound on the activity of the CDK2/Cyclin A complex using Histone H1 as a substrate.

Materials:

  • Active CDK2/Cyclin A enzyme

  • Histone H1 substrate

  • This compound (test inhibitor)

  • [γ-32P]ATP

  • 5X Assay Buffer (e.g., 200 mM HEPES pH 7.5, 50 mM MgCl2, 5 mM EGTA, 10 mM DTT, 50 µg/mL BSA)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone (B3395972)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing 5X Assay Buffer, Histone H1, and active CDK2/Cyclin A enzyme.

  • Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Perform a final wash with acetone and allow the papers to dry.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

DNA Topoisomerase II Decatenation Assay

This assay measures the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase II.

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • This compound (test inhibitor)

  • 10X Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)

  • ATP

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.0025% bromophenol blue, 25% glycerol)

  • Agarose (B213101) gel

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures containing 10X Topoisomerase II Assay Buffer, ATP, and kDNA.

  • Add varying concentrations of this compound or a vehicle control to the reaction mixtures.

  • Initiate the reaction by adding human topoisomerase II enzyme.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reactions by adding Stop Buffer/Loading Dye.

  • Separate the DNA products by agarose gel electrophoresis.

  • Stain the gel with a DNA stain and visualize under UV light.

  • Decatenated mini-circles will migrate into the gel, while catenated kDNA will remain in the well. The inhibition of decatenation is observed by the reduction of the mini-circle bands.

  • Quantify the band intensities to determine the IC50 value of this compound.

Visualizing the Mechanism and Workflow

To further elucidate the context of this compound's activity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

NU2058_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase CyclinD_CDK46 Cyclin D-CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates E2F E2F pRb_E2F->E2F releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription CyclinE_CDK2->pRb_E2F hyper-phosphorylates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication promotes CyclinA_CDK2 Cyclin A-CDK2 CyclinA_CDK2->DNA_Replication promotes CyclinA_CDK1 Cyclin A-CDK1 Mitosis Mitosis CyclinA_CDK1->Mitosis CyclinB_CDK1 Cyclin B-CDK1 CyclinB_CDK1->Mitosis This compound This compound This compound->CyclinE_CDK2 inhibits This compound->CyclinA_CDK2 inhibits This compound->CyclinA_CDK1 inhibits This compound->CyclinB_CDK1 inhibits

Caption: this compound inhibits CDK1 and CDK2, key regulators of the cell cycle.

Kinase_Inhibition_Workflow start Start: Prepare Reagents reagents Kinase, Substrate, ATP, Test Compound (this compound) start->reagents reaction Incubate Reaction Mixture reagents->reaction detection Measure Kinase Activity (e.g., Radioactivity, Luminescence) reaction->detection analysis Data Analysis (Calculate % Inhibition, IC50) detection->analysis end End: Determine Inhibitory Potency analysis->end

Caption: General workflow for determining kinase inhibitor potency.

References

NU2058 as a control compound in CDK inhibitor screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer research and drug development, cyclin-dependent kinase (CDK) inhibitors are a cornerstone of investigation due to their potential to control cell cycle progression. NU2058 has been utilized as a tool compound in the study of CDK inhibition. This guide provides a comprehensive comparison of this compound with other notable CDK inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of screening assays.

Introduction to this compound

This compound, chemically known as O6-(Cyclohexylmethyl)guanine, is a competitive inhibitor of cyclin-dependent kinases, primarily targeting CDK1 and CDK2.[1] It functions by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrates essential for cell cycle progression. Its activity has been noted in various cancer cell lines, where it can induce cell cycle arrest.

Comparative Analysis of CDK Inhibitors

The efficacy of a kinase inhibitor is determined by its potency (IC50), selectivity, and cellular effects. Below is a comparison of this compound with other well-known CDK inhibitors.

Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for this compound and other common CDK inhibitors against their primary targets. It is important to note that these values may vary between different studies and experimental conditions.

InhibitorPrimary TargetsIC50 (µM)Reference
This compound CDK1, CDK226 (CDK1), 17 (CDK2)[2]
Roscovitine (Seliciclib) CDK1, CDK2, CDK5, CDK7, CDK9~0.2-0.7[1]
Olomoucine CDK1, CDK2, CDK57 (CDK1), 7 (CDK2), 3 (CDK5)[3]
Flavopiridol (Alvocidib) Pan-CDK inhibitor0.03 (CDK1), 0.1 (CDK2), 0.02 (CDK4), 0.06 (CDK6), 0.01 (CDK7), 0.01 (CDK9)[4]
Palbociclib (PD-0332991) CDK4, CDK6>100-fold affinity for CDK4/6 over other CDKs[5]
Ribociclib CDK4, CDK6>100-fold affinity for CDK4/6 over other CDKs[5]
Abemaciclib CDK4, CDK6Greater potency against CDK4 than CDK6[6][7]

Note: The IC50 values presented are compiled from various sources and should be considered as representative. Direct head-to-head comparisons under identical experimental conditions are recommended for the most accurate assessment.

While this compound shows activity against CDK1 and CDK2, it is less potent than broader-spectrum inhibitors like Roscovitine and Flavopiridol. However, its more specific activity can be advantageous in studies aiming to dissect the roles of particular CDKs. Newer generation inhibitors like Palbociclib, Ribociclib, and Abemaciclib demonstrate high selectivity for CDK4/6.[5]

Off-Target Effects

A critical consideration in drug development is the potential for off-target effects. While this compound's primary targets are CDKs, some studies suggest its effects may not be solely dependent on CDK2 inhibition.[2] For instance, this compound has been shown to potentiate the cytotoxicity of cisplatin (B142131) through mechanisms independent of its CDK2 activity.[2] It is crucial to consider that many small molecule inhibitors can have off-target interactions, which can be the actual mechanism of their cytotoxic effects.[8][9] Therefore, stringent genetic validation of a drug's mechanism of action is recommended.

Experimental Protocols

To ensure reproducibility and accuracy in CDK inhibitor screening, detailed experimental protocols are essential.

In Vitro Kinase Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The assay is based on the conversion of ADP to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal proportional to the kinase activity.

Protocol:

  • Compound Plating: Prepare serial dilutions of the test compounds (e.g., this compound) and a positive control in DMSO. Dispense a small volume (e.g., 50 nL) into a 384-well assay plate. Include DMSO-only wells as a negative control.

  • Kinase Reaction: Prepare a 2X kinase/substrate reaction mix containing the target CDK/cyclin complex, a suitable peptide substrate, and ATP in a kinase buffer. Add 5 µL of this mix to each well.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values.[10]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the CDK inhibitor or a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of viable cells and calculate the GI50 (concentration for 50% growth inhibition).[11]

Clonogenic Survival Assay

This assay assesses the long-term effects of a compound on the ability of single cells to form colonies.

Protocol:

  • Cell Treatment: Treat a monolayer of cells in a culture flask with the desired concentrations of the CDK inhibitor for a specified duration.

  • Cell Plating: After treatment, wash the cells, trypsinize them, and plate a known number of cells into petri dishes. The number of cells plated should be adjusted based on the expected toxicity of the treatment.

  • Incubation: Incubate the dishes for 1-3 weeks, depending on the cell line, to allow for colony formation.

  • Fixing and Staining: After the incubation period, fix the colonies with a solution such as 10% formalin and stain them with a solution like 0.5% crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the untreated control.[12]

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, which is useful for assessing the downstream effects of CDK inhibition on the cell cycle machinery.

Protocol:

  • Cell Lysis: Treat cells with the CDK inhibitor for the desired time, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Rb, Cyclin E, p27), followed by incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.[13][14]

Visualizing Signaling Pathways and Workflows

Understanding the mechanism of action of CDK inhibitors requires a clear visualization of the relevant biological pathways and experimental procedures.

CDK Signaling Pathway and Cell Cycle Progression

The following diagram illustrates the central role of CDK1 and CDK2 in regulating the cell cycle and the points of inhibition by compounds like this compound.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2_M G2/M Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates pRb pRb CDK4/6->pRb Phosphorylates E2F E2F pRb->E2F Inhibits G1_S_Genes G1/S Phase Gene Expression E2F->G1_S_Genes Activates Cyclin E Cyclin E G1_S_Genes->Cyclin E CDK2_E CDK2 Cyclin E->CDK2_E Activates CDK2_E->pRb Hyper-phosphorylates DNA_Replication DNA Replication CDK2_E->DNA_Replication Promotes Cyclin A Cyclin A CDK2_A CDK2 Cyclin A->CDK2_A Activates CDK2_A->DNA_Replication Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 Activates Mitosis Mitosis CDK1->Mitosis Drives Growth Factors Growth Factors Growth Factors->Cyclin D This compound This compound This compound->CDK2_E This compound->CDK2_A This compound->CDK1

CDK signaling pathway and points of this compound inhibition.

Experimental Workflow for CDK Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing CDK inhibitors like this compound.

Experimental_Workflow cluster_Primary_Screen Primary Screening cluster_Secondary_Screen Secondary Screening & Validation cluster_Mechanism_of_Action Mechanism of Action Studies Compound_Library Compound Library (including this compound) HTS_Kinase_Assay High-Throughput In Vitro Kinase Assay (e.g., Luminescence-based) Compound_Library->HTS_Kinase_Assay Hit_Identification Hit Identification (Potent Inhibitors) HTS_Kinase_Assay->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Cell_Proliferation Cell-Based Assays (e.g., MTT, CellTiter-Glo) Dose_Response->Cell_Proliferation Selectivity_Profiling Kinase Selectivity Panel Cell_Proliferation->Selectivity_Profiling Western_Blot Western Blot Analysis (pRb, Cyclins, etc.) Selectivity_Profiling->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle_Analysis Clonogenic_Assay Clonogenic Survival Assay Cell_Cycle_Analysis->Clonogenic_Assay

Workflow for screening and characterizing CDK inhibitors.

Conclusion

This compound serves as a useful, moderately potent inhibitor of CDK1 and CDK2 for research purposes. Its value as a control compound lies in its well-defined primary targets and its established effects on the cell cycle. When compared to other CDK inhibitors, it exhibits lower potency than broad-spectrum agents like Flavopiridol and Roscovitine, and a different selectivity profile from the highly specific CDK4/6 inhibitors. For researchers in the field, the choice of a CDK inhibitor for screening or mechanistic studies will depend on the specific research question, with this compound being a suitable tool for investigating the roles of CDK1 and CDK2. The provided protocols and diagrams offer a framework for the systematic evaluation of this compound and other potential CDK inhibitors.

References

Safety Operating Guide

Proper Disposal of NU2058: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of NU2058, a potent, competitive, and guanine-based CDK inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste management practices. Researchers, scientists, and drug development professionals should adhere to these guidelines in conjunction with their institution's specific safety protocols and local regulations.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below. This information is critical for a comprehensive understanding of the compound's characteristics to inform safe handling and disposal.

PropertyValueReference
Molecular Formula C₁₂H₁₇N₅O[1][2][3]
Molecular Weight 247.3 g/mol [1][2][3]
Purity ≥95% to ≥99% (HPLC)[1]
Appearance Crystalline solid[2]
IC₅₀ for CDK1 7.0 µM - 26 µM[2][3][4]
IC₅₀ for CDK2 17 µM[2][3][4][5]
Kᵢ for CDK1 5 µM
Kᵢ for CDK2 12 µM[4]
Solubility in DMF 25 mg/mL[2]
Solubility in DMSO 25 mg/mL[2]
Solubility in Ethanol 1 mg/mL[2]
Storage Temperature Short term (days to weeks): 0 - 4°C; Long term (months to years): -20°C[3]

This compound Disposal Protocol

The following step-by-step procedure outlines the recommended process for the safe disposal of this compound. This protocol is based on general best practices for chemical waste management in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.

  • Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in a dedicated, clearly labeled, and sealable hazardous waste container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should also be disposed of in this container.

    • Do not mix with other chemical waste unless compatible.

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.

    • Indicate the solvent used (e.g., DMSO, DMF, Ethanol) on the waste label.

    • Aqueous solutions containing this compound should not be disposed of down the drain without prior approval from your institution's environmental health and safety (EHS) department.

3. Waste Container Labeling:

  • Label all waste containers with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound (O6-(Cyclohexylmethyl)guanine)"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

4. Storage of Waste:

  • Store sealed waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

  • Follow the storage temperature guidelines for the compound if long-term storage of the waste is necessary before collection.

5. Disposal Request and Handover:

  • Once the waste container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.

  • Follow their specific procedures for scheduling and preparing the waste for collection.

  • Do not attempt to transport chemical waste off-site yourself.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

NU2058_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: Identify This compound Waste ppe Wear Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste Streams fume_hood->segregate solid_waste Solid Waste (Powder, Contaminated Items) segregate->solid_waste liquid_waste Liquid Waste (Solutions) segregate->liquid_waste containerize_solid Use Labeled Solid Hazardous Waste Container solid_waste->containerize_solid containerize_liquid Use Labeled Liquid Hazardous Waste Container liquid_waste->containerize_liquid label_waste Label Container Correctly containerize_solid->label_waste containerize_liquid->label_waste store Store in Secondary Containment label_waste->store request_pickup Request EHS Waste Pickup store->request_pickup end End: Professional Disposal request_pickup->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling NU2058

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for the research chemical NU2058. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.

Product Information and Physical Data

This compound, also known by its chemical name O(6)-Cyclohexylmethylguanine, is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] It is primarily used in cancer research to induce cell cycle arrest in the G1 phase.[2] this compound is intended for research use only and is not for human or veterinary use.

PropertyValueSource
Chemical Name O(6)-Cyclohexylmethylguanine[3]
CAS Number 161058-83-9N/A
Molecular Formula C₁₂H₁₇N₅ON/A
Molecular Weight 247.3 g/mol N/A
Appearance Solid powderN/A
Solubility Soluble in DMSO, not in waterN/A
Purity ≥99% (HPLC)[3]

Personal Protective Equipment (PPE)

Due to the bioactive and potentially hazardous nature of this compound, strict adherence to PPE protocols is mandatory to minimize exposure.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or latex gloves are required.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times when handling the compound.
Body Protection Laboratory coatA fully buttoned lab coat is required.
Respiratory Protection Not generally requiredUse in a well-ventilated area. A fume hood is recommended for handling the powder form.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

AspectProcedure
Receiving Inspect packaging for damage upon arrival.
Handling Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
Short-Term Storage Store at 0 - 4°C for short-term use (days to weeks).
Long-Term Storage Store at -20°C for long-term storage (months to years).
Stock Solutions Stock solutions, typically prepared in DMSO, should be stored at -20°C.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, sealed container labeled "Hazardous Chemical Waste." This includes contaminated consumables like pipette tips and microfuge tubes.
Liquid Waste Collect in a sealed, compatible container labeled "Hazardous Chemical Waste." Do not dispose of down the drain.
Empty Containers Triple rinse with a suitable solvent (e.g., ethanol (B145695) or acetone). Collect the rinsate as hazardous liquid waste. Deface the label before disposing of the container in the appropriate solid waste stream.

Experimental Protocols

Cell Viability Assay (MTT-Based)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (GI₅₀).

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final concentration of the DMSO vehicle should be consistent across all wells and typically below 0.5%. Treat cells with the diluted compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the GI₅₀ value.

G Experimental Workflow: Cell Viability Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Seed Cells in 96-well Plate treatment Prepare this compound Serial Dilutions start->treatment incubation Treat Cells and Incubate treatment->incubation mtt Add MTT Reagent incubation->mtt solubilize Add Solubilization Solution mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate GI50 read->analyze

Workflow for a typical cell viability assay.
Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle progression.

Methodology:

  • Cell Treatment: Seed cells in appropriate culture dishes and treat with this compound at the desired concentration (e.g., 10-100 µM) for a specified time (e.g., 24-48 hours).[2]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

Signaling Pathway

This compound functions as a CDK inhibitor, primarily targeting CDK2 and CDK1. These kinases are essential for cell cycle progression, particularly at the G1/S and G2/M transitions. By inhibiting these kinases, this compound prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (pRb), leading to cell cycle arrest.

G This compound Mechanism of Action cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2 CDK2/Cyclin E/A pRb pRb Phosphorylation CDK2->pRb Arrest G1 Phase Arrest E2F E2F Release pRb->E2F E2F->S Promotes S-Phase Entry This compound This compound This compound->CDK2 Inhibits

This compound inhibits CDK2, leading to G1 phase cell cycle arrest.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NU2058
Reactant of Route 2
Reactant of Route 2
NU2058

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.